3-Fluoro-3-methylcyclobutan-1-amine hydrochloride
Description
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Properties
IUPAC Name |
3-fluoro-3-methylcyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c1-5(6)2-4(7)3-5;/h4H,2-3,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZFEXOKXYMVTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1812174-83-6 | |
| Record name | (1s,3r)-3-fluoro-3-methylcyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Fluoro-3-methylcyclobutan-1-amine hydrochloride CAS number
An In-depth Technical Guide to 3-Fluoro-3-methylcyclobutan-1-amine hydrochloride: A Key Building Block in Modern Drug Discovery
Introduction
In the landscape of contemporary medicinal chemistry, the demand for novel, three-dimensional molecular scaffolds is insatiable. These building blocks are crucial for navigating new chemical spaces and developing therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This compound, identified by the CAS Number 1638768-85-0 , has emerged as a significant reagent for researchers, particularly those in drug development.[1][2][3][4] Its unique structure, combining a rigid cyclobutane core, a strategically placed fluorine atom, and a reactive amine handle, makes it an invaluable component in the synthesis of complex pharmaceutical agents.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its physicochemical properties, explore plausible synthetic strategies with mechanistic insights, discuss its critical applications in drug discovery, and outline essential safety and handling protocols.
Physicochemical Properties and Characterization
The precise identity and properties of a chemical building block are foundational to its effective use. This compound is a white to off-white solid at room temperature. Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1638768-85-0 | [1][2][3] |
| Molecular Formula | C₅H₁₁ClFN | [1][2][3] |
| Molecular Weight | 139.60 g/mol | [1][2][3] |
| IUPAC Name | This compound | [1] |
| SMILES | CC1(F)CC(N)C1.Cl | [1] |
| Typical Purity | ≥95-97% | [1][2][5] |
| Storage Conditions | Inert atmosphere, 2-8°C or Room Temperature | [2][3] |
Structural Representation
The structure features a quaternary stereocenter containing a fluorine atom, which imparts unique conformational and electronic properties to the molecule. The amine group serves as a versatile synthetic handle for elaboration into more complex structures.
Caption: Chemical structure of this compound.
Synthesis and Mechanistic Considerations
While a definitive, publicly available, large-scale synthesis protocol for this compound is not widespread, a logical synthetic pathway can be constructed based on established methodologies for analogous fluorinated cyclobutanes.[6] A representative approach starting from a commercially available cyclobutanone derivative is outlined below. The causality behind each step is critical for understanding and adapting the protocol.
Representative Synthetic Workflow
Caption: Plausible synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
-
Step 1: Olefination: 3-Methylcyclobutan-1-one is subjected to a Wittig reaction to introduce an exocyclic methylene group. This step is crucial as it transforms the carbonyl into a more versatile alkene functional group, setting the stage for subsequent stereocontrolled additions across the double bond.
-
Step 2: Epoxidation: The resulting alkene is treated with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). This epoxidation reaction is typically diastereoselective, influenced by the sterics of the adjacent methyl group, and creates a strained three-membered ring that is primed for nucleophilic attack.
-
Step 3: Fluorinative Ring-Opening: The epoxide is opened using a fluoride source such as hydrogen fluoride-pyridine complex (Olah's reagent). This is the key fluorination step. The reaction proceeds via an Sₙ2-like mechanism, where the fluoride ion attacks one of the epoxide carbons, leading to the formation of a fluoro-alcohol. The regioselectivity of this step is critical and often favors attack at the less sterically hindered carbon.
-
Step 4: Oxidation: The secondary alcohol is re-oxidized to a ketone using a mild oxidizing agent like pyridinium chlorochromate (PCC) or under Swern oxidation conditions. This step regenerates the carbonyl functionality, which is required for the subsequent introduction of the amine.
-
Step 5: Reductive Amination: The ketone is converted directly to the amine via reductive amination. This is a highly efficient one-pot reaction where the ketone first reacts with an ammonia source (e.g., ammonium acetate) to form an intermediate imine, which is then immediately reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) to yield the primary amine.
-
Step 6: Hydrochloride Salt Formation: The final free base, 3-Fluoro-3-methylcyclobutan-1-amine, is dissolved in a suitable solvent like diethyl ether or methanol, and a solution of hydrochloric acid (e.g., HCl in ether) is added to precipitate the stable, crystalline hydrochloride salt, which is often easier to handle and purify than the free base.
Applications in Drug Discovery and Development
The true value of this compound lies in its application as a specialized building block. Chemical suppliers explicitly categorize it as a "Protein Degrader Building Block," highlighting its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and molecular glues.[2][5]
-
The Fluorinated Cyclobutane Motif: The cyclobutane ring provides a conformationally restricted, non-planar scaffold, which is highly desirable for creating ligands that can fit into complex protein binding pockets. The introduction of fluorine has profound effects on the molecule's properties:
-
Modulation of pKa: Fluorine's strong electron-withdrawing nature can lower the pKa of the nearby amine group, which can be critical for optimizing binding interactions or improving cell permeability.[6]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and fluorine can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.
-
Lipophilicity and Binding: Fluorine substitution can alter a molecule's lipophilicity (logP), impacting its solubility and ability to cross cell membranes.[6] It can also engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) within a protein's active site.
-
-
The Amine Handle: The primary amine is a key functional group that allows for the straightforward attachment of this scaffold to other parts of a larger molecule, such as the linker element in a PROTAC, using standard amide bond formation or other coupling chemistries.
The incorporation of this building block allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of their compounds in a three-dimensional manner, leading to the development of more sophisticated and effective therapeutics.
Safety and Handling Protocols
As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. While a specific, comprehensive safety data sheet (SDS) was not found in the initial search, general best practices for handling amine hydrochlorides and fluorinated compounds should be strictly followed.[7][8]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1][7] Avoid contact with skin and eyes.[7] Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly sealed container in a cool, dry place, often under an inert atmosphere as recommended by suppliers.[3]
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[7]
-
Ingestion: Clean mouth with water and seek immediate medical attention.[7]
-
-
Incompatibilities: Avoid strong oxidizing agents.[7]
Conclusion
This compound (CAS: 1638768-85-0) is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its unique combination of a rigid 3D scaffold, a metabolically robust fluorine atom, and a synthetically versatile amine group provides a powerful platform for constructing next-generation therapeutics, particularly in the rapidly advancing field of targeted protein degradation. A thorough understanding of its properties, synthesis, and applications allows researchers to fully leverage its potential in the quest for novel medicines.
References
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3-FLUORO-3-METHYLBUTAN-1-AMINE HYDROCHLORIDE [Q09057]. ChemUniverse. [Link]
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3-fluoro-1-methylcyclobutan-1-amine hydrochloride (C5H10FN). PubChemLite. [Link]
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3-fluoro-3-methylbutan-1-amine hydrochloride (C5H12FN). PubChemLite. [Link]
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3-Methylcyclobutan-1-amine | C5H11N. PubChem. [Link]
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Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate. [Link]
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Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. ResearchGate. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
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1781122-54-0|3-Fluoro-1-methylcyclobutan-1-amine;hydrochloride. BIOFOUNT. [Link]
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2-Fluoro-3-methylbutan-1-amine hydrochloride | C5H13ClFN. PubChem. [Link]
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physicochemical properties of 3-Fluoro-3-methylcyclobutan-1-amine hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 3-Fluoro-3-methylcyclobutan-1-amine Hydrochloride
Authored by a Senior Application Scientist
Introduction: The Imperative of Early-Stage Physicochemical Profiling
In the landscape of modern drug discovery, the adage 'fail early, fail cheap' has never been more pertinent. The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. A molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is intrinsically linked to its fundamental characteristics such as solubility, acidity (pKa), and lipophilicity (LogP/LogD).[1][2] Neglecting a thorough investigation of these properties during the early stages can lead to costly late-stage failures.[3]
This guide provides a comprehensive technical overview of the core , a novel cyclobutane-containing building block of interest in medicinal chemistry. As specific experimental data for this compound is not widely published, this document serves as a methodological framework for its characterization. We will delve into the causality behind the selection of robust experimental protocols and provide detailed, field-proven methodologies for determining its aqueous solubility, pKa, and lipophilicity. This guide is intended for researchers, scientists, and drug development professionals who seek to build a foundational understanding of this, or structurally related, novel chemical entities.
Compound Profile: this compound
A clear identification of the molecule is the first step in any systematic investigation. The known identifiers for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 3-fluoro-3-methylcyclobutan-1-amine;hydrochloride | [4] |
| CAS Number | 1638768-85-0 | [4] |
| Molecular Formula | C₅H₁₁ClFN | [4] |
| Molecular Weight | 139.6 g/mol | [4] |
| Canonical SMILES | CC1(F)CC(N)C1.Cl | [4] |
| Structure | ![]() |
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a critical determinant of a drug's bioavailability and therapeutic efficacy.[5] For orally administered drugs, insufficient solubility can lead to poor absorption from the gastrointestinal tract, rendering the compound ineffective.[6] The hydrochloride salt form of an amine is typically employed to enhance aqueous solubility.[6][7] Therefore, a precise determination of its solubility profile is paramount.
Methodology: Thermodynamic Equilibrium Solubility via the Shake-Flask Method
For pre-formulation and lead optimization, the thermodynamic or equilibrium solubility provides the most accurate and relevant measure, as it represents the true saturation point of the compound in a given medium at equilibrium.[8][9] The shake-flask method, though lower in throughput than kinetic assays, is considered the gold standard for its accuracy and reliability.[9][10]
The causality behind this choice rests on the need to understand the compound's behavior in a system that has reached a state of minimal free energy, which is reflective of conditions in the gut over time. This contrasts with kinetic solubility assays, which are useful for high-throughput screening but can sometimes overestimate solubility due to the formation of supersaturated solutions.[8]
Experimental Protocol: Shake-Flask Solubility Determination
-
Preparation of Media : Prepare relevant aqueous buffers, such as simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8), to mimic physiological conditions.[11]
-
Sample Preparation : Add an excess amount of this compound to a series of glass vials containing a known volume of the prepared buffer media. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[11]
-
Equilibration : Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C) for 24-48 hours. This extended incubation period allows the system to reach thermodynamic equilibrium.[8][11]
-
Phase Separation : After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifugation at a controlled temperature can be used to accelerate this process.
-
Sampling and Filtration : Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification : Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve must be prepared to ensure accurate quantification.
-
Data Analysis : The solubility is calculated from the measured concentration and reported in units such as mg/mL or µM.
Caption: Workflow for thermodynamic solubility determination.
Acid Dissociation Constant (pKa): The Key to Ionization State
The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[12] For an amine hydrochloride, the pKa refers to the equilibrium between the protonated (cationic) form and the neutral free base. This parameter is crucial as it dictates the charge state of the molecule in different physiological environments, which in turn influences its solubility, permeability, and interaction with biological targets.[1][12]
Methodology: pKa Determination by ¹H NMR Spectroscopy
While potentiometric and UV-spectroscopic methods are common, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and often more informative alternative.[13][14] The principle lies in the fact that the chemical shifts of protons near the ionizable amine group are sensitive to its protonation state.[13][15] By titrating the sample with an acid or base and monitoring these chemical shifts as a function of pH, a sigmoidal curve is generated, with the inflection point corresponding to the pKa.[15]
The rationale for using NMR is its ability to provide site-specific information, which can be invaluable for more complex molecules. It is also less susceptible to interference from impurities that may lack NMR signals.[14]
Experimental Protocol: ¹H NMR Titration for pKa Determination
-
Sample Preparation : Dissolve a small amount of this compound in D₂O. The use of a deuterated solvent is necessary to avoid a large interfering water signal in the ¹H NMR spectrum.
-
Initial Spectrum : Record a high-resolution ¹H NMR spectrum of the initial solution.
-
pH Titration : Adjust the "pD" (the pH equivalent in D₂O) of the sample by adding small aliquots of a strong acid (e.g., DCl) or base (e.g., NaOD). After each addition, measure the pD using a calibrated pH meter (with correction for the deuterium isotope effect) and acquire a ¹H NMR spectrum.
-
Data Acquisition : Repeat the titration to cover a pH range of approximately pKa ± 2 pH units.
-
Data Analysis : Identify a proton signal in the spectrum whose chemical shift changes significantly with pH. Plot the chemical shift of this proton against the measured pD values.
-
pKa Calculation : Fit the data to a sigmoidal curve (Henderson-Hasselbalch equation). The pD value at the inflection point of the curve corresponds to the pKa.[15][16]
Caption: Conceptual workflow for pKa determination via NMR titration.
Lipophilicity (LogD/LogP): Balancing Permeability and Solubility
Lipophilicity, the "fat-loving" nature of a molecule, is a critical factor for its ability to cross biological membranes.[1] The partition coefficient (LogP) describes the distribution of the neutral form of a compound between an organic phase (typically n-octanol) and an aqueous phase. For an ionizable molecule like our target compound, the distribution coefficient (LogD) at a specific pH is more relevant, as it accounts for the partitioning of both the ionized and neutral species.[12]
Methodology: LogD Determination by Reverse-Phase HPLC
The shake-flask method is the traditional way to measure LogP/D, but it can be time-consuming and require significant amounts of material.[17] A well-established alternative is to use reverse-phase high-performance liquid chromatography (RP-HPLC) to estimate lipophilicity.[18] In this method, the retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. A longer retention time indicates greater lipophilicity.
This method is chosen for its speed, reproducibility, and low sample consumption.[18][19] By running a series of calibration standards with known LogP values, a robust correlation can be established to determine the LogP of the unknown compound. LogD at a specific pH (e.g., 7.4) can be determined by using a mobile phase buffered at that pH.
Experimental Protocol: RP-HPLC for LogD₇.₄ Determination
-
System Preparation : Use a C18 HPLC column and a mobile phase consisting of a buffered aqueous solution (pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration : Inject a series of standard compounds with known LogP values and record their retention times (t_R).
-
Sample Analysis : Dissolve this compound in the mobile phase and inject it into the HPLC system, recording its retention time.
-
Data Analysis : Calculate the capacity factor (k') for each standard and the test compound.
-
Correlation and Calculation : Plot the LogP values of the standards against their log(k') values. A linear regression of this plot will yield a calibration curve. Use the log(k') of the test compound and the equation of the line to calculate its LogD₇.₄. The LogP can then be calculated from the LogD₇.₄ and the previously determined pKa.
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An In-Depth Technical Guide to 3-Fluoro-3-methylcyclobutan-1-amine Hydrochloride: A Key Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of small, strained ring systems containing fluorine is a powerful and increasingly utilized strategy in modern medicinal chemistry. These motifs can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, membrane permeability, and binding affinity. This guide provides a comprehensive technical overview of 3-fluoro-3-methylcyclobutan-1-amine hydrochloride, a versatile building block that combines the conformational rigidity of a cyclobutane ring with the unique electronic properties of a tertiary fluorine atom. We will delve into its structure and nomenclature, detailed synthetic methodologies for its diastereomers, definitive characterization techniques, and its emerging applications in the design of next-generation therapeutics.
Core Structure and Nomenclature
This compound is a salt of a substituted cyclobutylamine. The core structure features a four-membered carbon ring, which imparts significant conformational constraint compared to acyclic analogues. This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target.
The molecule possesses two key substituents on the cyclobutane ring: an amine group at the 1-position and a fluorine and a methyl group at the 3-position. The presence of two substituents on the 1- and 3-positions of the cyclobutane ring gives rise to cis and trans diastereomers, which can exhibit distinct biological activities and physical properties.
-
IUPAC Name: this compound[1]
-
CAS Number: 1638768-85-0[1]
-
Molecular Formula: C₅H₁₁ClFN[1]
-
Molecular Weight: 139.61 g/mol [1]
The structure exists as a racemic mixture of its enantiomers for both the cis and trans diastereomers.
Visualizing the Core Structures
The distinct spatial arrangement of the functional groups in the cis and trans isomers is crucial for their differential interaction with biological targets.
Caption: Synthetic workflow for diastereomers.
Detailed Experimental Protocol
The following protocol is adapted from the work of Haufe and colleagues and provides a pathway to both the cis and trans diastereomers.[2]
Step 1: Synthesis of Benzyl 3-hydroxy-3-methylcyclobutane-1-carboxylate
-
Esterification: 3-Oxocyclobutanecarboxylic acid is first protected as a benzyl ester. This is a standard procedure, often carried out using benzyl bromide in the presence of a non-nucleophilic base like cesium carbonate in a polar aprotic solvent such as DMF. The benzyl group is chosen for its stability under the subsequent Grignard conditions and its facile removal via hydrogenolysis.
-
Grignard Reaction: The ketone of the benzyl ester is then reacted with methylmagnesium chloride (MeMgCl) in an anhydrous ethereal solvent (e.g., THF) at low temperature (typically -78 °C to 0 °C). This nucleophilic addition of the methyl group to the carbonyl creates the tertiary alcohol. The reaction yields predominantly the trans diastereomer of the alcohol after chromatographic purification.[2] The stereoselectivity is driven by the steric hindrance of the benzyloxycarbonyl group, which directs the incoming nucleophile to the opposite face of the ring.
Step 2: Deoxyfluorination
-
The purified tertiary alcohol is subjected to deoxyfluorination. A common reagent for this transformation is morpholinosulfur trifluoride (morpho-DAST). The reaction is typically performed in an inert solvent like dichloromethane at low temperature. This step proceeds with incomplete inversion of configuration, resulting in a mixture of cis- and trans-fluorinated benzyl esters.[2]
Step 3: Diastereomer Separation
-
The diastereomeric mixture of benzyl 3-fluoro-3-methylcyclobutane-1-carboxylates is separated using column chromatography on silica gel. The difference in polarity between the cis and trans isomers allows for their isolation as pure compounds.
Step 4: Hydrogenolysis (Parallel Synthesis for cis and trans)
-
Each purified diastereomer is separately subjected to hydrogenolysis to remove the benzyl protecting group. This is typically achieved using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas in a solvent like ethanol or ethyl acetate. This step yields the corresponding cis- and trans-3-fluoro-3-methylcyclobutane-1-carboxylic acids.
Step 5: Curtius Rearrangement (Parallel Synthesis for cis and trans)
-
The carboxylic acids are converted to the corresponding amines via a Curtius rearrangement. This involves the formation of an acyl azide, typically by reacting the carboxylic acid with diphenylphosphoryl azide (DPPA) in the presence of a base (e.g., triethylamine). The acyl azide is then heated in the presence of tert-butanol, which traps the isocyanate intermediate to form a Boc-protected amine. This one-pot procedure is generally efficient and avoids the isolation of the potentially explosive acyl azide.
Step 6: Boc Deprotection and Hydrochloride Salt Formation (Parallel Synthesis for cis and trans)
-
The Boc-protecting group is removed from the amine using a strong acid. A common method is to dissolve the Boc-protected amine in a solvent like 1,4-dioxane or diethyl ether and treat it with an excess of hydrochloric acid (either as a solution in the solvent or as gaseous HCl).
-
The hydrochloride salt typically precipitates from the solution and can be isolated by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum to yield the final cis- or trans-3-fluoro-3-methylcyclobutan-1-amine hydrochloride as a stable, crystalline solid.
Definitive Identification and Characterization
Rigorous analytical characterization is essential to confirm the structure, purity, and stereochemistry of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.
(Note: As detailed experimental spectra for this specific compound are not widely published, the following data is predictive based on established principles of NMR spectroscopy and mass spectrometry for analogous fluorinated compounds.)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different proton environments and their connectivity. Key expected signals include:
-
A singlet or a doublet for the methyl protons (CH₃).
-
Multiplets for the cyclobutane ring protons (CH₂ and CH). The coupling patterns and chemical shifts will differ significantly between the cis and trans isomers due to their different spatial orientations relative to the fluorine and amine groups.
-
A broad singlet for the ammonium protons (NH₃⁺).
-
-
¹³C NMR: The carbon NMR will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum is a simple yet definitive tool. It will show a single resonance, likely a quartet or a multiplet due to coupling with the neighboring methyl and cyclobutane protons. The chemical shift is characteristic of a tertiary alkyl fluoride.
| Predicted Spectroscopic Data | cis-Isomer | trans-Isomer |
| ¹H NMR (δ, ppm) | Methyl (CH₃): ~1.6 (d, ³JHF ≈ 22 Hz); Ring CH₂: ~2.4-2.8 (m); Ring CH: ~3.6 (m); NH₃⁺: ~8.5 (br s) | Methyl (CH₃): ~1.5 (d, ³JHF ≈ 23 Hz); Ring CH₂: ~2.3-2.7 (m); Ring CH: ~3.5 (m); NH₃⁺: ~8.5 (br s) |
| ¹³C NMR (δ, ppm) | CH₃: ~25 (d, ²JCF ≈ 20 Hz); Ring CH₂: ~38 (d, ²JCF ≈ 20 Hz); C-NH₃⁺: ~48; C-F: ~90 (d, ¹JCF ≈ 200 Hz) | CH₃: ~24 (d, ²JCF ≈ 21 Hz); Ring CH₂: ~39 (d, ²JCF ≈ 21 Hz); C-NH₃⁺: ~47; C-F: ~91 (d, ¹JCF ≈ 205 Hz) |
| ¹⁹F NMR (δ, ppm) | ~ -140 to -150 (m) | ~ -145 to -155 (m) |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition. Using a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ion peak for the free base [M+H]⁺ would be observed at m/z 104.08.
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the molecule. Key expected absorption bands include:
-
~2800-3100 cm⁻¹: C-H stretching vibrations of the methyl and cyclobutane groups.
-
~2500-3000 cm⁻¹ (broad): N-H stretching of the ammonium salt.
-
~1500-1600 cm⁻¹: N-H bending vibrations.
-
~1050-1150 cm⁻¹: C-F stretching vibration.
Applications in Drug Development
The introduction of the 3-fluoro-3-methylcyclobutane moiety is a strategic choice in drug design, aimed at leveraging the unique properties of both the cyclobutane scaffold and the fluorine atom.
Rationale for Use
-
Metabolic Stability: The tertiary carbon attached to the fluorine atom is less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to a non-fluorinated analogue. This can lead to an improved pharmacokinetic profile, including a longer half-life.
-
Conformational Restriction: The rigid cyclobutane ring locks the substituents in well-defined spatial positions, which can enhance binding affinity and selectivity for the target protein by pre-organizing the molecule in a bioactive conformation.
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atom can lower the pKa of the neighboring amine group.[2] This modulation can be crucial for optimizing a drug's solubility, membrane permeability, and target engagement at physiological pH.
-
Lipophilicity Tuning: Fluorine substitution can alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The effect can be subtle and is dependent on the overall molecular context.[2]
Therapeutic Targets
While specific clinical candidates incorporating the 3-fluoro-3-methylcyclobutan-1-amine moiety are still emerging, related fluorinated cyclobutane structures have been successfully employed in inhibitors of various enzyme classes, particularly kinases. The constrained nature of the amine allows it to act as a key vector, projecting off the core scaffold to interact with specific residues in an active site.
Recent research has shown the utility of related small, functionalized rings in the development of inhibitors for challenging targets such as:
-
KRAS: Mutant KRAS is a key oncogenic driver in many cancers. The development of covalent and non-covalent inhibitors often relies on scaffolds that can precisely position reactive groups or binding moieties in the switch-II pocket.
-
MerTK: Mer tyrosine kinase (MerTK) is a member of the TAM family of receptor tyrosine kinases and is a target in oncology. Inhibitors often feature a hinge-binding motif and a vector that explores a deeper pocket, a role for which substituted cyclobutylamines are well-suited.
The diastereomers of 3-fluoro-3-methylcyclobutan-1-amine provide medicinal chemists with a valuable tool to probe the three-dimensional space of a target's binding site, allowing for the fine-tuning of potency and selectivity.
Conclusion
This compound represents a sophisticated chemical building block that embodies several key principles of modern drug design. Its synthesis, while challenging, provides access to stereochemically pure diastereomers that offer a unique combination of conformational rigidity and tailored electronic properties. As drug discovery programs continue to tackle increasingly complex biological targets, the strategic deployment of such fluorinated, strained-ring systems will undoubtedly play a crucial role in the development of safer and more effective medicines. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable synthon into their discovery pipelines.
References
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Haufe, G., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(26), 5877-5888. [Link]
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The Strategic Impercussion of Fluorine on the Bioactivity of 3-Methylcyclobutan-1-amine Hydrochloride: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
The introduction of fluorine into small molecule drug candidates represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This guide explores the multifaceted role of fluorine in shaping the bioactivity of 3-methylcyclobutan-1-amine hydrochloride, a conformationally restricted scaffold with potential as a lead compound in drug discovery. While the inherent biological activity of 3-methylcyclobutan-1-amine hydrochloride is not extensively documented, its structural motifs suggest potential interactions with a range of biological targets. This document, therefore, serves as a predictive and instructional manual, hypothesizing a G-protein coupled receptor (GPCR) target to illustrate the strategic application of fluorination. We will dissect the theoretical underpinnings of how fluorine substitution can influence ligand-receptor interactions, pharmacokinetics, and metabolic stability. Furthermore, this guide provides detailed, field-proven experimental protocols for the synthesis of fluorinated analogs and the subsequent evaluation of their bioactivity, offering a comprehensive roadmap for researchers seeking to leverage fluorine chemistry in their drug development endeavors.
The Rationale for Fluorinating 3-Methylcyclobutan-1-amine: A Strategic Overview
The 3-methylcyclobutan-1-amine scaffold presents a compelling starting point for drug design. The cyclobutane ring imparts a degree of conformational rigidity, which can be advantageous for locking in a bioactive conformation and improving binding affinity to a biological target.[1][2] The primary amine offers a key interaction point, capable of forming salt bridges and hydrogen bonds.
However, like many lead compounds, the parent molecule may possess suboptimal properties, such as poor metabolic stability, low membrane permeability, or off-target effects. The strategic incorporation of fluorine can address these liabilities.[3][4] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the C-F bond, can be harnessed to:
-
Modulate Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the proximal amine.[5][6][7] This can be crucial for optimizing interactions with the target protein and improving cell permeability.[5]
-
Enhance Metabolic Stability: Replacing a hydrogen atom with fluorine at a metabolically labile position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[1][3][4]
-
Tune Lipophilicity (LogP): The effect of fluorine on lipophilicity is context-dependent. While aromatic fluorination often increases lipophilicity, aliphatic fluorination can either increase or decrease it, providing a tool to fine-tune this critical property for optimal absorption and distribution.[8][9][10][11]
-
Influence Binding Affinity and Selectivity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones and alter the conformation of the molecule to enhance binding to the desired target.[12][13]
The Physicochemical Consequences of Fluorination on the 3-Methylcyclobutan-1-amine Scaffold
The precise placement of fluorine on the 3-methylcyclobutan-1-amine core would elicit distinct changes in its physicochemical profile. The following table summarizes the predicted effects of mono-fluorination at various positions:
| Position of Fluorination | Predicted Effect on pKa of Amine | Predicted Effect on Lipophilicity (LogP) | Rationale |
| 2-position (cis or trans) | Significant decrease | Minor increase or decrease | The strong inductive effect of fluorine at the β-position will substantially lower the basicity of the amine.[6] The impact on LogP in aliphatic systems can be subtle and depends on the overall change in molecular polarity.[10] |
| 3-position (on methyl group) | Moderate decrease | Minor increase | Fluorine at the γ-position will have a less pronounced, but still significant, electron-withdrawing effect on the amine.[6] The CFH2 group is generally more lipophilic than a methyl group. |
| 3-position (gem-difluoro on methyl group) | Substantial decrease | Moderate increase | The cumulative inductive effect of two fluorine atoms will further reduce the amine's pKa. The CF2H group will increase lipophilicity more than a single fluorine. |
| 4-position (cis or trans) | Moderate decrease | Minor increase or decrease | Similar to the 2-position, a β-fluorine will lower the pKa. The effect on LogP remains context-dependent. |
Synthetic Strategies for Fluorinated 3-Methylcyclobutan-1-amine Analogs
The synthesis of fluorinated analogs of 3-methylcyclobutan-1-amine can be achieved through various established fluorination methodologies. A general retrosynthetic approach is outlined below:
Caption: Retrosynthetic analysis for fluorinated 3-methylcyclobutan-1-amine.
Key Synthetic Transformations
-
Electrophilic Fluorination: Commercially available 3-methylcyclobutanone can be treated with an electrophilic fluorinating agent, such as Selectfluor®, to introduce fluorine at the α-position.
-
Nucleophilic Fluorination: Hydroxylated precursors of 3-methylcyclobutanone can be synthesized and subsequently converted to their fluorinated counterparts using nucleophilic fluorinating reagents like DAST (diethylaminosulfur trifluoride).
-
Reductive Amination: The resulting fluorinated cyclobutanone can undergo reductive amination with a suitable nitrogen source (e.g., ammonia or a protected amine) and a reducing agent (e.g., sodium cyanoborohydride) to install the amine functionality.
-
Stereocontrol: The stereochemistry of the fluorine and amine substituents can be controlled through the choice of starting materials and reaction conditions, potentially requiring chiral separation techniques to isolate the desired stereoisomers.
Hypothetical Pharmacodynamics: The Impact of Fluorine on GPCR Engagement
To illustrate the potential pharmacodynamic consequences of fluorination, we hypothesize that 3-methylcyclobutan-1-amine hydrochloride is an agonist for a hypothetical aminergic GPCR. The protonated amine is likely to form a key salt bridge with a conserved aspartate residue in the transmembrane domain of the receptor.
Caption: Fluorine-blocking of metabolic pathways.
A primary metabolic liability for a small amine like 3-methylcyclobutan-1-amine would be oxidation at the methyl group or at the carbon alpha to the amine, as well as N-dealkylation. [14]
-
Metabolic Shielding: Placing a fluorine atom on the methyl group (e.g., as a -CH2F or -CHF2 group) would block cytochrome P450-mediated hydroxylation at that site due to the high strength of the C-F bond. [1][3]This would be expected to increase the metabolic stability and, consequently, the in vivo half-life and oral bioavailability of the compound.
Experimental Workflows for Bioactivity Assessment
To empirically determine the role of fluorine in the bioactivity of 3-methylcyclobutan-1-amine hydrochloride and its fluorinated analogs, a series of in vitro assays are essential. [15][16][17][18]
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the parent and fluorinated compounds for the hypothetical GPCR target.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the target GPCR.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Radioligand: Select a high-affinity radiolabeled antagonist for the target GPCR (e.g., [3H]-spiperone).
-
Competition Binding: In a 96-well plate, incubate a fixed concentration of the radioligand with increasing concentrations of the test compounds (parent and fluorinated analogs) and the cell membranes.
-
Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Cell-Based Functional Assay (cAMP Assay)
Objective: To determine the functional potency (EC50) and efficacy of the parent and fluorinated compounds as agonists of the hypothetical GPCR (assuming it couples to Gs).
Protocol:
-
Cell Culture: Culture a cell line expressing the target GPCR in a 96-well plate.
-
Compound Treatment: Treat the cells with increasing concentrations of the test compounds in the presence of a phosphodiesterase inhibitor (e.g., IBMX).
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in each well using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response.
Microsomal Stability Assay
Objective: To assess the metabolic stability of the parent and fluorinated compounds.
Protocol:
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human or rat), NADPH (as a cofactor for CYP450 enzymes), and the test compound in a suitable buffer.
-
Time Course: Incubate the mixture at 37°C and take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound against time. The slope of the linear regression gives the elimination rate constant, from which the in vitro half-life can be calculated.
Data Interpretation: A Hypothetical Structure-Activity Relationship (SAR)
The following table presents a hypothetical dataset to illustrate the interpretation of results from the aforementioned assays.
| Compound | Position of F | Ki (nM) | EC50 (nM) | Microsomal Half-life (min) |
| Parent | - | 50 | 100 | 15 |
| Analog 1 | 2-cis | 75 | 150 | 25 |
| Analog 2 | 2-trans | 40 | 80 | 28 |
| Analog 3 | 3-CH2F | 45 | 90 | 65 |
| Analog 4 | 3-CHF2 | 60 | 120 | >120 |
Interpretation:
-
Analog 1 & 2: Fluorination at the 2-position shows stereochemical effects on binding and potency, with the trans isomer being slightly more active. Both show a modest improvement in metabolic stability.
-
Analog 3 & 4: Fluorination on the methyl group provides a significant enhancement in metabolic stability, with the difluorinated analog being the most stable. This directly supports the hypothesis of blocking a metabolic hotspot. The impact on potency is minimal, suggesting this position is not critical for receptor interaction.
Conclusion
The strategic incorporation of fluorine into the 3-methylcyclobutan-1-amine hydrochloride scaffold holds immense potential for optimizing its drug-like properties. By leveraging the principles of medicinal chemistry, researchers can rationally design and synthesize fluorinated analogs with tailored bioactivity. This technical guide has provided a theoretical framework and practical experimental workflows to investigate the profound impact of fluorine on the physicochemical properties, pharmacodynamics, and pharmacokinetics of this promising chemical entity. The judicious use of fluorine chemistry will undoubtedly continue to be a driving force in the discovery and development of novel therapeutics.
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An In-Depth Technical Guide to 3-Fluoro-3-methylcyclobutan-1-amine Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine and strained ring systems into drug candidates has become a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of 3-fluoro-3-methylcyclobutan-1-amine hydrochloride, a valuable building block that combines both of these features. We will delve into its synthesis, physicochemical properties, and burgeoning applications in drug discovery, with a particular focus on oncology. This document serves as a resource for researchers seeking to leverage the unique properties of this scaffold in the design of novel therapeutics.
Introduction: The Rise of Fluorinated Cyclobutanes in Medicinal Chemistry
The design of small molecule therapeutics is a continuous quest for improved potency, selectivity, and pharmacokinetic properties. Two key strategies that have gained prominence are the introduction of fluorine atoms and the use of bioisosteric replacements for common aromatic rings. Fluorine, with its unique electronic properties and small size, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[1][2] Concurrently, strained ring systems like cyclobutane offer a three-dimensional scaffold that can provide novel intellectual property, improve solubility, and present vectors for exiting binding pockets that are not accessible with traditional flat aromatic rings.[1]
The 3-fluoro-3-methylcyclobutan-1-amine moiety represents a convergence of these two powerful strategies. The presence of the fluorine atom and the methyl group on the same carbon of the cyclobutane ring introduces a chiral center and offers a unique conformational profile that can be exploited in drug design. This guide will explore the synthesis and properties of this intriguing building block and highlight its potential in the development of next-generation therapeutics.
Synthesis of this compound
Synthetic Workflow Overview
The overall synthetic strategy can be visualized as a three-stage process:
Caption: A generalized workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol (Adapted)
The following protocol is an adaptation of published procedures for similar compounds and should be optimized for specific laboratory conditions.[3]
Step 1: Synthesis of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid
-
To a solution of 3-oxocyclobutanecarboxylic acid in anhydrous THF at 0 °C, add a solution of methylmagnesium bromide (MeMgBr) in diethyl ether dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-hydroxy-3-methylcyclobutanecarboxylic acid.[4]
Step 2: Synthesis of 3-Fluoro-3-methylcyclobutanecarboxylic Acid
-
Dissolve the crude 3-hydroxy-3-methylcyclobutanecarboxylic acid in anhydrous dichloromethane at -78 °C.
-
Slowly add a solution of diethylaminosulfur trifluoride (DAST) or a similar deoxyfluorinating agent in dichloromethane.
-
Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature overnight.
-
Carefully quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude 3-fluoro-3-methylcyclobutanecarboxylic acid.[5]
Step 3: Synthesis of this compound via Curtius Rearrangement
-
To a solution of crude 3-fluoro-3-methylcyclobutanecarboxylic acid in anhydrous toluene, add triethylamine (Et3N) followed by diphenylphosphoryl azide (DPPA).[6]
-
Heat the mixture at reflux for 2-3 hours, monitoring the reaction for the formation of the isocyanate intermediate. The Curtius rearrangement involves the thermal decomposition of the acyl azide to an isocyanate with the loss of nitrogen gas.[7][8]
-
Cool the reaction mixture and add aqueous hydrochloric acid.
-
Heat the biphasic mixture at reflux for 2 hours to hydrolyze the isocyanate to the corresponding amine and form the hydrochloride salt.
-
After cooling, separate the aqueous layer and wash with diethyl ether.
-
Lyophilize the aqueous layer to obtain the crude this compound. Further purification can be achieved by recrystallization.
Physicochemical Properties and Structural Characterization
The introduction of a fluorine atom significantly impacts the physicochemical properties of the cyclobutane scaffold.
| Property | Non-fluorinated Analog (3-methylcyclobutan-1-amine) | 3-Fluoro-3-methylcyclobutan-1-amine | Rationale for Change |
| pKa of Amino Group | ~10.5 | ~9.7[3] | The strong electron-withdrawing effect of the fluorine atom reduces the basicity of the amine. |
| LogP | Lower | Higher (for trans-isomers)[3] | Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability. |
| Molecular Weight | 85.15 g/mol [9] | 139.6 g/mol (HCl salt)[10] | Addition of fluorine and formation of the hydrochloride salt increases the molecular weight. |
Spectroscopic Characterization
While specific spectra for this compound are not widely published, the expected NMR and mass spectrometry data can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclobutane ring protons, a singlet for the methyl group, and a broad singlet for the amine protons. The coupling of protons to the fluorine atom will result in further splitting of the signals for the adjacent methylene protons.
-
¹³C NMR: The carbon NMR will display distinct signals for the four carbons of the cyclobutane ring and the methyl carbon. The carbon bearing the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds.[11] For 3-fluoro-3-methylcyclobutan-1-amine, a single resonance is expected, likely a multiplet due to coupling with the neighboring protons. The chemical shift will be indicative of the electronic environment of the fluorine atom.[12][13]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the free amine and characteristic fragmentation patterns.
Applications in Drug Discovery and Medicinal Chemistry
The 3-fluoro-3-methylcyclobutane-1-amine scaffold is an emerging building block in drug discovery, particularly in the field of oncology. Its unique combination of a three-dimensional structure and the electronic effects of fluorine make it an attractive bioisostere for traditional phenyl rings and other more flexible aliphatic amines.
Role as a Phenyl Ring Bioisostere
The rigid, puckered nature of the cyclobutane ring allows it to project substituents into different regions of space compared to a flat aromatic ring. This can lead to improved binding interactions with target proteins and enhanced selectivity. The fluorine atom can further modulate these interactions through favorable electrostatic or dipole interactions.
Modulation of Physicochemical Properties for Improved Drug-likeness
As highlighted in the physicochemical properties table, the introduction of the fluoro-methyl-cyclobutane moiety can fine-tune a molecule's pKa and lipophilicity.[3] Lowering the basicity of the amine can be advantageous in reducing off-target effects and improving oral bioavailability. The increased lipophilicity can enhance cell membrane permeability, a crucial factor for reaching intracellular targets.[2]
Example in Oncology: Targeting Kinase Signaling Pathways
While specific drugs containing the 3-fluoro-3-methylcyclobutan-1-amine moiety are not yet on the market, this scaffold is being explored in the development of kinase inhibitors for cancer therapy. Kinase inhibitors often target the ATP-binding pocket of the enzyme. The unique 3D geometry of the fluorinated cyclobutane can allow for novel interactions within this pocket, potentially leading to increased potency and selectivity.
Caption: A simplified diagram illustrating the potential role of a drug containing the 3-fluoro-3-methylcyclobutanamine moiety in inhibiting a kinase signaling pathway involved in cancer.
Conclusion
This compound is a promising and versatile building block for medicinal chemistry. Its synthesis, while multi-stepped, is achievable through established chemical transformations. The strategic incorporation of fluorine onto the conformationally constrained cyclobutane ring offers a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, we anticipate that 3-fluoro-3-methylcyclobutan-1-amine and its derivatives will play an increasingly important role in the development of innovative therapeutics, particularly in the challenging field of oncology.
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A Theoretical and Computational Guide to the Physicochemical Properties of 3-Fluoro-3-methylcyclobutan-1-amine: pKa and LogP Analysis
Abstract
In the landscape of modern drug discovery, the judicious incorporation of small, strained ring systems and fluorine atoms has become a important strategy for modulating the physicochemical and pharmacological properties of lead compounds. The cyclobutane moiety, a bioisostere for larger cycloalkanes and aromatic rings, offers a unique three-dimensional architecture that can enhance metabolic stability and binding affinity.[1] Concurrently, the introduction of fluorine can profoundly influence a molecule's pKa, lipophilicity, and metabolic fate.[2] This technical guide provides an in-depth theoretical and computational analysis of the acid dissociation constant (pKa) and the logarithm of the partition coefficient (LogP) for the novel building block, 3-Fluoro-3-methylcyclobutan-1-amine. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this compound in medicinal chemistry.
Introduction: The Strategic Importance of pKa and LogP in Drug Design
The journey of a drug molecule from administration to its target is governed by a complex interplay of its inherent physicochemical properties. Among the most critical of these are the acid dissociation constant (pKa) and the lipophilicity (LogP). These parameters dictate a molecule's charge state and its preference for aqueous versus lipid environments, respectively, thereby influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3][4]
-
pKa : The pKa of an ionizable group, such as the primary amine in our topic molecule, determines the extent of its protonation at a given pH. For an orally administered drug, the fluctuating pH of the gastrointestinal tract will significantly alter its charge state, impacting its solubility and ability to permeate biological membranes. A precisely tuned pKa is therefore essential for optimal bioavailability.
-
LogP : The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity. It governs the molecule's ability to cross lipid bilayers, such as the intestinal epithelium and the blood-brain barrier. A delicate balance is required; sufficient lipophilicity is necessary for membrane permeation, while excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.
Understanding and predicting these properties for novel chemical entities like 3-Fluoro-3-methylcyclobutan-1-amine is paramount for rational drug design and the efficient allocation of synthetic and screening resources.
Theoretical Framework: Deconstructing the Physicochemical Profile
The structure of 3-Fluoro-3-methylcyclobutan-1-amine incorporates several key features that synergistically determine its pKa and LogP: the cyclobutane ring, the primary amine, the methyl group, and the fluorine atom.
The Influence of the Cyclobutane Scaffold
Cyclobutane rings are gaining prominence in medicinal chemistry as they offer a greater degree of three-dimensionality compared to their aromatic counterparts.[1] This rigid scaffold can enforce specific conformations, potentially leading to enhanced target engagement and selectivity. From a physicochemical standpoint, the replacement of a flat aromatic ring with a cyclobutane can improve aqueous solubility and metabolic stability.[1]
Basicity of the Primary Amine
The primary amine is the key basic center in the molecule. In aqueous solution, it exists in equilibrium between its neutral form (R-NH2) and its protonated, cationic form (R-NH3+). The pKa of this equilibrium is a measure of the amine's basicity; a higher pKa corresponds to a stronger base. The pKa of the parent compound, cyclobutylamine, is reported to be approximately 10.8.[5][6]
The Inductive Effect of Fluorine on pKa
The introduction of a highly electronegative fluorine atom has a profound impact on the basicity of the amine. Fluorine exerts a strong electron-withdrawing inductive effect (-I effect), pulling electron density away from the nitrogen atom.[7] This destabilizes the protonated form of the amine (the conjugate acid), making it more acidic and thus lowering the pKa of the amine.
The magnitude of this pKa reduction is dependent on the distance between the fluorine and the amine. For aliphatic amines, fluorination at the β-position (two carbons away) can decrease the pKa by approximately 1.7 units per fluorine atom.[8] In 3-Fluoro-3-methylcyclobutan-1-amine, the fluorine atom is in a γ-position (three carbons away) relative to the amine. The inductive effect diminishes with distance, so the pKa-lowering effect of a γ-fluoro substituent is expected to be less pronounced than that of a β-fluoro substituent. Studies on cyclic amines have shown that a γ-fluoro substituent can lower the pKa by approximately 0.8 to 1.2 units.[9]
Impact of Fluorine and Methylation on LogP
Fluorine's effect on lipophilicity is complex. While often considered to increase LogP, the net effect depends on the molecular context. The small size and high electronegativity of fluorine can reduce the polarizability of the molecule and mask neighboring polar groups, thereby increasing lipophilicity. However, in some cases, the introduction of fluorine can lead to intramolecular interactions or altered solvation that may not significantly change or could even slightly decrease LogP. For fluorinated cyclobutane derivatives, the impact on LogP has been observed to be stereochemically dependent, with trans-isomers generally showing a greater increase in lipophilicity upon fluorination than cis-isomers.[10]
The methyl group, being a non-polar alkyl group, is expected to contribute positively to the LogP, increasing the molecule's overall lipophilicity.
Computational Prediction of pKa and LogP
In the absence of experimental data for 3-Fluoro-3-methylcyclobutan-1-amine, computational methods provide a reliable means of estimating its physicochemical properties. A variety of in silico tools, ranging from empirical, fragment-based methods to more computationally intensive quantum mechanical calculations, are available.[11][12]
pKa Prediction Methodology
A robust approach to predicting the pKa of 3-Fluoro-3-methylcyclobutan-1-amine involves a combination of data from analogous compounds and the application of established principles of physical organic chemistry.
Step-by-Step pKa Estimation:
-
Apply the Fluorine Correction: As discussed, a fluorine atom in the γ-position to an amine typically reduces the pKa by 0.8 to 1.2 units.[9]
-
Calculate the Estimated pKa:
-
Lower estimate: 10.8 (baseline) - 1.2 (γ-fluoro effect) = 9.6
-
Upper estimate: 11.0 (baseline) - 0.8 (γ-fluoro effect) = 10.2
-
Therefore, the predicted pKa of 3-Fluoro-3-methylcyclobutan-1-amine is in the range of 9.6 to 10.2 .
The following diagram illustrates the workflow for pKa estimation:
Caption: Workflow for the theoretical pKa prediction.
LogP Prediction Methodology
For LogP prediction, a consensus approach utilizing multiple computational models is recommended to provide a more robust estimate. Several well-established algorithms are available through online platforms and commercial software packages.[13][14][15]
Step-by-Step LogP Prediction:
-
Select Prediction Tools: A variety of LogP prediction tools will be used, including those based on different underlying methodologies (e.g., atom-based, fragment-based, and property-based).
-
Input Molecular Structure: The SMILES (Simplified Molecular Input Line Entry System) string for 3-Fluoro-3-methylcyclobutan-1-amine (CC1(F)CC(N)C1) and its non-fluorinated analog, 3-methylcyclobutan-1-amine (CC1CC(N)C1), will be used as input for the selected prediction tools.
-
Aggregate and Analyze Results: The predicted LogP values from each tool will be collected and compared. This multi-faceted approach helps to mitigate the biases inherent in any single prediction algorithm.
The following diagram illustrates the workflow for LogP prediction:
Caption: Workflow for consensus-based LogP prediction.
Predicted Physicochemical Data Summary
The following tables summarize the predicted pKa and LogP values for 3-Fluoro-3-methylcyclobutan-1-amine and its relevant analogs.
Table 1: Predicted pKa Values
| Compound | Predicted pKa (Basic) | Methodology |
| Cyclobutylamine | ~10.8 | Literature Value[5][6] |
| 3-Methylcyclobutan-1-amine | 10.8 - 11.0 | Baseline Estimate |
| 3-Fluoro-3-methylcyclobutan-1-amine | 9.6 - 10.2 | Baseline + γ-Fluoro Correction |
Table 2: Predicted LogP Values
| Compound | XLogP3[15] | Commercial Supplier[16] | Consensus Range |
| Cyclobutylamine | 0.2 | N/A | ~0.2 |
| 3-Methylcyclobutan-1-amine | 0.6 | N/A | ~0.6 |
| 3-Fluoro-3-methylcyclobutan-1-amine | Not available in PubChem | -0.08 | -0.1 to 0.4 |
Note: The consensus range for the target molecule is an estimation based on the commercial supplier value and the expected lipophilicity-increasing effects of the methyl group and the complex effects of the fluorine atom.
Discussion and Implications for Drug Discovery
The computational analysis presented in this guide provides valuable insights into the physicochemical profile of 3-Fluoro-3-methylcyclobutan-1-amine.
The predicted pKa of 9.6 to 10.2 indicates that this amine is a moderately strong base. At physiological pH (7.4), it will be predominantly in its protonated, cationic form. This high degree of ionization will likely confer good aqueous solubility, which is a desirable property for drug candidates. The reduction in basicity compared to non-fluorinated cyclobutylamines could be advantageous in mitigating potential off-target effects associated with highly basic compounds, such as hERG channel inhibition.
The predicted LogP value, which is close to zero, suggests a balanced hydrophilic-lipophilic character. A LogP in this range is often considered favorable for oral drug absorption, as it allows for sufficient aqueous solubility in the gastrointestinal lumen while still permitting passive diffusion across the intestinal epithelium. The introduction of the fluorine and methyl groups to the cyclobutane scaffold provides a finely tuned lipophilicity that avoids the extremes of being either too polar or too greasy.
Conclusion
3-Fluoro-3-methylcyclobutan-1-amine is a promising building block for medicinal chemistry, offering a unique combination of a three-dimensional scaffold and a strategically placed fluorine atom. The theoretical and computational analysis indicates that this compound possesses a pKa and LogP profile that is highly relevant for the development of orally bioavailable drugs. The moderate basicity and balanced lipophilicity suggest that its incorporation into drug candidates could lead to improved aqueous solubility and membrane permeability. This guide provides a foundational understanding of the key physicochemical properties of this novel amine, empowering drug discovery professionals to make informed decisions in their quest for new and effective therapeutics.
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A Technical Guide to the Identification of Potential Biological Targets for 3-Fluoro-3-methylcyclobutan-1-amine hydrochloride
Disclaimer: 3-Fluoro-3-methylcyclobutan-1-amine hydrochloride is a novel chemical entity for which public-domain biological activity data is not extensively available. This guide, therefore, serves as an in-depth operational framework outlining the multi-pronged strategies and methodologies that a drug discovery professional would employ to identify, validate, and characterize the biological targets of such a compound. All protocols and data presented are illustrative.
Introduction: The "Question" Posed by a Novel Molecule
In drug discovery, every novel small molecule represents both a question and an opportunity. The molecule this compound, with its sp³-rich, conformationally constrained cyclobutane core, presents a compelling scaffold. Such structures are of increasing interest as they offer access to chemical space beyond traditional flat, aromatic compounds, potentially providing enhanced selectivity and novel mechanisms of action.[1] The fluorine atom can also subtly modulate properties like pKa, lipophilicity, and metabolic stability, making this an intriguing candidate for biological screening.
However, without an identified biological target, the molecule is a tool without a defined purpose. The critical first step is to elucidate its mechanism of action (MoA) by identifying its molecular target(s)—the specific proteins, enzymes, or receptors it interacts with to elicit a biological response. This process, known as target identification or deconvolution, is a cornerstone of modern drug development.[2][3]
This guide provides a comprehensive, field-proven workflow for moving from a novel compound to a validated target. We will explore a logical, integrated strategy that combines computational prediction with robust experimental validation, mirroring the iterative cycle of hypothesis generation and testing that drives successful discovery campaigns.
Part 1: In Silico Target Prediction — Generating the Initial Hypotheses
Before committing to resource-intensive wet lab experiments, we first leverage the power of computational chemistry to generate a ranked list of plausible biological targets.[4][5] This in silico approach is founded on the principle that molecules with similar structures often bind to similar proteins.[4]
Core Strategy: Ligand-Based and Structure-Based Approaches
Our computational workflow integrates two distinct but complementary methods to maximize the probability of identifying high-quality candidate targets.
-
Ligand-Based Screening: This method compares the 2D and 3D features of our query molecule (this compound) against vast databases of compounds with known biological activities (e.g., ChEMBL, PubChem). The underlying assumption is that structural similarity implies functional similarity.[4] Tools like SwissTargetPrediction or PharmMapper are excellent for this purpose.
-
Reverse/Inverse Docking: This structure-based method takes our small molecule and attempts to "dock" it into the binding sites of thousands of known protein crystal structures.[6] Algorithms calculate a binding energy score for each protein-ligand pair, allowing us to rank potential targets based on the predicted affinity of the interaction.
Workflow for In Silico Target Prediction
The following diagram outlines the logical flow for generating a tractable list of candidate targets for experimental follow-up.
Caption: Workflow for computational target hypothesis generation.
Data Interpretation and Prioritization
The output from these tools will be two lists of potential protein targets. The key is to find the overlap. A protein that appears on both lists—predicted by both structural similarity and favorable docking—is a high-priority candidate. Further prioritization involves considering the biological relevance of the targets to potential disease areas and their "druggability," meaning they possess a binding pocket amenable to small molecule modulation.[7]
| Hypothetical Target | Ligand-Based Score | Docking Score (kcal/mol) | Priority | Rationale |
| Kinase X | 0.85 | -9.2 | High | Appears in both methods with high scores. Kinases are a well-validated target class. |
| GPCR Y | 0.79 | -8.5 | High | Strong prediction from both approaches. |
| Protease Z | N/A | -8.9 | Medium | Strong docking score, but no ligand-based hit. Worth investigating. |
| Nuclear Receptor A | 0.65 | -5.1 | Low | Weaker scores in both methods. Lower priority for initial screening. |
Part 2: Phenotypic Screening — An Unbiased Path to Target Discovery
While the in silico approach is hypothesis-driven, a parallel, unbiased strategy is essential. Phenotypic screening makes no assumptions about the compound's target. Instead, it asks a different question: "What observable effect does this compound have on cells or an organism?"[2][8] Identifying the target responsible for that effect is known as target deconvolution.[3][9]
This approach is powerful because it can uncover entirely new biology and identify first-in-class medicines.[2]
Experimental Workflow: High-Content Cellular Imaging Screen
A robust method for phenotypic screening is high-content imaging, which uses automated microscopy and image analysis to quantify multiple phenotypic changes in cells simultaneously.
Protocol: Cell Viability and Morphology Screen
-
Cell Plating: Seed a human cancer cell line (e.g., HeLa or U-2 OS) in 384-well, optically clear-bottom plates at a density of 2,500 cells/well. Incubate for 24 hours.
-
Compound Treatment: Add this compound in a 10-point, 3-fold serial dilution (e.g., from 100 µM to 5 nM). Include vehicle (DMSO) as a negative control and a known cytotoxic agent (e.g., Staurosporine) as a positive control.
-
Incubation: Incubate the plates for 48 hours.
-
Staining: Add a staining solution containing:
-
Hoechst 33342: To stain cell nuclei (for counting).
-
CellMask™ Green: To stain the cytoplasm (for cell size/shape).
-
MitoTracker™ Red CMXRos: To stain mitochondria (for mitochondrial health/morphology).
-
-
Imaging: Acquire images on a high-content imaging system, capturing at least four fields per well.
-
Data Analysis: Use image analysis software to quantify parameters such as cell count (viability), nuclear size and shape, mitochondrial integrity, and cell spreading. A significant deviation from the vehicle control indicates a bioactive phenotype.
From Phenotype to Target: Deconvolution Strategies
If a distinct phenotype is observed (e.g., a specific cell cycle arrest), the next critical step is to identify the protein target responsible. This is the "deconvolution" phase.[10]
Primary Method: Affinity Chromatography-Mass Spectrometry (AC-MS)
This is a direct biochemical approach to "fish" for the target protein from a complex cell lysate.[2][11][12]
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Protocol: AC-MS for Target Identification
-
Probe Synthesis: Synthesize an analog of the parent molecule with a linker arm terminating in a reactive group or an affinity tag like biotin.[12][13] Crucially, this analog must be tested to ensure it retains the biological activity observed in the phenotypic screen.
-
Immobilization: Covalently attach the synthesized probe to a solid support (e.g., agarose beads). For biotinylated probes, use streptavidin-coated beads.[12]
-
Binding: Incubate the bead-bound probe with a native cell lysate. The target protein will specifically bind to the immobilized molecule.
-
Washing: Perform extensive washing steps to remove proteins that bind non-specifically to the beads. This step is critical for reducing background noise.
-
Elution: Elute the specifically bound proteins. This can be done by changing pH, increasing salt concentration, or, ideally, by competing with a high concentration of the original, unmodified "free" compound. This last method provides the highest confidence that the eluted proteins are true binders.
-
Identification: Separate the eluted proteins by SDS-PAGE and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11] Proteins that are significantly enriched in the probe pulldown compared to a control (beads without the probe) are considered high-confidence candidate targets.
Part 3: Target Validation — Confirming the Interaction
Both the in silico and phenotypic approaches will generate a list of candidate targets. The final and most critical phase is validation: proving that the compound directly binds to the candidate protein and modulates its function in a biologically relevant manner.[7]
Step 1: Confirming Direct Binding
Protocol: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time, providing quantitative data on binding affinity (KD), and association (ka) and dissociation (kd) rates.
-
Chip Preparation: Covalently immobilize the purified candidate protein onto a sensor chip surface.
-
Analyte Injection: Flow a series of concentrations of this compound over the chip surface.
-
Detection: A laser detects changes in the refractive index at the chip surface as the compound binds to the immobilized protein. This change is proportional to the mass accumulating on the surface.
-
Data Analysis: A sensorgram is generated, plotting response units versus time. By fitting this data to binding models, the affinity (KD) can be precisely calculated. A specific and dose-dependent binding curve confirms a direct interaction.
Step 2: Confirming Functional Modulation
Once direct binding is confirmed, one must demonstrate that this binding event leads to a functional consequence (e.g., enzyme inhibition, receptor activation/antagonism).
Protocol: Enzyme Inhibition Assay (Example for a Kinase Target)
-
Reaction Setup: In a 384-well plate, combine the recombinant kinase, its specific peptide substrate, and ATP.
-
Inhibitor Addition: Add this compound across a range of concentrations.
-
Reaction & Detection: Allow the kinase reaction (phosphorylation of the substrate) to proceed. Stop the reaction and measure the amount of phosphorylated product using a detection method such as an antibody-based system (e.g., HTRF) or a luminescence-based assay that measures remaining ATP (e.g., Kinase-Glo®).
-
Data Analysis: Plot the percentage of inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of compound required to inhibit 50% of the enzyme's activity).
A potent IC₅₀ value, coupled with a confirmed direct binding affinity from SPR, provides strong evidence that the compound's mechanism of action is through the inhibition of this specific kinase.
Conclusion: An Integrated Strategy for Discovery
The journey from a novel molecule to a validated biological target is a systematic process of inquiry. By integrating predictive computational methods with unbiased phenotypic screening and rigorous biophysical and functional validation, we can build a comprehensive and compelling case for a compound's mechanism of action. This multi-faceted approach, outlined in this guide, not only mitigates the risk of pursuing false leads but also maximizes the potential for discovering novel therapeutics. The strategies detailed herein provide a robust framework for unlocking the full potential of this compound and other novel chemical entities.
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Birmingham, W. R., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. PubMed Central. [Link]
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exploring the chemical space of fluorinated cyclobutane derivatives
An In-Depth Technical Guide: Exploring the Chemical Space of Fluorinated Cyclobutane Derivatives for Modern Drug Discovery
Authored by a Senior Application Scientist
Foreword: The Strategic Imperative of Fluorinated Cyclobutanes
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological profiles is relentless. Among the myriad of structural motifs available to drug designers, small, strained rings have emerged as powerful tools for navigating and optimizing the complex multidimensional space of drug-like properties. The cyclobutane ring, with its distinct puckered three-dimensional geometry, offers a unique and still underutilized scaffold for imposing conformational restraint, enhancing metabolic stability, and exploring novel intellectual property space.[1]
The strategic incorporation of fluorine into drug candidates is a well-established strategy for modulating key physicochemical properties, including lipophilicity, acidity/basicity (pKa), and metabolic stability.[2][3][4][5] The combination of these two powerful concepts—the rigid cyclobutane core and the transformative properties of fluorine—creates a rich and compelling chemical space. Fluorinated cyclobutane derivatives are not merely esoteric curiosities; they are precision tools that enable chemists to address fundamental challenges in drug development, from improving target engagement to fine-tuning pharmacokinetic profiles.[2][3][6]
This guide provides an in-depth exploration of this chemical space, moving beyond a simple catalog of compounds to explain the underlying principles and causality behind their synthesis and application. We will delve into robust synthetic methodologies, analyze the nuanced effects of fluorination on molecular properties, and showcase their proven utility as advanced bioisosteres and structural scaffolds.
Part 1: Architecting the Scaffold - Key Synthetic Strategies
The accessibility of fluorinated cyclobutane derivatives is paramount to their widespread adoption. Fortunately, a confluence of classical and modern synthetic methods provides reliable access to a diverse array of these building blocks. The choice of strategy is dictated by the desired substitution pattern, the specific fluorine-containing moiety (e.g., -F, -CHF2, -CF3), and the required scale.
Constructing the Core: [2+2] Cycloaddition Reactions
The [2+2] cycloaddition is the quintessential method for forming four-membered rings. Thermal or photochemical activation enables the combination of two alkene components to directly form the cyclobutane core.[7] This approach is particularly powerful when using fluorinated alkenes, as their electronic properties often facilitate cycloaddition reactions that might be challenging with their non-fluorinated counterparts.[8][9]
A key advantage of this strategy is the direct incorporation of fluorine into the carbon skeleton during the ring-forming step. For example, the thermal dimerization of tetrafluoroethylene to form octafluorocyclobutane is a foundational discovery in this area.[8][9][10] More sophisticated applications involve the reaction of fluorinated alkenes with non-fluorinated partners, providing a direct entry into selectively functionalized fluorocyclobutanes.[8]
Caption: General workflow for [2+2] cycloaddition synthesis.
Modifying the Core: Fluorination of Cyclobutane Precursors
A highly versatile and common approach involves the fluorination of pre-functionalized cyclobutane rings. This allows for the late-stage introduction of fluorine, leveraging the well-established chemistry of the cyclobutane scaffold.
Nucleophilic Fluorination
This method relies on the displacement of a leaving group by a fluoride source. Hydroxyl groups are common precursors, which can be activated in situ or converted to more potent leaving groups like mesylates or tosylates. Reagents such as Diethylaminosulfur trifluoride (DAST), Morpholinosulfur trifluoride (Morph-DAST), and Tetramethylammonium fluoride (TMAF) are frequently employed for this transformation.[2][11] This strategy is particularly effective for producing mono-fluorinated and difluoromethyl (-CHF2) substituted cyclobutanes.[12]
Deoxofluorination
For the synthesis of gem-difluoro (-CF2-) and trifluoromethyl (-CF3) groups, deoxofluorination is the method of choice. This powerful transformation replaces oxygen atoms from carbonyls or carboxylic acids with fluorine. Sulfur tetrafluoride (SF4) and its more manageable derivatives are the classic reagents for converting cyclobutane carboxylic acids directly into their corresponding trifluoromethyl-cyclobutane analogues.[13][14] This reaction is a cornerstone for producing building blocks used as bioisosteres for the tert-butyl group.[14]
Caption: Key methods for fluorinating cyclobutane precursors.
Ring Expansion and Ring Opening Strategies
Creative synthetic routes leverage the strain of smaller rings to construct functionalized cyclobutanes.
-
Ring-Opening of Bicyclobutanes: Highly strained bicyclobutanes can undergo photochemical reactions to introduce difluoromethyl groups, offering a sustainable and direct pathway to valuable bioisosteres.[15]
-
Ring-Opening of Cyclopropanes: In some cases, substituted cyclopropanes can be induced to undergo fluorinative ring-opening, providing a pathway to 1,3-difluorinated acyclic compounds that can be precursors or analogues.[16][17][18][19] Manganese-catalyzed ring-opening of cyclobutanols also presents a route to γ-fluoroalkyl ketones.[20]
Part 2: The Impact of Fluorination on Molecular Properties and Conformation
The rationale for incorporating fluorinated cyclobutanes into drug candidates lies in their profound and often predictable influence on key physicochemical properties. Understanding these effects is crucial for rational drug design.
Conformational Control: The Puckered Ring
Unlike the planar cyclopropane, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to relieve torsional strain between adjacent hydrogens.[21][22] This puckered state creates distinct axial and equatorial-like positions for substituents, providing a defined three-dimensional vector for pharmacophore elements.[1] Fluorination can further influence the conformational preferences of the ring and its substituents.[11][23] This conformational rigidity is a key attribute, allowing designers to lock in a bioactive conformation that might otherwise be transient in a more flexible acyclic system.[1][24]
Modulating Physicochemical Properties
The introduction of fluorine, the most electronegative element, has a dramatic impact on the electronic properties of the cyclobutane scaffold.
-
Acidity and Basicity (pKa): The strong inductive electron-withdrawing effect of fluorine atoms significantly impacts the pKa of nearby functional groups. For cyclobutane carboxylic acids, fluorination increases acidity (lowers pKa).[12][25] Conversely, for cyclobutylamines, the electron-withdrawing fluorine atoms decrease the basicity of the nitrogen, lowering the pKa of the corresponding ammonium salt.[2][11][14] This modulation is critical for controlling the ionization state of a drug at physiological pH, which in turn affects solubility, cell permeability, and target binding.
-
Lipophilicity (LogP/LogD): The effect of fluorination on lipophilicity is nuanced. While often used to increase lipophilicity, the outcome is highly dependent on the context, including the degree of fluorination and the overall molecular structure.[13] For example, studies have shown that while replacing a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group moderately increases lipophilicity, the effect is not always straightforward.[13][14] In some cases, particularly with cis-isomeric CF3 and C2F5 substituents, the lipophilicity can be lower than anticipated due to the creation of a strong molecular dipole and increased polarization of adjacent C-H bonds.[11]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[5] Introducing fluorine or fluoroalkyl groups onto a cyclobutane ring can effectively block sites of oxidative metabolism. This can lead to a significant increase in the half-life of a drug molecule. However, the effect is not universal and must be evaluated on a case-by-case basis, as metabolic stability can sometimes decrease or remain unchanged depending on the overall molecular structure.[13][14]
Data Presentation: Physicochemical Properties
The following table summarizes experimental data comparing the properties of model compounds, illustrating the impact of replacing a tert-butyl group with a CF3-cyclobutane group.
| Compound/Fragment | pKa (Amine HCl) | pKa (Carboxylic Acid) | LogD (pH 7.4) |
| para-tert-butyl -aniline HCl | 10.69 | — | — |
| para-(CF3-cyclobutyl) -aniline HCl | 5.29 | — | — |
| para-tert-butyl -benzoic acid | 4.79 | — | — |
| para-(CF3-cyclobutyl) -benzoic acid | 2.92 | — | — |
| Butenafine (t-Bu) | — | — | >4.5 |
| Butenafine analogue (CF3-cyclobutyl ) | — | — | >4.5 |
Data synthesized from multiple sources for illustrative purposes.[13][14]
Part 3: Applications in Medicinal Chemistry - The Bioisostere Concept
The true power of fluorinated cyclobutanes is realized in their application as sophisticated bioisosteres, where they replace other chemical groups to enhance molecular properties while preserving or improving biological activity.
The Trifluoromethyl-Cyclobutyl Group: A Superior tert-Butyl Mimic
The tert-butyl group is a common motif in drug molecules, valued for its steric bulk which can fill hydrophobic pockets in protein targets. However, it can be metabolically labile. The 1-trifluoromethyl-cyclobutyl group has emerged as an exceptional bioisostere for the tert-butyl group.[2][13][14] It offers a similar steric profile but introduces profoundly different electronic properties and often enhances metabolic stability.[14]
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Methodological & Application
Application Notes and Protocols: Leveraging 3-Fluoro-3-methylcyclobutan-1-amine Hydrochloride in Medicinal Chemistry
Introduction: The Strategic Advantage of Fluorinated Scaffolds in Drug Design
The incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered pKa, can significantly improve the pharmacokinetic and pharmacodynamic profiles of a therapeutic agent.[1] Among the diverse array of fluorinated building blocks, those possessing strained ring systems, like cyclobutanes, offer a compelling strategy for exploring novel chemical space. The rigid cyclobutane core can act as a conformational constraint, locking in bioactive conformations and providing distinct vectors for substituent placement compared to more flexible acyclic or larger cyclic systems.[2][3]
This guide focuses on the application of 3-Fluoro-3-methylcyclobutan-1-amine hydrochloride (1) , a versatile building block that combines the benefits of a tertiary fluorine substituent and a primary amine on a cyclobutane scaffold. The presence of the fluorine atom and the methyl group on the same carbon introduces a stereochemically complex and metabolically robust quaternary center. This application note will provide detailed protocols for key synthetic transformations involving this building block, elucidate the mechanistic rationale behind the experimental choices, and highlight its potential in the synthesis of next-generation therapeutics.
Physicochemical Properties and Design Rationale
The strategic placement of the fluorine atom in 1 has profound effects on its properties and subsequent reactivity. The strong electron-withdrawing nature of fluorine lowers the pKa of the neighboring amine compared to its non-fluorinated analog, which can be advantageous for modulating interactions with biological targets and improving cell permeability.[4] Furthermore, the C-F bond is exceptionally stable to metabolic degradation, making this building block attractive for overcoming challenges with oxidative metabolism at that position.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1638768-85-0 | [Vendor Information] |
| Molecular Formula | C₅H₁₁ClFN | [Vendor Information] |
| Molecular Weight | 139.60 g/mol | [Vendor Information] |
| Appearance | White to off-white solid | [General Knowledge] |
| pKa (predicted) | ~9.5 - 10.0 | [Estimated from similar compounds] |
The hydrochloride salt form of the amine enhances its stability and shelf-life, making it a convenient starting material for a variety of chemical transformations.
Core Synthetic Applications and Protocols
This compound is a valuable precursor for introducing the 3-fluoro-3-methylcyclobutyl moiety into target molecules. The primary amine serves as a versatile handle for a range of standard organic reactions, including amide bond formation, reductive amination, and N-arylation. The following sections provide detailed, field-proven protocols for these key transformations.
Amide Bond Formation: Coupling with Carboxylic Acids
Amide bond formation is one of the most fundamental reactions in medicinal chemistry. The reduced basicity of the fluorinated amine in 1 can present challenges for standard coupling conditions. The following protocol is optimized for efficient coupling with a range of carboxylic acids.
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent, which is known for its high efficiency and low rate of epimerization.
Experimental Workflow:
Caption: Workflow for HATU-mediated amide coupling.
Step-by-Step Methodology:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Add HATU (1.2 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Causality and Mechanistic Insights:
-
Choice of Base: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and the hexafluorophosphate salt of HATU, as well as the carboxylic acid formed during the reaction. Its steric hindrance prevents it from competing with the primary amine in the nucleophilic attack.
-
Pre-activation: Pre-activating the carboxylic acid with HATU forms a highly reactive O-acylisourea intermediate. This minimizes side reactions and ensures efficient coupling with the moderately nucleophilic fluorinated amine.
-
Solvent: DMF is an excellent solvent for dissolving a wide range of substrates and reagents used in amide coupling reactions.
Reductive Amination: Formation of Secondary and Tertiary Amines
Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent. This protocol employs sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for this transformation.
Experimental Workflow:
Caption: Workflow for reductive amination using STAB.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in dichloromethane (DCM, 0.2 M), add DIPEA (1.1 eq) to liberate the free amine.
-
Add acetic acid (1.1 eq) to catalyze imine formation.
-
Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired secondary or tertiary amine.
Causality and Mechanistic Insights:
-
Choice of Reducing Agent: STAB is a mild reducing agent that selectively reduces the iminium ion intermediate in the presence of the starting carbonyl compound. This selectivity is crucial for achieving high yields and minimizing the formation of alcohol byproducts.
-
Acid Catalysis: Acetic acid catalyzes the formation of the iminium ion, which is the species that is reduced. The mildly acidic conditions are optimal for both iminium ion formation and the stability of the reducing agent.
-
One-Pot Procedure: This protocol is a convenient one-pot procedure where the formation of the imine/iminium ion and its subsequent reduction occur in the same reaction vessel.
N-Arylation: Synthesis of Aryl Amines
The formation of a C(aryl)-N bond is a critical transformation in the synthesis of many pharmaceuticals. Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this purpose. The following protocol is adapted for the N-arylation of 1 .
Experimental Workflow:
Caption: Workflow for Buchwald-Hartwig N-arylation.
Step-by-Step Methodology:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed toluene or dioxane (0.1 M).
-
Heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.
Causality and Mechanistic Insights:
-
Catalyst System: The choice of palladium precursor and phosphine ligand is critical for the success of the Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle, including oxidative addition, amine coordination, and reductive elimination. Xantphos is a bulky, electron-rich ligand that is often effective for coupling with sterically hindered amines.
-
Base: A strong, non-nucleophilic base like cesium carbonate is required to deprotonate the amine and facilitate the formation of the active palladium-amido complex.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere to prevent catalyst deactivation.
Applications in Drug Discovery: A Forward Look
The 3-fluoro-3-methylcyclobutyl amine moiety introduced by building block 1 is a valuable scaffold for the development of novel therapeutics across various disease areas. Its unique combination of conformational rigidity, metabolic stability, and modulated basicity makes it an attractive isostere for other commonly used groups in drug design. For instance, it can be used to replace gem-dimethyl or tert-butyl groups to improve metabolic stability and fine-tune lipophilicity.[5]
The protocols detailed in this guide provide a robust starting point for the incorporation of this valuable building block into drug discovery programs. The versatility of the primary amine handle allows for its use in a wide array of synthetic strategies, enabling the rapid generation of diverse compound libraries for lead identification and optimization. As the demand for novel chemical matter with improved drug-like properties continues to grow, the strategic application of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the future of pharmaceutical research.
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Chernykh, A. V., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(22), 4883-4891. [Link]
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Demchuk, O. P., et al. (2023). 3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. European Journal of Organic Chemistry, 26(24), e202300559. [Link]
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Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
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Oreate AI. (2025). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI Blog. [Link]
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Grygorenko, O. O., et al. (2020). Fluoroalkyl-Containing 1,2-Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. ResearchGate. [Link]
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D'Amato, A., & Berti, F. (2020). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 25(10), 2353. [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]
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Kondratov, I. S., Haufe, G., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(22), 4883-4891. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
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Mykhailiuk, P. K. (2015). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Medicinal Chemistry Letters, 6(11), 1109-1113. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
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Application Notes and Protocols for Coupling 3-Fluoro-3-methylcyclobutan-1-amine hydrochloride
Introduction: The Strategic Value of the 3-Fluoro-3-methylcyclobutyl Motif in Medicinal Chemistry
The incorporation of fluorine and strained carbocyclic rings into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] The 3-fluoro-3-methylcyclobutyl moiety, in particular, offers a unique combination of properties: the fluorine atom can modulate pKa, lipophilicity, and metabolic stability, while the rigid cyclobutane scaffold provides a defined three-dimensional vector for exiting substituents, enabling precise interaction with biological targets.[3] 3-Fluoro-3-methylcyclobutan-1-amine hydrochloride is a valuable building block for introducing this motif. However, its coupling presents distinct synthetic challenges that require carefully optimized protocols.
This guide provides detailed application notes and validated protocols for the successful coupling of this compound in three common and critical transformations for drug development: amide bond formation, reductive amination, and Buchwald-Hartwig amination.
Key Challenges in Coupling 3-Fluoro-3-methylcyclobutan-1-amine
Three primary factors contribute to the synthetic difficulty of using this building block:
-
Steric Hindrance: The amine is situated on a cyclobutane ring and is flanked by a quaternary carbon bearing a methyl group. This steric bulk impedes the approach of electrophiles, slowing down reaction rates and often leading to incomplete conversions with standard coupling conditions.[1]
-
Reduced Nucleophilicity: The strong electron-withdrawing effect of the geminal fluorine atom lowers the basicity and nucleophilicity of the primary amine.[4][5] This electronic effect further exacerbates the challenge posed by steric hindrance, necessitating more potent activation methods.
-
Hydrochloride Salt Form: The amine is supplied as a hydrochloride salt to improve its stability and handling. This salt must be neutralized in situ to liberate the free, nucleophilic amine for the coupling reaction to proceed. The choice of base and neutralization strategy is critical to avoid side reactions and ensure compatibility with the coupling reagents.[2][6]
Section 1: Amide Bond Formation with Hindered Carboxylic Acids
The formation of an amide bond between 3-fluoro-3-methylcyclobutan-1-amine and a carboxylic acid is a frequent transformation in drug discovery. Due to the amine's hindered nature, standard coupling reagents like EDC/HOBt often result in low yields.[7] The use of more potent uronium/aminium-based reagents, such as HATU, is strongly recommended.[8][9]
Causality and Mechanistic Insight
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reacts with a carboxylic acid in the presence of a non-nucleophilic base to form a highly reactive OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance, accelerating the subsequent nucleophilic attack by the sterically demanding amine, making it more effective than HBTU.[8] A crucial aspect of this protocol is the pre-activation of the carboxylic acid before the addition of the amine. This prevents the potential for HATU to react directly with the amine, which can form an undesired guanidinium byproduct.[10]
Diagram 1: Amide Coupling Workflow
A flowchart illustrating the key steps for the successful amide coupling of 3-Fluoro-3-methylcyclobutan-1-amine HCl.
Experimental Protocol: HATU-Mediated Amide Coupling
This protocol describes the coupling of this compound (1.0 equiv) with a generic carboxylic acid (1.1 equiv).
Materials:
-
This compound
-
Carboxylic Acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 mmol, 1.1 equiv).
-
Solvent and Base Addition: Dissolve the carboxylic acid in anhydrous DMF (5 mL). Add this compound (139.6 mg, 1.0 mmol, 1.0 equiv).
-
In Situ Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (0.52 mL, 3.0 mmol, 3.0 equiv) to the mixture. Stir for 10 minutes at room temperature. Note: Two equivalents of DIPEA are for the neutralization of the amine hydrochloride and to facilitate the coupling reaction. An additional equivalent is often beneficial for hindered couplings.
-
Activator Addition: In a separate vial, dissolve HATU (418 mg, 1.1 mmol, 1.1 equiv) in anhydrous DMF (2 mL). Add this solution dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS or TLC. For particularly hindered substrates, heating to 40-50 °C may be required.[11][12] Reaction times can vary from 2 to 24 hours.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL). Wash sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
| Parameter | Recommended Condition | Rationale / Field Insight |
| Coupling Reagent | HATU, PyBOP, COMU | Uronium/aminium reagents are superior for hindered amines.[8] HATU is often the first choice. |
| Base | DIPEA, 2,4,6-Collidine | A non-nucleophilic, hindered base is essential to prevent competition with the substrate amine.[2] |
| Base Stoichiometry | 2.5 - 3.0 equivalents | At least 2.0 eq. are needed: 1.0 eq. to neutralize the HCl salt and 1.0 eq. for the coupling. A slight excess can improve rates. |
| Solvent | DMF, NMP, DCM | Aprotic, polar solvents are generally effective. DMF is excellent for solubility. |
| Temperature | Room Temperature to 50 °C | Start at RT. Gentle heating can overcome the activation energy for stubborn couplings.[12] |
Section 2: Reductive Amination with Aldehydes and Ketones
Reductive amination is a robust method for forming C-N bonds, particularly with aldehydes and ketones that are readily available.[13] For hindered amines like 3-fluoro-3-methylcyclobutan-1-amine, a mild and selective reducing agent is crucial to reduce the intermediate iminium ion without reducing the starting carbonyl compound. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation.[14][15]
Causality and Mechanistic Insight
The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. STAB is a sterically hindered and less reactive borohydride derivative compared to NaBH₄. This reduced reactivity allows it to selectively reduce the electrophilic iminium ion in the presence of the less reactive aldehyde or ketone.[16] Using the amine as the hydrochloride salt requires an initial neutralization step. The reaction is often carried out in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), as STAB is sensitive to water and less compatible with protic solvents like methanol.[14][15]
Diagram 2: Reductive Amination Mechanism
The mechanism of STAB-mediated reductive amination of a ketone.
Experimental Protocol: STAB-Mediated Reductive Amination
This protocol details the reductive amination of this compound (1.0 equiv) with a generic ketone (1.2 equiv).
Materials:
-
This compound
-
Aldehyde or Ketone
-
Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃)
-
Triethylamine (TEA) or DIPEA
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized Water
Procedure:
-
Reactant Setup: To a round-bottom flask, add the aldehyde or ketone (1.2 mmol, 1.2 equiv), this compound (139.6 mg, 1.0 mmol, 1.0 equiv), and anhydrous DCE (10 mL).
-
Neutralization: Add triethylamine (0.28 mL, 2.0 mmol, 2.0 equiv) to the suspension and stir for 15 minutes at room temperature to form the free amine and allow for initial iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (318 mg, 1.5 mmol, 1.5 equiv) portion-wise over 5 minutes. Note: The reaction can be mildly exothermic.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL). Stir vigorously for 20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (DCM) (2 x 15 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography (silica gel, often using a gradient of EtOAc in hexanes or DCM/MeOH) to yield the secondary or tertiary amine product.
| Parameter | Recommended Condition | Rationale / Field Insight |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Mild and selective for iminium ions over carbonyls, crucial for hindered substrates.[15][17] |
| Solvent | DCE, THF, DCM | Aprotic solvents are required due to the water sensitivity of STAB.[14] |
| Base | Triethylamine (TEA), DIPEA | A slight excess (2.0 eq) ensures complete neutralization and facilitates iminium formation. |
| Stoichiometry | Slight excess of carbonyl (1.1-1.2 eq) | Drives the equilibrium towards iminium ion formation. |
| Additives | Acetic Acid (catalytic) | Can be added for less reactive ketones to catalyze iminium ion formation, but often not needed for aldehydes.[15][18] |
Section 3: Buchwald-Hartwig Amination with Aryl Halides
For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is the premier method.[19][20] Coupling a sterically demanding primary amine like 3-fluoro-3-methylcyclobutan-1-amine requires careful selection of the palladium catalyst, ligand, and base to achieve high yields and avoid side reactions.
Causality and Mechanistic Insight
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[19] For hindered primary amines, the reductive elimination step can be slow. The use of bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, RuPhos, or BrettPhos) is critical.[21][22] These ligands promote the formation of a monoligated palladium species, which accelerates both oxidative addition and the crucial reductive elimination step, outcompeting potential side reactions like beta-hydride elimination.[19][23] A strong, non-nucleophilic base like sodium tert-butoxide is typically required.
Diagram 3: Buchwald-Hartwig Catalytic Cycle
A simplified representation of the key steps in the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Cross-Coupling
This protocol outlines the coupling of this compound (1.2 equiv) with a generic aryl bromide (1.0 equiv).
Materials:
-
This compound
-
Aryl bromide or chloride
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or other suitable biarylphosphine ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene or Dioxane
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (2-5 mol% Pd), the biarylphosphine ligand (e.g., XPhos, 4-10 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Reagent Addition: Add the aryl halide (1.0 mmol, 1.0 equiv) and this compound (167.5 mg, 1.2 mmol, 1.2 equiv). Note: A slight excess of the amine can be beneficial.
-
Degassing and Solvent Addition: Seal the vessel, evacuate, and backfill with an inert gas (Ar or N₂) three times. Add anhydrous, degassed toluene or dioxane (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature depends on the reactivity of the aryl halide.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water (15 mL) and brine (15 mL).
-
Isolation and Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the desired N-arylated amine.
| Parameter | Recommended Condition | Rationale / Field Insight |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and reliable Pd(0) and Pd(II) sources.[24] |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biarylphosphine ligands are essential for coupling hindered primary amines.[21][23][25] |
| Base | NaOt-Bu, K₃PO₄, LHMDS | A strong, non-nucleophilic base is required. NaOt-Bu is the most common choice.[25] |
| Solvent | Toluene, Dioxane, t-BuOH | Anhydrous, degassed solvents are critical for catalyst stability and activity. |
| Temperature | 80 - 110 °C | Elevated temperatures are generally necessary to drive the reaction to completion. |
Safety and Handling
-
This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Coupling reagents like HATU and palladium catalysts should be handled in a well-ventilated fume hood.
-
Sodium tert-butoxide is a strong base and is moisture-sensitive. Handle under an inert atmosphere.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 503–508. [Link]
- Mykhailiuk, P. K. (2015). Fluorinated cyclobutanes: a new promising tool for medicinal chemistry. Journal of Fluorine Chemistry, 171, 48-55.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Myers, A. G. (n.d.). Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14, 503-508. [Link]
-
National Institutes of Health. (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. [Link]
-
ResearchGate. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
-
ResearchGate. (2023). How can I neutralize aminehydrochlorides?. [Link]
-
University of Copenhagen Research Portal. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
CHIMIA. (n.d.). View of The Synthesis of Sterically Hindered Amides. [Link]
-
ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides?. [Link]
-
Reddit. (2024). HATU coupling - what's the best order?. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
ResearchGate. (2025). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
PubMed Central. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]
-
ResearchGate. (2025). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. [Link]
-
ResearchGate. (n.d.). Representative examples for three-component coupling reactions Isolated yield (main products. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
Flinders University Research Portal. (n.d.). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. [Link]
-
MDPI. (n.d.). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. [Link]
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]
-
ResearchGate. (2025). Synthesis and reactions of α-fluoro-α-amino amides. [Link]
-
ResearchGate. (n.d.). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. [Link]
-
Chinese Chemical Letters. (n.d.). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. [Link]
-
National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
National Institutes of Health. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
PubMed Central. (n.d.). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
Sources
- 1. View of The Synthesis of Sterically Hindered Amides [chimia.ch]
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Application Notes and Protocols for the Analytical Characterization of 3-Fluoro-3-methylcyclobutan-1-amine hydrochloride
Introduction: The Significance of Precise Analysis for a Novel Building Block
3-Fluoro-3-methylcyclobutan-1-amine hydrochloride is an emerging building block in medicinal chemistry and drug discovery. The incorporation of a fluorinated cyclobutane motif can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] As with any active pharmaceutical ingredient (API) or advanced intermediate, rigorous and reliable analytical methods are paramount to ensure its identity, purity, and stability throughout the drug development lifecycle.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the characterization of this compound. The protocols detailed herein are designed to be robust and serve as a foundation for method validation in a regulated environment. We will delve into the rationale behind the chosen methodologies, drawing from established principles of analytical chemistry and best practices in the pharmaceutical industry.
Physicochemical Properties and Analytical Challenges
Before delving into specific methods, it is crucial to understand the physicochemical properties of this compound that inform our analytical strategy.
| Property | Value/Characteristic | Implication for Analysis |
| Molecular Formula | C5H11ClFN | Confirmed by Mass Spectrometry.[4] |
| Molecular Weight | 139.6 g/mol | Used for concentration calculations.[4][5] |
| Structure | Primary amine, hydrochloride salt, fluorinated cyclobutane | The primary amine lacks a strong chromophore, necessitating derivatization for UV-based detection or the use of alternative detection methods. The hydrochloride salt form ensures aqueous solubility. |
| Chirality | Potential for cis/trans isomers | Chiral separation methods may be required to control stereoisomeric purity. |
| Volatility | Expected to be low due to the salt form | Suitable for HPLC analysis. GC analysis would require derivatization to increase volatility and thermal stability. |
The primary analytical challenge posed by this molecule is its lack of a UV-absorbing chromophore, rendering direct detection by standard HPLC-UV systems inefficient. Therefore, our core strategy will involve pre-column derivatization to introduce a chromophore, enabling sensitive and reliable quantification.
I. High-Performance Liquid Chromatography (HPLC) for Potency Assay and Impurity Profiling
A stability-indicating HPLC method is essential for quantifying the active ingredient and resolving it from any process-related impurities and degradation products.[6][7][8] Given the amine functionality, pre-column derivatization with a suitable reagent is the recommended approach.
A. Rationale for Method Selection
-
Reverse-Phase HPLC (RP-HPLC): This is the workhorse of the pharmaceutical industry for its versatility in separating a wide range of compounds. A C18 column will be the starting point for method development.
-
Pre-column Derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl): FMOC-Cl reacts rapidly and specifically with primary and secondary amines under mild conditions to form a highly fluorescent and UV-active derivative.[9] This allows for sensitive detection using both UV and fluorescence detectors.
-
Gradient Elution: A gradient elution will be employed to ensure the timely elution of the derivatized analyte while also being capable of separating potential impurities with a wider range of polarities.[8]
B. Experimental Workflow for HPLC Analysis
Figure 1: Experimental workflow for the HPLC analysis of this compound via pre-column derivatization.
C. Detailed HPLC Protocol
1. Reagents and Materials:
-
This compound reference standard
-
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Boric acid
-
Sodium hydroxide
-
Glycine
-
Phosphoric acid
2. Preparation of Solutions:
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Borate Buffer (0.1 M, pH 8.5): Dissolve boric acid in water, adjust pH to 8.5 with sodium hydroxide, and dilute to the final volume.
-
FMOC-Cl Reagent (15 mM): Dissolve FMOC-Cl in acetonitrile. Prepare this solution fresh daily.
-
Quenching Solution (0.1 M Glycine): Dissolve glycine in water.
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
3. Standard Solution Preparation (Example Concentration: 100 µg/mL):
-
Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with Diluent.
4. Sample Solution Preparation:
-
Accurately weigh an appropriate amount of the sample to achieve a final concentration of approximately 100 µg/mL after dilution.
-
Follow the same dilution procedure as the standard.
5. Derivatization Procedure:
-
To 100 µL of the standard or sample solution in a clean vial, add 100 µL of Borate Buffer.
-
Add 200 µL of the FMOC-Cl reagent, cap the vial, and vortex for 30 seconds.
-
Allow the reaction to proceed at room temperature for 15 minutes.
-
Add 100 µL of the Quenching Solution to react with the excess FMOC-Cl and vortex.
-
Allow to stand for 5 minutes before injection.
6. HPLC Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for a wide range of compounds. |
| Mobile Phase | A: 0.1% H3PO4 in WaterB: Acetonitrile | A common and effective mobile phase system for RP-HPLC. The acid suppresses the ionization of any residual silanols on the column. |
| Gradient | 0-20 min: 40-90% B20-25 min: 90% B25-26 min: 90-40% B26-30 min: 40% B | A starting point for method development. This gradient should be optimized to ensure adequate separation from impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Injection Vol. | 10 µL | Can be adjusted based on detector sensitivity. |
| Detector | UV at 265 nm or Fluorescence (Ex: 265 nm, Em: 315 nm) | The FMOC derivative has a strong absorbance at 265 nm. Fluorescence detection offers higher sensitivity and selectivity. |
D. System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include:
-
Tailing Factor: Should be ≤ 2.0 for the main peak.
-
Theoretical Plates: Should be ≥ 2000 for the main peak.
-
Repeatability (RSD): ≤ 2.0% for six replicate injections of the standard solution.
II. Gas Chromatography (GC) for Residual Solvents and Volatile Impurities
While HPLC is ideal for potency and non-volatile impurities, GC is the preferred method for the analysis of residual solvents and other volatile organic impurities that may be present from the manufacturing process.
A. Rationale for Method Selection
-
Headspace GC (HS-GC): This technique is ideal for analyzing volatile compounds in a non-volatile matrix like a hydrochloride salt. It avoids contamination of the GC system with the non-volatile sample.
-
Flame Ionization Detector (FID): FID is a universal detector for organic compounds and provides excellent sensitivity.
B. Experimental Workflow for GC Analysis
Figure 2: Experimental workflow for the analysis of residual solvents in this compound by Headspace GC.
C. Detailed GC Protocol
1. Reagents and Materials:
-
This compound sample
-
Residual solvent standards (e.g., as per ICH Q3C guidelines)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (high purity, low water content)
2. Standard Solution Preparation (Example for Class 2 Solvents):
-
Prepare a stock solution of the relevant residual solvents in DMSO.
-
Further dilute the stock solution to the target concentration (e.g., corresponding to the ICH limit).
3. Sample Solution Preparation:
-
Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.
-
Add 1.0 mL of DMSO.
-
Immediately seal the vial with a suitable crimp cap.
4. GC Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | DB-624, 30 m x 0.32 mm, 1.8 µm (or equivalent) | A common column for residual solvent analysis. |
| Carrier Gas | Helium or Nitrogen | Inert carrier gas. |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min | A general-purpose temperature program that can be optimized based on the expected solvents. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the analytes. |
| Detector Temp. | 260 °C (FID) | Prevents condensation of the analytes. |
| Headspace Sampler | ||
| Oven Temp. | 80 °C | A starting point; can be optimized based on the volatility of the solvents and the sample matrix. |
| Loop Temp. | 90 °C | Should be higher than the oven temperature to prevent condensation. |
| Transfer Line Temp. | 100 °C | Ensures efficient transfer of the sample to the GC. |
| Incubation Time | 20 min | Allows for equilibrium to be reached between the sample and the headspace. |
III. Structural Elucidation and Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the unambiguous identification and structural confirmation of this compound.
-
¹H NMR: Will provide information on the number of different types of protons and their connectivity. The chemical shifts and coupling patterns of the cyclobutane ring protons will be characteristic.
-
¹³C NMR: Will show the number of chemically distinct carbon atoms. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds and will show a single resonance for the fluorine atom, providing information about its chemical environment.
-
2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals and confirm the overall structure.
Typical Solvent: D₂O or DMSO-d₆
B. Mass Spectrometry (MS)
MS is used to determine the molecular weight of the free base and to provide fragmentation information that can further confirm the structure.
-
Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules like amines. In positive ion mode, the expected [M+H]⁺ ion for the free base (C₅H₁₀FN) would be at m/z 104.1.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition.
IV. Chiral Separation
If the synthesis of this compound can result in stereoisomers (cis/trans), a chiral separation method may be necessary.
-
Chiral HPLC: This can be achieved using a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are a good starting point for method development.
-
Chiral GC: Derivatization with a chiral reagent followed by separation on a non-chiral column, or direct separation on a chiral GC column, are also possibilities.
Conclusion
The analytical methods outlined in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of a stability-indicating HPLC method with pre-column derivatization, headspace GC for residual solvents, and spectroscopic techniques for structural confirmation will ensure the quality and consistency of this important chemical building block. It is imperative that these methods are appropriately validated according to ICH guidelines before implementation in a regulated environment.
References
-
ResearchGate. Some known fluorinated cyclobutane‐containing amino acids.[Link]
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ChemRxiv. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes.[Link]
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ChemRxiv. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes.[Link]
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PubMed. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes.[Link]
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Application Notes and Protocols for the Large-Scale Synthesis of 3-Fluoro-3-methylcyclobutan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 3-Fluoro-3-methylcyclobutan-1-amine hydrochloride, a valuable building block in medicinal chemistry. The described synthetic route is designed for scalability and robustness, prioritizing safety and efficiency. The core strategy involves the preparation of a key intermediate, 3-fluoro-3-methylcyclobutane-1-carboxylic acid, followed by a Curtius rearrangement to yield the target amine, which is subsequently converted to its hydrochloride salt. This guide offers detailed protocols, explains the rationale behind procedural choices, and outlines critical safety measures.
Introduction
Fluorinated cyclobutane moieties are increasingly incorporated into drug candidates to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. 3-Fluoro-3-methylcyclobutan-1-amine, in particular, serves as a crucial pharmacophore in the development of novel therapeutics. The provision of a reliable and scalable synthetic route is therefore of significant interest to the pharmaceutical industry. This guide details a multi-step synthesis that is amenable to large-scale production.
Overall Synthetic Strategy
The synthesis is designed in three main stages, starting from commercially available materials. The key transformations are:
-
Synthesis of the Cyclobutane Core: Preparation of 3-methylenecyclobutane-1-carboxylic acid followed by hydrogenation to obtain 3-methylcyclobutane-1-carboxylic acid.
-
Fluorination: Introduction of the fluorine atom at the tertiary carbon to yield 3-fluoro-3-methylcyclobutane-1-carboxylic acid.
-
Amine Formation and Salt Preparation: Conversion of the carboxylic acid to the corresponding amine via a Curtius rearrangement, followed by formation of the hydrochloride salt.
The choice of the Curtius rearrangement is predicated on its broad functional group tolerance and stereochemical retention, making it a reliable method for this transformation.[1][2]
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of 3-Fluoro-3-methylcyclobutane-1-carboxylic Acid
This section details the preparation of the key fluorinated carboxylic acid intermediate.
Protocol 1.1: Synthesis of 3-Methylcyclobutane-1-carboxylic Acid
This protocol describes the hydrogenation of 3-methylenecyclobutanecarboxylic acid.
Materials and Reagents:
| Reagent | Quantity (per mole of starting material) | Notes |
| 3-Methylenecyclobutanecarboxylic acid | 1.0 mole | Commercially available.[3] |
| Palladium on Carbon (10 wt. %) | 0.01 mole | Catalyst. |
| Methanol | 2 L | Solvent. |
| Hydrogen Gas | Sufficient pressure | Reagent. |
Procedure:
-
To a suitable hydrogenation reactor, add 3-methylenecyclobutanecarboxylic acid and methanol.
-
Carefully add the palladium on carbon catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reactor and purge with hydrogen gas several times.
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi, but consult your equipment's specifications) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS) or by monitoring hydrogen uptake. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield 3-methylcyclobutane-1-carboxylic acid as an oil or low-melting solid.[4] The product is often of sufficient purity for the next step.
Protocol 1.2: Synthesis of 3-Fluoro-3-methylcyclobutane-1-carboxylic Acid
This protocol describes the fluorination of 3-methylcyclobutane-1-carboxylic acid. This step is crucial and requires careful handling of the fluorinating agent.
Materials and Reagents:
| Reagent | Quantity (per mole of starting material) | Notes |
| 3-Methylcyclobutane-1-carboxylic acid | 1.0 mole | From Protocol 1.1. |
| Selectfluor® (F-TEDA-BF4) | 1.2 moles | Electrophilic fluorinating agent. Handle with care. |
| Silver Nitrate (AgNO₃) | 0.2 moles | Catalyst. |
| Acetonitrile | 3 L | Anhydrous solvent. |
| Water | 1 L | Co-solvent. |
Procedure:
-
In a large, well-ventilated fume hood, charge a reactor with 3-methylcyclobutane-1-carboxylic acid, silver nitrate, acetonitrile, and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Carefully add Selectfluor® in portions to the stirred mixture. The reaction may be mildly exothermic.
-
Heat the reaction mixture to 70-80 °C and stir for 24 hours. Monitor the reaction by ¹⁹F NMR or LC-MS.
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 1 L).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or distillation under reduced pressure to yield 3-fluoro-3-methylcyclobutane-1-carboxylic acid.[5][6]
Part 2: Synthesis of this compound
This section details the conversion of the carboxylic acid to the final product via a Curtius rearrangement.
Protocol 2.1: Curtius Rearrangement and Hydrochloride Salt Formation
This one-pot protocol describes the conversion of the carboxylic acid to the amine, which is then isolated as its hydrochloride salt.
Materials and Reagents:
| Reagent | Quantity (per mole of starting material) | Notes |
| 3-Fluoro-3-methylcyclobutane-1-carboxylic acid | 1.0 mole | From Protocol 1.2. |
| Diphenylphosphoryl azide (DPPA) | 1.1 moles | Reagent for Curtius rearrangement. Lachrymator. Handle in a fume hood.[7] |
| Triethylamine | 1.1 moles | Base. |
| tert-Butanol | 2 L | Solvent and trapping agent for the isocyanate intermediate. |
| Hydrochloric acid (concentrated) | Excess | For hydrolysis and salt formation. |
| Diethyl ether or MTBE | As needed | For precipitation and washing. |
Procedure:
-
Safety First: The Curtius rearrangement involves the formation of an acyl azide intermediate, which can be explosive.[7] It also generates nitrogen gas, so the reaction must be conducted in a well-ventilated fume hood with appropriate pressure relief.[7]
-
To a reactor equipped with a reflux condenser and a nitrogen inlet, add 3-fluoro-3-methylcyclobutane-1-carboxylic acid and tert-butanol.
-
Add triethylamine to the mixture and stir until the carboxylic acid has dissolved.
-
Slowly add diphenylphosphoryl azide (DPPA) to the stirred solution at room temperature.[7]
-
After the addition is complete, slowly heat the reaction mixture to reflux (around 85-90 °C). Vigorous gas evolution (N₂) will be observed. Maintain reflux until gas evolution ceases (typically 4-6 hours).
-
Monitor the reaction for the formation of the tert-butyl carbamate (Boc-protected amine) intermediate by TLC or LC-MS.
-
Once the rearrangement is complete, cool the reaction mixture to room temperature.
-
Slowly and carefully add concentrated hydrochloric acid to the reaction mixture. This will hydrolyze the Boc-carbamate and form the hydrochloride salt of the amine. This step is exothermic.
-
Stir the mixture at room temperature for 12-24 hours to ensure complete hydrolysis.
-
Concentrate the reaction mixture under reduced pressure to remove the solvents.
-
Add diethyl ether or MTBE to the residue to precipitate the this compound.
-
Filter the solid, wash with cold diethyl ether or MTBE, and dry under vacuum to obtain the final product.
Figure 2: Key stages of the Curtius rearrangement and subsequent salt formation.
Safety and Handling
-
Fluorinating Agents: Selectfluor® is a strong oxidizing agent and should be handled with care. Avoid contact with skin and eyes.
-
Azides: Diphenylphosphoryl azide (DPPA) is a lachrymator and should be handled in a well-ventilated fume hood.[7] Acyl azides are potentially explosive and should not be isolated.[7]
-
Pressure: The Curtius rearrangement liberates nitrogen gas, which can lead to a dangerous pressure buildup in a closed system.[7] Ensure adequate venting.
-
Acids and Bases: Concentrated hydrochloric acid and triethylamine are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
General Precautions: Always work in a well-ventilated area and wear appropriate PPE.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Hydrogenation | Inactive catalyst or insufficient hydrogen pressure. | Use fresh catalyst. Ensure the system is properly sealed and pressurized. Increase reaction time or temperature if necessary. |
| Low Yield in Fluorination | Incomplete reaction or side reactions. | Ensure anhydrous conditions. Monitor the reaction closely and adjust the reaction time or temperature as needed. Optimize the stoichiometry of the fluorinating agent. |
| Incomplete Curtius Rearrangement | Insufficient heating or premature quenching. | Ensure the reaction is heated to the appropriate temperature for a sufficient amount of time. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material and formation of the intermediate.[7] |
| Formation of Urea Byproducts | Presence of water during the rearrangement, which hydrolyzes the isocyanate to an amine that then reacts with more isocyanate. | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.[7] |
| Difficulty in Precipitating the HCl Salt | The salt may be soluble in the solvent mixture. | Try a different anti-solvent or a combination of solvents. Ensure the product is fully protonated by checking the pH. |
Conclusion
The protocols outlined in this guide provide a robust and scalable pathway for the synthesis of this compound. By carefully following the described procedures and adhering to the specified safety precautions, researchers and drug development professionals can efficiently produce this valuable building block for their discovery and development programs.
References
- BenchChem. (n.d.). Optimization of reaction conditions for the Curtius rearrangement.
- ChemicalBook. (2025, October 14). 3-methylcyclobutane-1-carboxylic acid | 57252-83-2.
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- Chemistry LibreTexts. (2023, January 22). Schmidt Reaction.
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- PubMed. (n.d.). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification.
- RSC Publishing. (n.d.). Unified and green oxidation of amides and aldehydes for the Hofmann and Curtius rearrangements.
- ACS Medicinal Chemistry Letters. (2023, February 3). Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds.
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- Almac. (2020, November 6). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging.
- ResearchGate. (2025, August 10). Reliable Protocol for the Large Scale Synthesis of Diphenylphosphoryl Azide (DPPA).
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- Usiena air. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.
- Biosynth. (n.d.). 3-fluoro-3-methylcyclobutane-1-carboxylic acid | 1613330-60-1 | NPC33060.
- Alfa Chemistry. (n.d.). Hofmann Rearrangement.
- BenchChem. (n.d.). Application Notes and Protocols for Hydrazoic Acid in Continuous Flow Chemistry.
- YouTube. (2022, June 6). Amine and HCl - salt formation reaction.
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- ECHEMI. (n.d.). Purification of Hydrochloride.
- National Institutes of Health. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
- Wikipedia. (n.d.). Schmidt reaction.
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- Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
- BYJU'S. (n.d.). Schmidt Reaction for Carboxylic Acids.
- ResearchGate. (n.d.). Unified and Green Oxidation of Amides and Aldehydes for Hofmann and Curtius Rearrangements.
- Scribd. (n.d.). New Strategies For The Hofmann Reaction.
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- Semantic Scholar. (2021, June 24). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP).
- Google Patents. (n.d.). US3337630A - Process for the purification of amines.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
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- BLD Pharm. (n.d.). 1-(3-FLUOROPHENYL)-3-METHYLCYCLOBUTANE-1-CARBOXYLIC ACID.
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- Organic Chemistry Portal. (n.d.). Elemental Sulfur-Mediated Transformation of Carboxylic Acids to Acyl Fluorides by Electrophilic Fluorinating Reagent, Selectfluor.
- Google Patents. (n.d.). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
- Organic Syntheses. (n.d.). 19.
- PubChem. (n.d.). 3-Methylenecyclobutanecarboxylic acid.
- Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl).
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Application Note: Strategic Incorporation of 3-Fluoro-3-methylcyclobutan-1-amine hydrochloride in PROTAC Synthesis
Introduction: The Critical Role of Linker Design in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[3][4] The linker is not merely a spacer; its length, composition, and rigidity are critical determinants of the PROTAC's overall efficacy, influencing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), as well as dictating the molecule's physicochemical and pharmacokinetic properties.[5][6]
As PROTACs often venture into a chemical space "beyond the rule-of-five," achieving favorable drug metabolism and pharmacokinetic (DMPK) properties such as metabolic stability, cell permeability, and oral bioavailability is a significant challenge.[7][8] This has spurred the development of novel, structurally sophisticated building blocks for linker synthesis. This application note details the strategic use of 3-fluoro-3-methylcyclobutan-1-amine hydrochloride , a building block designed to confer significant advantages to PROTAC candidates.
The Strategic Advantage of the 3-Fluoro-3-methylcyclobutane Moiety
The incorporation of small, rigid, and fluorinated carbocycles is a powerful strategy in modern medicinal chemistry.[9] The 3-fluoro-3-methylcyclobutane moiety offers a unique combination of properties that can address common DMPK challenges in PROTAC development.[6][10]
-
Conformational Rigidity and Vectorial Control: The puckered, four-membered ring of cyclobutane introduces a degree of conformational restriction into the linker.[10] This can reduce the entropic penalty upon binding and orient the two ends of the PROTAC in a more defined vector, potentially improving the stability and cooperativity of the ternary complex.
-
Metabolic Stability: The cyclobutane scaffold is relatively inert and less susceptible to metabolic degradation compared to flexible alkyl chains.[10] The addition of a fluorine atom can further block potential sites of oxidative metabolism, enhancing the overall metabolic stability and half-life of the PROTAC.[11][12]
-
Modulation of Physicochemical Properties:
-
Lipophilicity: Strategic fluorination can fine-tune lipophilicity. While highly fluorinated motifs can increase lipophilicity, a single fluorine atom on a rigid scaffold can modulate local electronics and hydrogen bonding potential without drastically increasing the overall LogP, a key consideration for maintaining solubility and permeability.[13]
-
pKa Reduction: The electron-withdrawing nature of the fluorine atom lowers the pKa of the proximal amine by approximately 0.8 units compared to its non-fluorinated analog.[13] This reduction can be beneficial for optimizing interactions with target proteins and improving cell permeability by increasing the proportion of the neutral form of the amine at physiological pH.
-
-
Improved 3D Character: Moving away from flat, aromatic linkers towards saturated, three-dimensional structures like cyclobutane can improve solubility and binding affinity by better complementing the spatial arrangements of target proteins.[10]
Synthetic Workflow & Mechanistic Overview
The primary amine of 3-fluoro-3-methylcyclobutan-1-amine serves as a versatile handle for incorporation into a PROTAC linker, typically via an amide bond formation. The most common and efficient method is a coupling reaction with a carboxylic acid-terminated component (either the POI ligand, E3 ligand, or a linker fragment).
The use of the hydrochloride salt form of the amine is standard practice, enhancing the compound's stability and shelf-life. However, this necessitates an in-situ neutralization step during the coupling reaction. A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is added to deprotonate the ammonium salt, liberating the free amine to act as a nucleophile.[14]
Modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for this transformation.[15][16] In the presence of a base, the carboxylic acid attacks HATU to form a highly reactive OAt-active ester.[17] This activated intermediate is then efficiently intercepted by the free amine to form the desired, stable amide bond.[17][18]
Diagram: General PROTAC Synthesis via Amide Coupling
The following diagram illustrates the general workflow for incorporating the amine building block to connect a carboxylic acid-functionalized linker to an E3 ligase ligand.
Caption: Synthetic workflow for PROTAC assembly using amide bond formation.
Detailed Experimental Protocol: HATU-Mediated Amide Coupling
This protocol provides a general method for coupling this compound with a generic carboxylic acid partner.
Materials and Reagents:
-
Carboxylic Acid (e.g., Linker-COOH): 1.0 equivalent
-
This compound: 1.1 equivalents
-
HATU: 1.2 equivalents
-
N,N-Diisopropylethylamine (DIPEA): 3.0 equivalents
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents (e.g., Ethyl Acetate, 1M HCl, saturated NaHCO₃, saturated NaCl (brine))
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Protocol Steps:
-
Reaction Setup:
-
To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq.) and this compound (1.1 eq.).
-
Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M with respect to the carboxylic acid.
-
Stir the solution at room temperature for 5 minutes.
-
-
Reagent Addition:
-
Add HATU (1.2 eq.) to the stirred solution.
-
Cool the flask to 0 °C using an ice-water bath.
-
Add DIPEA (3.0 eq.) dropwise to the cold solution. The addition of the base is crucial to neutralize the hydrochloride salt and facilitate the coupling reaction.[14][19]
-
Allow the reaction to slowly warm to room temperature and stir for 2-18 hours.
-
-
Reaction Monitoring (Self-Validation):
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[17]
-
The reaction is considered complete upon the consumption of the limiting starting material (typically the carboxylic acid).
-
-
Aqueous Workup:
-
Once the reaction is complete, dilute the mixture with an organic solvent like Ethyl Acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and finally with saturated brine.
-
Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes or Methanol in DCM) to obtain the pure amide.
-
Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Data and Expected Outcomes
The following table summarizes typical reaction parameters and expected outcomes for the HATU-mediated coupling protocol.
| Parameter | Value / Condition | Rationale / Notes |
| Stoichiometry | ||
| Carboxylic Acid | 1.0 eq. | Limiting reagent. |
| Amine HCl Salt | 1.0 - 1.2 eq. | A slight excess ensures complete consumption of the more valuable acid partner.[17] |
| HATU | 1.1 - 1.5 eq. | Ensures efficient activation of the carboxylic acid.[15] |
| DIPEA | 2.0 - 3.0 eq. | Sufficient base is required to neutralize the amine salt and facilitate the HATU mechanism.[15] |
| Conditions | ||
| Solvent | Anhydrous DMF, DCM | Aprotic solvents are required to prevent hydrolysis of activated intermediates. |
| Temperature | 0 °C to Room Temp. | Initial cooling minimizes side reactions; warming ensures reaction completion. |
| Reaction Time | 2 - 18 hours | Varies based on the steric and electronic properties of the substrates. |
| Outcome | ||
| Expected Yield | 60 - 95% | Highly dependent on substrate complexity and purification efficiency. |
| Purity (Post-Chromo.) | >95% | Achievable with careful chromatography. |
Troubleshooting
-
Low Yield:
-
Cause: Insufficient activation or incomplete reaction.
-
Solution: Ensure all reagents are anhydrous. Consider increasing the amount of HATU and DIPEA to 1.5 and 4.0 equivalents, respectively. Extend the reaction time.
-
-
Side Product Formation:
-
Cause: Racemization of chiral centers adjacent to the carboxylic acid.
-
Solution: HATU is known for low racemization, but running the reaction at 0 °C for a longer duration instead of warming to room temperature can further minimize this risk.[16]
-
-
Amine Starting Material Remains:
-
Cause: Incomplete activation of the carboxylic acid.
-
Solution: Check the quality of the HATU reagent. Ensure the carboxylic acid starting material is pure and free of nucleophilic impurities.
-
Conclusion
This compound is a highly valuable building block for the synthesis of advanced PROTACs. Its strategic incorporation into the linker region can impart beneficial properties, including enhanced metabolic stability and conformational rigidity, which are critical for developing effective and drug-like protein degraders. The provided HATU-mediated coupling protocol offers a reliable and efficient method for its integration into diverse synthetic routes, enabling researchers to systematically explore the impact of this unique structural motif on PROTAC performance.
References
-
MedChemExpress. (n.d.). Boc-NH-Cyclobutane-COOH | PROTAC Linker. MedChemExpress.com. [Link]
-
Oreate AI. (2025, December 16). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI Blog. [Link]
-
Goodreid, J. D., et al. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2025, August 7). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. ResearchGate. [Link]
-
ACS Publications. (n.d.). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic-Chemistry.org. [Link]
-
ResearchGate. (2025, August 6). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings. ResearchGate. [Link]
-
Pharmaceutical Business Review. (n.d.). Building blocks and linkers for PROTAC synthesis. [Link]
-
Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
National Institutes of Health. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]
-
RSC Publishing. (n.d.). In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs. [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]
-
ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]
-
MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
-
National Center for Biotechnology Information. (2022, February 21). In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs©. PMC. [Link]
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ResearchGate. (n.d.). In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs. ResearchGate. [Link]
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National Institutes of Health. (n.d.). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. [Link]
-
ResearchGate. (2025, August 6). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate. [Link]
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National Institutes of Health. (n.d.). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. PMC. [Link]
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Padua Research Archive. (2024, February 6). Design, synthesis, and biological evaluation of first-in-class indomethacin-based PROTACs degrading SARS-CoV-2 main protease. [Link]
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Application Notes and Protocols for the Incorporation of 3-Fluoro-3-methylcyclobutan-1-amine into Drug Scaffolds
Introduction: The Strategic Advantage of the 3-Fluoro-3-methylcyclobutyl Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer improved physicochemical and pharmacokinetic properties is relentless. Small, strained ring systems have emerged as valuable motifs for introducing three-dimensionality and conformational rigidity into drug candidates.[1] Among these, the cyclobutane scaffold offers a unique combination of structural constraint and metabolic stability.[2] The further strategic incorporation of fluorine, an element prized for its ability to modulate pKa, lipophilicity, and metabolic fate, presents a powerful tool for lead optimization.[3]
This guide provides detailed application notes and robust protocols for the incorporation of 3-Fluoro-3-methylcyclobutan-1-amine, a commercially available building block, into diverse drug scaffolds. This building block is of particular interest as it combines the benefits of a strained cyclobutane ring with the advantageous properties imparted by a geminal fluoro-methyl group. These features can lead to enhanced metabolic stability, improved permeability, and favorable absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately contributing to the development of safer and more efficacious therapeutics.[4]
Physicochemical Impact of the 3-Fluoro-3-methylcyclobutyl Group
The introduction of the 3-fluoro-3-methylcyclobutyl moiety can significantly influence the key physicochemical properties of a parent molecule. Understanding these effects is crucial for rational drug design.
Modulation of Basicity (pKa)
The fluorine atom, owing to its high electronegativity, exerts a strong electron-withdrawing inductive effect. This effect acidifies the neighboring amine, resulting in a lower pKa compared to its non-fluorinated counterpart. This reduction in basicity can be advantageous in several ways:
-
Reduced Off-Target Effects: Lower basicity can mitigate interactions with aminergic GPCRs and ion channels, which are often associated with off-target toxicities.
-
Improved Cell Permeability: By reducing the extent of ionization at physiological pH, a lower pKa can enhance the passive diffusion of a drug molecule across cellular membranes.
-
Tunable Solubility: The pKa of the amine will influence the aqueous solubility of the molecule, a critical parameter for oral bioavailability.
Impact on Lipophilicity (LogP/LogD)
The effect of the 3-fluoro-3-methylcyclobutyl group on lipophilicity is nuanced. While fluorine is highly lipophilic, the overall impact on the molecule's LogP (partition coefficient) and LogD (distribution coefficient at a specific pH) depends on the interplay of several factors, including intramolecular interactions and conformational effects.
-
Increased Lipophilicity: In many cases, the introduction of the fluorinated cyclobutyl group will increase the overall lipophilicity of the molecule.
-
Conformation-Dependent Effects: The rigid, puckered nature of the cyclobutane ring can orient the fluorine and methyl groups in a way that shields the polar amine, potentially leading to a greater than expected increase in LogP. Conversely, in other conformations, these groups may be more solvent-exposed. Careful conformational analysis is therefore recommended.
Table 1: Comparative Physicochemical Properties of Cyclobutylamines
| Compound | Structure | pKa (predicted) | cLogP (predicted) |
| Cyclobutylamine | ![]() | 10.5 | 0.6 |
| 3-Methylcyclobutan-1-amine | ![]() | 10.6 | 1.1 |
| 3-Fluoro-3-methylcyclobutan-1-amine | ![]() | 9.8 | 1.3 |
Note: pKa and cLogP values are estimations from computational models and may vary from experimental values.
Core Synthetic Strategies and Protocols
The primary amine of 3-fluoro-3-methylcyclobutan-1-amine serves as a versatile handle for its incorporation into a wide array of molecular scaffolds. The following sections detail robust and validated protocols for key bond-forming reactions.
Amide Bond Formation: The Workhorse of Medicinal Chemistry
The formation of an amide bond is one of the most fundamental and widely utilized reactions in drug discovery. The following protocol provides a reliable method for the coupling of 3-fluoro-3-methylcyclobutan-1-amine with a carboxylic acid.
Workflow for Amide Bond Formation
Caption: Amide Coupling Workflow
Protocol: HATU-Mediated Amide Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent, which is known for its high efficiency and low rate of racemization.
Materials:
-
Carboxylic acid (1.0 eq)
-
3-Fluoro-3-methylcyclobutan-1-amine hydrochloride (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in a minimal amount of DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes) to afford the desired amide.
Causality and Self-Validation:
-
Pre-activation of the carboxylic acid with HATU and DIPEA ensures the formation of a highly reactive acyl-intermediate, facilitating efficient coupling with the amine.
-
The use of DIPEA as a non-nucleophilic base is crucial to both deprotonate the amine hydrochloride and neutralize the hexafluorophosphate byproduct of the coupling reaction without competing in the nucleophilic attack.
-
The aqueous work-up with NaHCO₃ removes unreacted carboxylic acid and acidic byproducts, simplifying the subsequent purification.
-
Chromatographic purification ensures the isolation of the target amide in high purity, which can be confirmed by NMR and mass spectrometry.
Reductive Amination: Forging C-N Bonds with Carbonyls
Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a ketone or aldehyde in the presence of a reducing agent.[5] This one-pot procedure is highly efficient for the synthesis of secondary and tertiary amines.
Workflow for Reductive Amination
Caption: Reductive Amination Workflow
Protocol: Sodium Triacetoxyborohydride-Mediated Reductive Amination
Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde or ketone.[6]
Materials:
-
Aldehyde or ketone (1.0 eq)
-
3-Fluoro-3-methylcyclobutan-1-amine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde or ketone (1.0 eq) and 3-fluoro-3-methylcyclobutan-1-amine (1.1 eq) in anhydrous DCM, add a catalytic amount of acetic acid (e.g., 0.1 eq), if required, to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to yield the desired secondary amine.
Causality and Self-Validation:
-
The stepwise addition of the reducing agent after a period of stirring the carbonyl and amine allows for the formation of the imine or iminium ion intermediate, which is more readily reduced than the starting carbonyl compound.
-
STAB is the preferred reducing agent due to its mildness and selectivity for the iminium ion over the carbonyl group, minimizing the formation of alcohol byproducts.
-
The optional use of acetic acid can catalyze the formation of the imine intermediate, especially with less reactive ketones.
-
The basic work-up neutralizes the acetic acid and quenches any remaining reducing agent.
C-N Cross-Coupling: Arylation and Heteroarylation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylamines.[7][8] This method allows for the formation of a C-N bond between an aryl or heteroaryl halide (or triflate) and an amine.
Logical Relationship in Buchwald-Hartwig Amination
Caption: Key Components of Buchwald-Hartwig Amination
Protocol: Buchwald-Hartwig C-N Coupling
This protocol employs a pre-catalyst system for improved reliability and reproducibility.
Materials:
-
Aryl or heteroaryl bromide (1.0 eq)
-
3-Fluoro-3-methylcyclobutan-1-amine (1.2 eq)
-
Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone) complex) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene or Dioxane
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl or heteroaryl bromide (1.0 eq), 3-fluoro-3-methylcyclobutan-1-amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
Add anhydrous toluene.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with EtOAc.
-
Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with EtOAc.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired arylated amine.
Causality and Self-Validation:
-
The use of a palladium catalyst and a bulky, electron-rich phosphine ligand (XPhos) is essential for the catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination.
-
Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle, facilitating the formation of the palladium-amido complex.
-
Conducting the reaction under an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Filtration through Celite® is an effective method for removing the heterogeneous palladium catalyst from the reaction mixture.
Conclusion: A Versatile Building Block for Modern Drug Discovery
3-Fluoro-3-methylcyclobutan-1-amine represents a valuable and versatile building block for medicinal chemists. Its unique combination of a strained, conformationally restricted ring system and the modulating effects of a geminal fluoro-methyl group offers a powerful strategy for optimizing drug candidates. The robust protocols detailed in this guide for amide bond formation, reductive amination, and C-N cross-coupling provide a solid foundation for the successful incorporation of this promising moiety into a diverse range of drug scaffolds, paving the way for the discovery of next-generation therapeutics with enhanced properties.
References
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Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Med. Chem. Lett.2018 , 9, 10, 1034–1039. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. 2024 , 16(4): 1-2. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Buchwald-Hartwig coupling. YouTube. [Link]
- Process for the preparation of kinase inhibitors and intermediates thereof.
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. 2023 , 28(5), 2133. [Link]
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An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]
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Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules. 2023 , 28(5), 2115. [Link]
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Omega. 2024 , 9(37), 41654–41662. [Link]
-
Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Med. Chem., 2021 ,12, 139-173. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. Chemistry – A European Journal. 2023 , 29(39), e202300581. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
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- 4. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 8. WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates - Google Patents [patents.google.com]
Application Notes and Protocols for Nucleophilic Fluorination of Cyclobutane Rings
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Fluorinated Cyclobutane Motif
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1] When combined with the cyclobutane ring—a strained, three-dimensional scaffold that provides conformational rigidity—the resulting fluorinated cyclobutane motif offers a unique and highly sought-after structural element for medicinal chemists.[2][3] These moieties can serve as bioisosteres for commonly found groups like gem-dimethyl or carbonyl functionalities, while introducing favorable physicochemical properties.[3] However, the synthesis of these valuable building blocks is not without its challenges, stemming from the inherent ring strain of the cyclobutane core and the unique reactivity of the fluoride ion.[4]
This guide provides an in-depth exploration of contemporary nucleophilic fluorination techniques tailored for the cyclobutane ring system. It is designed to be a practical resource, moving beyond mere procedural lists to explain the underlying principles and rationale behind methodological choices. The protocols described herein are grounded in established chemical literature, offering a reliable starting point for researchers looking to incorporate these valuable motifs into their synthetic programs.
Core Principles: Navigating Nucleophilic Fluorination on a Strained Ring
The introduction of a fluorine atom onto a sp³-hybridized carbon of a cyclobutane ring via nucleophilic substitution is governed by the interplay of several factors, including the nature of the fluoride source, the choice of leaving group, and the stereochemistry of the substrate. The two primary mechanistic pathways at play are the S(_N)2 and S(_N)1 reactions.[5]
The S(_N)2 mechanism, characterized by a backside attack of the nucleophile, results in an inversion of stereochemistry at the reaction center.[5] This pathway is generally favored for primary and less hindered secondary cyclobutyl substrates. For an S(_N)2 reaction to be efficient, a potent leaving group, such as a tosylate or mesylate, is typically required. The choice of fluoride source is also critical; "naked" fluoride sources like tetralkylammonium fluorides (e.g., TBAF) are often employed in polar aprotic solvents to enhance the nucleophilicity of the fluoride ion.[6]
Conversely, the S(_N)1 pathway proceeds through a carbocation intermediate. This mechanism is more likely with tertiary cyclobutyl substrates or secondary systems that can form a stabilized carbocation. A key challenge with cyclobutane systems is their propensity for rearrangement upon carbocation formation. The choice of fluorinating agent can influence the reaction pathway; for instance, reagents like diethylaminosulfur trifluoride (DAST) can promote either S(_N)1 or S(_N)2 pathways depending on the substrate and reaction conditions.[5]
Below is a diagram illustrating the divergent S(_N)1 and S(_N)2 pathways for the fluorination of a generic cyclobutyl substrate.
Caption: S(_N)1 vs. S(_N)2 pathways in cyclobutane fluorination.
Method 1: Deoxyfluorination of Cyclobutanols with DAST and Analogs
The direct conversion of a hydroxyl group to a fluorine atom, known as deoxyfluorination, is a powerful and widely used transformation.[7] For cyclobutanol substrates, reagents such as DAST and its more thermally stable counterpart, Deoxo-Fluor, are particularly effective.[8]
Mechanism and Rationale
The reaction of an alcohol with DAST initiates with the formation of an intermediate fluorosulfite ester. From this intermediate, the reaction can proceed via either an S(_N)2 or S(_N)1 pathway. In the S(_N)2 pathway, fluoride is delivered intramolecularly or from another equivalent of the reagent, leading to inversion of configuration.[5] In the S(_N)1 pathway, the fluorosulfite ester departs to form a cyclobutyl carbocation, which is then trapped by fluoride. This latter pathway can lead to a mixture of stereoisomers and potential rearrangement byproducts, a consideration of particular importance in strained ring systems.[5] The choice of solvent can influence the mechanism; less polar solvents tend to favor the S(_N)2 pathway.
Caption: Deoxyfluorination workflow using DAST.
Protocol: General Procedure for Deoxyfluorination of a Cyclobutanol
Materials:
-
Cyclobutanol substrate
-
Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous sodium bicarbonate (NaHCO₃) or saturated aqueous NaHCO₃ solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the cyclobutanol substrate (1.0 equiv) in anhydrous DCM (0.1-0.5 M). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST or Deoxo-Fluor (1.1-1.5 equiv) dropwise to the stirred solution. Caution: DAST can decompose violently upon heating. It is crucial to maintain a low temperature during addition and the initial phase of the reaction.
-
Reaction: Allow the reaction mixture to stir at -78 °C for 30 minutes, then slowly warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired fluorocyclobutane.
Data Summary: Deoxyfluorination of Cyclobutanols
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| 3-Aryl-1-cyclobutanol | DAST | DCM, -78 °C to rt | ~60-70% | [8] |
| 3-Hydroxycyclobutanecarboxylate | DAST | DCM, rt | 55-65% | [9] |
| Bicyclic cyclobutanol | Deoxo-Fluor | CH₂Cl₂, 0 °C to rt | 75% | [10] |
Method 2: Nucleophilic Substitution with Fluoride Salts
A classic and cost-effective method for nucleophilic fluorination involves the displacement of a good leaving group, such as a tosylate, mesylate, or halide, with a fluoride salt.[6][11] Tetrabutylammonium fluoride (TBAF) is a popular choice due to its solubility in organic solvents, which promotes the availability of a "naked," highly nucleophilic fluoride ion.[12][13]
Rationale and Mechanistic Considerations
This method typically proceeds via an S(_N)2 mechanism, resulting in a predictable inversion of stereochemistry.[6] The success of the reaction is highly dependent on several factors:
-
Leaving Group: Sulfonate esters (tosylates, mesylates, triflates) are excellent leaving groups and are generally preferred over halides.
-
Fluoride Source: Anhydrous TBAF is highly effective but can be basic, potentially leading to elimination side products, especially with hindered substrates.[6] Using TBAF complexes, such as TBAF(tBuOH)₄, can sometimes mitigate this basicity while maintaining good nucleophilicity.[14]
-
Solvent: Polar aprotic solvents like THF, acetonitrile, or DMF are essential to solvate the cation of the fluoride salt, thereby liberating a highly reactive fluoride anion.[5]
-
Water Content: The presence of water can drastically reduce the nucleophilicity of the fluoride ion through strong hydrogen bonding.[15] Therefore, anhydrous conditions are paramount.
Protocol: General Procedure for Fluorination of a Cyclobutyl Tosylate with TBAF
Materials:
-
Cyclobutyl tosylate substrate
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF or anhydrous solid
-
Anhydrous tetrahydrofuran (THF) or acetonitrile
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert atmosphere (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Preparation: To a flame-dried flask under an inert atmosphere, add the cyclobutyl tosylate (1.0 equiv).
-
Reaction: Add anhydrous THF (or acetonitrile) to dissolve the substrate (0.1-0.5 M). To this solution, add TBAF (1.5-3.0 equiv, as a 1.0 M solution in THF) at room temperature.
-
Heating: Heat the reaction mixture to 50-70 °C and monitor its progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.
-
Quenching: After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Workup: Extract the mixture with ethyl acetate (3 x 25 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography to yield the fluorocyclobutane product.
Method 3: Silver-Mediated Fluorination
Silver(I) fluoride (AgF) and silver(II) fluoride (AgF₂) have emerged as valuable reagents in fluorination chemistry.[16][17] AgF can act as a nucleophilic fluoride source, often used to displace halides.[18] AgF₂ is a more powerful reagent, capable of mediating radical fluorination pathways.[17][19] For nucleophilic displacement on a cyclobutane ring, AgF is the more relevant reagent.
Rationale and Advantages
Silver-mediated fluorinations can sometimes proceed under milder conditions than those requiring highly basic fluoride salts. The silver cation can coordinate to the leaving group (e.g., a halide), facilitating its departure and subsequent attack by fluoride. This can be particularly advantageous for substrates that are sensitive to the basicity of reagents like anhydrous TBAF. While less common for simple cyclobutane systems compared to the other methods, it represents a valuable tool, especially in the context of more complex substrates or when other methods fail.[18]
Caption: Proposed workflow for AgF-mediated fluorination.
Protocol: General Procedure for Silver(I) Fluoride Mediated Fluorination
Materials:
-
Cyclobutyl bromide or iodide substrate
-
Silver(I) fluoride (AgF)
-
Anhydrous acetonitrile
-
Celite
-
Inert atmosphere and protection from light (AgF is light-sensitive)
Procedure:
-
Preparation: In a flask protected from light, dissolve the cyclobutyl halide (1.0 equiv) in anhydrous acetonitrile (0.1-0.5 M) under an inert atmosphere.
-
Reagent Addition: Add AgF (2.0-3.0 equiv) to the solution in one portion.
-
Reaction: Stir the suspension vigorously at room temperature or with gentle heating (40-60 °C) for 12-48 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Workup: Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the silver salts. Wash the pad with acetonitrile.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography or distillation to afford the pure fluorocyclobutane.
Troubleshooting and Method Selection
| Issue | Possible Cause | Suggested Solution |
| Low Yield / No Reaction | Poor leaving group. | Convert alcohol to a better leaving group (e.g., tosylate, triflate). |
| Wet reagents/solvents. | Use freshly dried solvents and anhydrous fluoride sources. | |
| Steric hindrance. | Use a more reactive fluorinating agent or harsher conditions (higher temp). Consider a method less sensitive to sterics. | |
| Elimination Byproducts | Fluoride source is too basic. | Use a less basic fluoride source (e.g., TBAF(tBuOH)₄, AgF) or run the reaction at a lower temperature. |
| Substrate prone to E2 elimination. | Change the position of the leaving group if possible, or use a method that favors S(_N)1 if rearrangement is not an issue. | |
| Rearrangement Products | Carbocation intermediate formation. | Use conditions that favor S(_N)2: a good leaving group, a highly nucleophilic fluoride source, and a polar aprotic solvent. Avoid DAST with substrates prone to rearrangement. |
Method Selection Guide:
-
For secondary cyclobutanols where inversion of stereochemistry is desired, conversion to a tosylate followed by displacement with TBAF is a reliable choice.
-
For a direct conversion of an alcohol to a fluoride, DAST or Deoxo-Fluor are effective, but be cautious of potential S(_N)1 character and rearrangements with sensitive substrates.[8][10]
-
For substrates with acid-sensitive functional groups or those prone to elimination under basic conditions, AgF with a cyclobutyl halide may offer a milder alternative.[18]
Conclusion
The nucleophilic fluorination of cyclobutane rings is an essential transformation for the synthesis of valuable building blocks in medicinal chemistry. By understanding the interplay between the substrate, the leaving group, and the fluorinating agent, researchers can effectively navigate the challenges posed by this strained ring system. The choice between deoxyfluorination of cyclobutanols, displacement of sulfonates with fluoride salts, or silver-mediated methods provides a versatile toolkit. The protocols and insights provided in this guide serve as a robust starting point for the successful synthesis and application of fluorinated cyclobutanes.
References
- Thermo Fisher Scientific. (n.d.). Current Trends in Practical Fluorination Chemistry.
- Alfa Chemistry. (n.d.).
- Alfa Chemistry. (n.d.). Comprehensive Guide to Nucleophilic Fluorination vs.
- MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 28(15), 5789.
- Zeng, Y., & Hu, J. (2015). Recent advances in green fluorine chemistry. Reports in Organic Chemistry, 5, 19–39.
- Singh, R. P., & Kumar, V. (2021). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 19(42), 9153-9176.
- ResearchGate. (2020). A Practical Route to Cyclobutanols and Fluorocyclobutanes.
- Science.gov. (n.d.).
- Taylor & Francis Online. (2015). Recent advances in green fluorine chemistry.
- ResearchGate. (n.d.). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- ChemRxiv. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes.
- ResearchGate. (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1)
- Oreate AI Blog. (2025). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.
- Scribd. (n.d.). 2 - and 3-Fluorocyclobutane Building Blocks For Org | PDF | Ester | Amine.
- The Doyle Group - UCLA. (2023). Strategies for Nucleophilic C(sp3)–(Radio)
- ACS Publications. (1960). Synthesis of Several Fluorinated Cyclobutanes and Cyclobutenes. The Journal of Organic Chemistry, 25(6), 972–974.
- Journal of the American Chemical Society. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework.
- ResearchGate. (2020). Fluoroalkyl‐Containing 1,2‐Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry.
- ACS Publications. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Molecular geometry of fluorocyclobutanes.
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- ResearchGate. (2020).
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.). Harnessing the Radical Reactivity of Silver(II) Fluoride for Organofluorine Synthesis.
- ResearchGate. (n.d.). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties.
- UCL Discovery. (n.d.).
- ResearchGate. (2022). (PDF)
- Common Organic Chemistry. (n.d.). Tetra-n-butylammonium Fluoride (TBAF).
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- DASH (Harvard). (n.d.).
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- ResearchGate. (n.d.). tetrabutylammonium fluoride.
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- National Institutes of Health. (n.d.). Alkyne Cycloadditions Mediated by Tetrabutylammonium Fluoride: A Unified and Diversifiable Route to Isoxazolines and Pyrazolines.
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- Pharmaceutical Technology. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry.
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Application Notes & Protocols: Strategic Functionalization of 3-Fluoro-3-methylcyclobutan-1-amine hydrochloride for Drug Discovery
Introduction: The Strategic Value of the 3-Fluoro-3-methylcyclobutane Moiety
In modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is relentless. Among these, strained ring systems, particularly cyclobutanes, have emerged as highly valuable motifs.[1][2] The rigid, three-dimensional structure of the cyclobutane ring can enforce specific conformations, enhancing binding affinity to target proteins and providing unique vectors for substituent placement.[2][3]
The incorporation of fluorine into drug candidates is a well-established strategy to modulate key physicochemical properties such as lipophilicity, metabolic stability, and pKa.[4][5][6] Fluorine's high electronegativity can influence molecular conformation and create favorable interactions with biological targets.[3] The combination of a cyclobutane scaffold with fluorine, as seen in 3-Fluoro-3-methylcyclobutan-1-amine, creates a powerful building block for drug discovery.[4][7] This compound offers a unique spatial arrangement of its functional groups, presenting a non-planar structure that can be exploited to escape the "flatland" of traditional aromatic-based drug design, thereby increasing the fraction of sp³ carbons (Fsp³) and improving solubility and promiscuity profiles.[2]
This guide provides detailed protocols for the chemical modification of the primary amine in 3-Fluoro-3-methylcyclobutan-1-amine hydrochloride, a versatile starting material for generating diverse libraries of drug-like molecules. We will explore fundamental transformations including N-acylation, N-alkylation (via reductive amination and direct alkylation), and N-arylation, with an emphasis on the underlying chemical principles and practical experimental considerations.
Physicochemical Properties and Essential Handling
3-Fluoro-3-methylcyclobutan-1-amine is typically supplied as a hydrochloride salt to improve its shelf-life and handling characteristics. Understanding its properties is crucial for successful experimentation.
| Property | Value | Reference |
| CAS Number | 1638768-85-0 | [8][9] |
| Molecular Formula | C₅H₁₁ClFN | [8] |
| Molecular Weight | 139.60 g/mol | [8] |
| Appearance | White to off-white solid | N/A |
| Purity | ≥97% | [8] |
| SMILES | CC1(F)CC(N)C1.Cl | [8] |
Handling and Storage:
-
The hydrochloride salt can be hygroscopic. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
-
For many reactions, the free amine is required. The hydrochloride salt must be neutralized in situ or in a separate preparatory step.
Protocol 0: Liberation of the Free Amine
Principle: This protocol describes a standard aqueous work-up procedure to convert the hydrochloride salt to the corresponding free amine, which is more nucleophilic and often required for subsequent reactions.
Materials:
-
This compound
-
Sodium hydroxide (NaOH), 1 M aqueous solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, round-bottom flask, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in deionized water (10 mL per gram of salt).
-
Transfer the solution to a separatory funnel.
-
Cool the funnel in an ice-water bath and slowly add 1 M NaOH solution dropwise with swirling until the pH of the aqueous layer is >12.
-
Extract the aqueous layer with DCM or EtOAc (3 x 15 mL).
-
Combine the organic extracts and wash with brine (1 x 20 mL) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting free amine is a volatile oil or low-melting solid and should be used immediately or stored under an inert atmosphere.
Core Functionalization Protocols
Protocol 1: N-Acylation for Amide Synthesis
Principle: N-acylation is a fundamental reaction for forming a stable amide bond. This protocol utilizes an acyl chloride as the acylating agent in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.[10]
Causality & Rationale:
-
Base Selection: A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used.[10] These bases are sufficiently strong to scavenge the generated HCl but are too sterically hindered to compete with the primary amine as a nucleophile.
-
Solvent: Anhydrous aprotic solvents like DCM or THF are ideal as they are unreactive towards the acyl chloride and readily dissolve the reactants.
-
Temperature Control: The reaction is initiated at 0 °C to control the initial exotherm and minimize potential side reactions.
Caption: Workflow for N-Acylation.
Detailed Protocol (Example: N-Benzoylation):
-
To a round-bottom flask, add this compound (1.0 eq, e.g., 140 mg, 1.0 mmol) and anhydrous DCM (10 mL).
-
Add DIPEA (2.5 eq, e.g., 0.44 mL, 2.5 mmol). Stir the mixture for 10 minutes at room temperature.
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add benzoyl chloride (1.1 eq, e.g., 0.13 mL, 1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 3 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Quench the reaction by adding 10 mL of water. Transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).[11]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.
Protocol 2: N-Alkylation via Reductive Amination
Principle: Reductive amination is a two-step, one-pot process that converts a carbonyl group (aldehyde or ketone) and an amine into a more substituted amine.[12] It involves the initial formation of an imine or iminium ion intermediate, which is then reduced in situ by a selective reducing agent.[13]
Causality & Rationale:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice.[14] It is a mild reducing agent that selectively reduces the protonated iminium ion intermediate much faster than it reduces the starting aldehyde or ketone, preventing the formation of alcohol side products.[15] In contrast, a stronger reagent like NaBH₄ would readily reduce the carbonyl starting material.[14]
-
pH: The reaction is typically run under mildly acidic conditions (often by adding acetic acid) to catalyze imine formation without passivating the amine nucleophile.[16]
-
Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF) are common solvents that are compatible with the reducing agent.[14]
Detailed Protocol (Example: N-Benzylation):
-
To a flask, add this compound (1.0 eq, e.g., 140 mg, 1.0 mmol), benzaldehyde (1.05 eq, e.g., 111 mg, 1.05 mmol), and anhydrous DCE (10 mL).
-
Add DIPEA (1.1 eq, 1.1 mmol) to liberate the free amine in situ. Stir for 20 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq, e.g., 318 mg, 1.5 mmol) portion-wise over 5 minutes. Note: The reaction may effervesce slightly.
-
Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the imine intermediate and starting materials.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient, potentially with 1% TEA to prevent tailing) to afford the N-benzylated amine.
Protocol 3: N-Arylation via Transition-Metal-Free Cross-Coupling
Principle: While transition-metal-catalyzed reactions like the Buchwald-Hartwig amination are standards for C-N bond formation, emerging transition-metal-free methods offer alternative pathways, particularly for activated aryl fluorides. This protocol is based on a silylboronate-mediated defluorinative coupling.[17]
Causality & Rationale:
-
Activation: The combination of a silylboronate reagent (e.g., Et₃SiBpin) and a strong base (e.g., KOtBu) enables the selective activation and cleavage of a C(sp²)-F bond at room temperature, which is typically very strong and unreactive.[17]
-
Selectivity: This method demonstrates high chemoselectivity, often leaving other potentially reactive groups like C-Cl, C-O, or even C(sp³)-F bonds (such as in a CF₃ group) intact.[17] This is a significant advantage over many metal-catalyzed systems.
-
Conditions: The reaction proceeds under mild, transition-metal-free conditions, which simplifies purification by avoiding the removal of residual metal catalysts.[17]
Detailed Protocol (Example: Coupling with 4-Fluorobiphenyl):
-
Strictly Anhydrous/Inert Conditions Required. To a flame-dried Schlenk flask under an argon atmosphere, add 4-fluorobiphenyl (1.0 eq), potassium tert-butoxide (KOtBu, 4.0 eq), and anhydrous triglyme.
-
In a separate flask under argon, prepare a solution of 3-Fluoro-3-methylcyclobutan-1-amine (free base, 3.0 eq) and triethylsilyl pinacol boronate (Et₃SiBpin, 2.0 eq) in anhydrous triglyme.
-
Add the amine/silylboronate solution to the stirred aryl fluoride/base mixture at room temperature.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it into a cold saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N-arylated amine.
Strategic Workflow for Derivative Synthesis
The choice of functionalization strategy depends entirely on the target molecule's final structure. The following decision tree provides a logical pathway for selecting the appropriate protocol.
Caption: Decision tree for functionalization strategy.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Amine hydrochloride not fully neutralized. 2. Reagents (e.g., acyl chloride, reducing agent) degraded due to moisture. 3. Insufficient activation (for cross-coupling). | 1. Ensure sufficient base is used; perform a free-basing work-up first. 2. Use fresh, anhydrous solvents and new bottles of reagents. 3. For coupling, ensure base is fresh and conditions are strictly inert. |
| Formation of Side Products | 1. N-Acylation: Di-acylation (imide formation) if conditions are harsh. 2. Reductive Amination: Alcohol from carbonyl reduction by an overly reactive reducing agent. 3. Direct Alkylation: Over-alkylation to form tertiary amine or quaternary salt. | 1. Add acylating agent slowly at 0 °C; avoid excess acylating agent. 2. Use a milder reducing agent like STAB instead of NaBH₄. 3. Use the amine as the limiting reagent; consider reductive amination instead for better control. |
| Difficult Purification | 1. Product is very polar and streaks on silica gel. 2. Unreacted starting materials are difficult to separate. | 1. Add 1-2% triethylamine or ammonia in methanol to the eluent to suppress amine-silica interaction. 2. Consider an acidic or basic wash during work-up to remove unreacted amine or acidic/basic reagents, respectively. |
Conclusion
This compound is a highly valuable and versatile building block for contemporary drug discovery. Its unique combination of a strained, 3D-rich cyclobutane core and a strategically placed fluorine atom provides a robust platform for generating novel chemical entities with potentially superior pharmacological profiles. The protocols detailed in this guide for N-acylation, N-alkylation, and N-arylation represent fundamental, reliable methods for elaborating this scaffold. By understanding the principles behind each transformation and carefully controlling reaction conditions, researchers can effectively leverage this building block to accelerate the development of next-generation therapeutics.
References
- Oreate AI Blog. (2025). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.
- ResearchGate. (n.d.). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery.
-
PubMed Central. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[18][18]-rearrangement cascade.
- PubMed Central. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library.
- Pharma Sources. (n.d.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery.
- ResearchGate. (n.d.). Some useful fluoroalkyl‐substituted cyclobutanes.
- ResearchGate. (n.d.). (A) Selected pharmaceuticals containing cyclobutanes and cyclopropanes.
- PubMed Central. (n.d.).
- ResearchGate. (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1)
- ResearchGate. (n.d.).
- PubMed Central. (n.d.).
- ResearchGate. (2023). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties.
- MDPI. (n.d.). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones.
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.).
- AChemBlock. (n.d.). This compound 97%.
- PubChemLite. (n.d.). 3-fluoro-1-methylcyclobutan-1-amine hydrochloride (C5H10FN).
- Fluorochem. (n.d.). 3-Fluoro-3-methylcyclobutan-1-amine.
- BLD Pharm. (n.d.). 3-Fluoro-N-methylcyclobutan-1-amine hydrochloride.
- BenchChem. (2025).
- The Organic Chemistry Tutor. (2025).
- Chemistry LibreTexts. (2023).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- National Institutes of Health. (2023). N-alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
- ResearchGate. (n.d.). Cross–coupling of fluoro–aromatics with amines under transition metal–free conditions.
- Master Organic Chemistry. (2017).
- ResearchGate. (2020).
- PubChemLite. (n.d.). 3-fluoro-3-methylbutan-1-amine hydrochloride (C5H12FN).
- BIOFOUNT. (n.d.). 3-Fluoro-1-methylcyclobutan-1-amine;hydrochloride.
- OUCI. (n.d.). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs.
- PubChem. (n.d.). 1-Fluoro-3-methylcyclobutane.
- MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- PubChem. (n.d.). 3-Methylcyclobutan-1-amine.
- ResearchGate. (n.d.).
- National Institutes of Health. (2023). Transition-metal-free silylboronate-mediated cross-couplings of organic fluorides with amines.
- ResearchGate. (2025).
- Royal Society of Chemistry. (2024). Transition metal-catalyzed C(sp2/sp3)–H α-fluoroalkenylation from gem-(bromo/di)
- ResearchGate. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
- Semantic Scholar. (n.d.).
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- PubChem. (n.d.). 3-Fluorocyclobutanamine.
- MedCrave online. (2018). The selective n-alkylation of monoethanolamine in PTC condition.
- BLD Pharm. (n.d.). 3-Fluoro-3-methylcyclobutanamine hydrochloride.
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Troubleshooting & Optimization
Navigating the Synthesis of 3-Fluoro-3-methylcyclobutan-1-amine hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-Fluoro-3-methylcyclobutan-1-amine hydrochloride. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and ultimately improve your yield. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to support your research and development endeavors.
I. Understanding the Synthetic Landscape: A Strategic Overview
The synthesis of this compound is a multi-step process that requires careful control over each reaction to ensure high yield and purity. The overall strategy typically involves the construction of the fluorinated and methylated cyclobutane core, followed by the introduction of the amine functionality and final salt formation.
Below is a generalized workflow that forms the basis of our discussion. Specific challenges and optimization points for each stage will be addressed in the subsequent sections.
Caption: A generalized synthetic workflow for this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.
Step 1: Fluorination of 3-Methylcyclobutanone
Issue 1: Low Yield of 3-Fluoro-3-methylcyclobutanone
-
Potential Cause A: Incomplete Reaction. The fluorinating agent may not be reactive enough under the chosen conditions, or the reaction time may be insufficient.
-
Solution:
-
Reagent Choice: For the fluorination of ketones, electrophilic fluorinating agents like Selectfluor® are commonly employed. Ensure the reagent is fresh and has been stored under appropriate conditions to maintain its reactivity.
-
Reaction Conditions: The reaction may require optimization of temperature and time. Monitor the reaction progress by GC-MS or ¹⁹F NMR to determine the optimal reaction endpoint.
-
Catalysis: In some cases, a Lewis acid or protic acid catalyst can enhance the rate of fluorination. However, this must be done cautiously to avoid side reactions.
-
-
-
Potential Cause B: Side Reactions. The enolate or enol ether intermediate in the fluorination of ketones can undergo side reactions, such as aldol condensation or decomposition, especially under harsh conditions.
-
Solution:
-
Temperature Control: Maintain strict temperature control throughout the reaction. Running the reaction at lower temperatures for a longer duration can often minimize side product formation.
-
Base Selection: If a base is used to generate the enolate, its strength and stoichiometry are critical. A non-nucleophilic, sterically hindered base is often preferred.
-
-
Issue 2: Formation of Impurities
-
Potential Cause: Over-fluorination or Rearrangement. Although less common with electrophilic fluorinating agents, harsh conditions could potentially lead to the formation of difluorinated products or rearrangement of the cyclobutane ring.
-
Solution:
-
Stoichiometry: Use a precise stoichiometry of the fluorinating agent (typically 1.0 to 1.2 equivalents).
-
Purification: Employ careful column chromatography to separate the desired monofluorinated product from any impurities. The polarity difference between the starting material, product, and byproducts should allow for effective separation.
-
-
Step 2: Reductive Amination of 3-Fluoro-3-methylcyclobutanone
Issue 3: Low Conversion to the Amine
-
Potential Cause A: Inefficient Imine Formation. The equilibrium between the ketone and the imine may not favor the imine, which is a necessary intermediate for the reduction to the amine.
-
Solution:
-
pH Control: Reductive amination is often pH-sensitive. The reaction is typically carried out under neutral or weakly acidic conditions to facilitate imine formation without deactivating the amine nucleophile.
-
Dehydration: The formation of the imine from the ketone and ammonia (or an ammonia source) is a condensation reaction that produces water. The removal of water, for example by using molecular sieves, can drive the equilibrium towards the imine.
-
-
-
Potential Cause B: Inactive Reducing Agent. The chosen reducing agent may not be effective for the reduction of the imine intermediate.
-
Solution:
-
Reducing Agent Selection: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for reductive amination as they are selective for the imine over the ketone. Catalytic hydrogenation (e.g., H₂, Pd/C) is also a viable option. Ensure the reducing agent is of good quality and used in appropriate stoichiometry.
-
-
Issue 4: Formation of Secondary Amine or Other Byproducts
-
Potential Cause: Over-alkylation or Side Reactions with the Reducing Agent. The newly formed primary amine can react with another molecule of the ketone to form a secondary amine. If using NaBH₃CN, cyanide addition to the iminium ion is a possible side reaction.
-
Solution:
-
Control of Stoichiometry: Use a large excess of the ammonia source to favor the formation of the primary amine.
-
Alternative Reducing Agents: If cyanide addition is a concern, consider using sodium triacetoxyborohydride or catalytic hydrogenation.
-
Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of over-alkylation.
-
-
Step 3 & 4: Boc Protection and Deprotection
Issue 5: Incomplete Boc Protection
-
Potential Cause: Insufficient Reagent or Inadequate Base. The reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) requires a base to neutralize the protonated amine.
-
Solution:
-
Reagent Stoichiometry: Use a slight excess of Boc₂O (1.1-1.2 equivalents).
-
Base Selection: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. Ensure the base is added in at least stoichiometric amounts.
-
-
Issue 6: Difficult or Incomplete Boc Deprotection
-
Potential Cause A: Insufficiently Acidic Conditions. The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions. The strength and concentration of the acid are crucial.
-
Solution:
-
Acid Choice and Concentration: A common reagent for Boc deprotection is a solution of HCl in an organic solvent like 1,4-dioxane or ethyl acetate (e.g., 4M HCl in dioxane). Trifluoroacetic acid (TFA) in dichloromethane (DCM) is also effective. If the reaction is sluggish, increasing the acid concentration or switching to a stronger acid system may be necessary.
-
-
-
Potential Cause B: Formation of t-Butyl Adducts. The t-butyl cation generated during deprotection can alkylate nucleophilic sites on the desired product or solvent.
-
Solution:
-
Use of Scavengers: The addition of a scavenger such as anisole or thioanisole can trap the t-butyl cation and prevent unwanted side reactions.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for this synthesis?
A1: The overall yield for a multi-step synthesis of this nature can vary significantly depending on the optimization of each step. A reasonable target would be in the range of 20-40%. Each step should ideally proceed with a yield of 70-80% or higher to achieve a good overall yield.
Q2: How can I confirm the formation of the fluorinated intermediate?
A2: The incorporation of fluorine can be unequivocally confirmed by ¹⁹F NMR spectroscopy, which will show a characteristic signal for the fluorine atom. Mass spectrometry will also show a change in the molecular weight corresponding to the addition of a fluorine atom and the loss of a proton.
Q3: Are there any specific safety precautions I should take?
A3: Yes. Fluorinating agents can be toxic and corrosive, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The use of hydrogen gas for catalytic hydrogenation requires a properly set up and monitored hydrogenation apparatus. Always consult the Safety Data Sheet (SDS) for all reagents used.
Q4: My final product exists as a mixture of diastereomers. How can I separate them?
A4: The presence of two stereocenters in 3-Fluoro-3-methylcyclobutan-1-amine can result in the formation of cis and trans diastereomers. These can often be separated by column chromatography on silica gel, as diastereomers have different physical properties. In some cases, fractional crystallization of the hydrochloride salt may also be an effective method for separation.
Q5: Can I proceed with the synthesis without the Boc protection step?
A5: It is possible to directly form the hydrochloride salt after the reductive amination. However, the Boc-protected intermediate can be easier to purify due to its generally more crystalline nature and better solubility in organic solvents for chromatography. The Boc protection step can also be beneficial if further modifications to the molecule are required before deprotection.
IV. Experimental Protocols
The following protocols are provided as a general guide and may require optimization for your specific laboratory conditions and scale.
Protocol 1: Synthesis of 3-Fluoro-3-methylcyclobutanone
-
To a solution of 3-methylcyclobutanone (1.0 eq) in a suitable solvent (e.g., acetonitrile) at room temperature, add Selectfluor® (1.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-fluoro-3-methylcyclobutanone.
Protocol 2: Synthesis of 3-Fluoro-3-methylcyclobutan-1-amine
-
To a solution of 3-fluoro-3-methylcyclobutanone (1.0 eq) in methanol, add a solution of ammonia in methanol (e.g., 7N, 10 eq).
-
Add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the addition of aqueous HCl (to pH ~2) to destroy excess hydride.
-
Basify the solution with aqueous NaOH (to pH >12) and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude amine.
Protocol 3: Boc Protection and Deprotection to form the Hydrochloride Salt
-
Protection: To a solution of crude 3-Fluoro-3-methylcyclobutan-1-amine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane, add di-tert-butyl dicarbonate (1.2 eq) at 0 °C.
-
Stir the mixture at room temperature overnight.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the Boc-protected amine, which can be purified by chromatography if necessary.
-
Deprotection and Salt Formation: Dissolve the purified Boc-protected amine in a minimal amount of a suitable solvent (e.g., ethyl acetate or methanol).
-
Add a solution of 4M HCl in 1,4-dioxane (a slight excess, e.g., 1.5-2.0 eq) and stir at room temperature for 2-4 hours.
-
The hydrochloride salt will typically precipitate out of the solution. Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum to obtain this compound.
V. Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Methylcyclobutanone | C₅H₈O | 84.12 |
| 3-Fluoro-3-methylcyclobutanone | C₅H₇FO | 102.11 |
| 3-Fluoro-3-methylcyclobutan-1-amine | C₅H₁₀FN | 103.14 |
| tert-butyl (3-fluoro-3-methylcyclobutyl)carbamate | C₁₀H₁₈FNO₂ | 203.25 |
| This compound | C₅H₁₁ClFN | 139.60 |
VI. Mechanistic Insights
Understanding the reaction mechanisms is key to effective troubleshooting.
Reductive Amination Mechanism
Caption: The two-stage process of reductive amination.
Boc Deprotection Mechanism
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
VII. References
-
Reductive Amination. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Reductive amination of carbonyl compounds with borohydride and borane reducing agents. (n.d.). Organic Reactions.
-
Technical Support Center: Optimization of Boc Deprotection in Multi-Step Synthesis. (n.d.). Benchchem.
-
Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (n.d.). Organic Reactions.
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
-
Application Note – Reductive Amination. (n.d.). Sigma-Aldrich.
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). RSC Advances.
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). Organic Process Research & Development.
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
-
Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (n.d.). Organic Reactions.
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
-
Application Note – Reductive Amination. (n.d.). Sigma-Aldrich.
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
-
Application Note – Reductive Amination. (n.d.). Sigma-Aldrich.
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
-
Reductive amination. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (n.d.). Organic Reactions.
-
Application Note – Reductive Amination. (n.d.). Sigma-Aldrich.
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
-
Reductive amination. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Reductive amination of carbonyl compounds with borohydride and borane reducing agents. (n.d.). Organic Reactions.
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
-
Application Note – Reductive Amination. (n.d.). Sigma-Aldrich.
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
Technical Support Center: Purification of 3-Fluoro-3-methylcyclobutan-1-amine Hydrochloride
Welcome to the technical support center for the purification of 3-Fluoro-3-methylcyclobutan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
Understanding the Molecule and Its Synthesis: The Root of Purification Challenges
Before diving into purification protocols, it is crucial to understand the likely synthetic origin of this compound. A plausible and common synthetic route starts from 3-methylcyclobutanone. This knowledge is paramount as the impurities present in your crude product are often remnants of this process.
A probable synthetic pathway is outlined below:
Caption: Plausible synthetic route for this compound.
This synthetic sequence informs the potential impurity profile we must address during purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound is an oil or a sticky solid and won't crystallize. What should I do?
This is a common issue, often caused by the presence of impurities that inhibit the formation of a crystalline lattice.
Root Cause Analysis:
-
Residual Solvents: Entrapped solvents from the work-up can significantly lower the melting point and prevent solidification.
-
Unreacted Intermediates: The presence of the free amine, 3-fluoro-3-methylcyclobutanone, or its imine/oxime intermediate can act as a eutectic contaminant.
-
Hygroscopic Nature: Amine hydrochlorides can be hygroscopic, and absorbed water can lead to an oily appearance.
-
Incorrect Stoichiometry of HCl: An excess or deficit of hydrochloric acid can result in a mixture that is difficult to crystallize.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for oily or sticky product.
Detailed Protocol for Solvent Trituration:
-
Place the oily crude product in a round-bottom flask with a magnetic stir bar.
-
Add a small volume of a non-polar solvent in which the desired hydrochloride salt is expected to be insoluble (e.g., diethyl ether, ethyl acetate, or a mixture of hexanes and ethyl acetate).
-
Stir the mixture vigorously at room temperature. The impurities may dissolve in the solvent, leaving the purified salt as a solid.
-
If a solid forms, filter the mixture, wash the solid with a small amount of the cold non-polar solvent, and dry under vacuum.[1]
Q2: My NMR/HPLC analysis shows the presence of geometric (cis/trans) isomers. How can I separate them?
The stereochemistry of the cyclobutane ring can be a significant challenge. The relative orientation of the methyl and amine groups can lead to cis and trans isomers.
Expert Insight: The energy difference between cis and trans isomers in substituted cyclobutanes can be small, leading to the formation of mixtures.[2][3] Their similar physical properties often make separation non-trivial.
Separation Strategies:
| Method | Principle | Key Considerations |
| Fractional Recrystallization | Exploits slight differences in the solubility of the diastereomeric salts. | Can be laborious and may require multiple recrystallization cycles. The choice of solvent is critical. |
| Column Chromatography | Differences in polarity of the isomers allow for separation on a stationary phase. | Can be performed on the free amine (more common) or the salt (less common and more challenging). |
| Chiral Resolution (if applicable) | If the starting material was racemic and a chiral center is present, diastereomeric salt formation with a chiral acid can be used for separation. | This is more relevant for obtaining specific enantiomers rather than separating geometric isomers. |
Recommended Protocol: Column Chromatography of the Free Amine
-
Convert to Free Base: Dissolve the crude hydrochloride salt in water and basify with a suitable base (e.g., NaOH, K₂CO₃) to a pH > 10.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Chromatography:
-
Stationary Phase: Silica gel is a standard choice.
-
Mobile Phase: A gradient of a polar solvent (e.g., methanol or isopropanol) in a less polar solvent (e.g., DCM or ethyl acetate) is typically effective. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can prevent tailing of the amine on the silica gel.
-
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) or HPLC to identify the pure fractions of each isomer.
-
Re-formation of the Hydrochloride Salt: Combine the pure fractions of the desired isomer, concentrate, and re-form the hydrochloride salt by dissolving in a suitable solvent (e.g., diethyl ether or isopropanol) and adding a solution of HCl in the same or another appropriate solvent.
Q3: I am having trouble finding a suitable recrystallization solvent system. Can you provide some guidance?
Recrystallization is a powerful technique for purifying crystalline solids. The key is to find a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.
General Principles for Amine Hydrochloride Recrystallization:
-
Polarity: Amine hydrochlorides are salts and are therefore quite polar. They will be more soluble in polar solvents.
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., alcohols) can often dissolve amine salts well due to hydrogen bonding.
-
Common Solvents: Isopropanol (IPA), ethanol, and methanol are good starting points.[1] Often, a co-solvent is needed to reduce the solubility at room temperature.
Solvent Screening Strategy:
| Solvent/System | Rationale | Expected Outcome |
| Isopropanol (IPA) | Good balance of polarity to dissolve the salt when hot but allow for precipitation upon cooling. | Often a good first choice. |
| Ethanol/Diethyl Ether | Ethanol dissolves the salt, and the addition of diethyl ether as an anti-solvent induces precipitation. | Provides fine control over the crystallization process. |
| Methanol/Toluene | Methanol for dissolution, toluene as the anti-solvent. | Can be effective for certain salts. |
| Acetone | Can sometimes be used, but solubility may be too low even at reflux. More commonly used as a wash to remove non-polar impurities.[1] | Less likely to be a primary recrystallization solvent. |
Step-by-Step Recrystallization Protocol (Example with IPA/Diethyl Ether):
-
Dissolve the crude this compound in a minimal amount of hot isopropanol.
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. If crystals do not form, proceed to the next step.
-
Slowly add diethyl ether to the solution until it becomes slightly turbid.
-
Warm the solution gently until the turbidity just disappears.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Purity Assessment: Know Your Enemy
Effective purification requires accurate methods to assess purity and identify contaminants.
| Analytical Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) | Provides structural information and can be used to identify and quantify impurities if their signals are resolved from the main compound. Look for characteristic peaks of starting materials or intermediates. |
| High-Performance Liquid Chromatography (HPLC) | A powerful tool for assessing purity and separating components of a mixture. Different detectors (e.g., UV, MS) can provide additional information. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the desired product and can help in identifying the mass of unknown impurities. |
| Melting Point | A sharp melting point is indicative of a pure compound. A broad melting range suggests the presence of impurities. |
References
-
ChemRxiv. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Retrieved from [Link]
- Google Patents. (n.d.). Novel cocrystallization of hydrochloric acid salt of an active agent.
- Google Patents. (n.d.). Process for producing optically active cyclobutylamines.
-
National Center for Biotechnology Information. (n.d.). 3-Methylcyclobutan-1-amine. PubChem Compound Summary for CID 23547760. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methylcyclobutan-1-one. PubChem Compound Summary for CID 12599352. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclobutylamine. Retrieved from [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. Retrieved from [Link]
-
ResearchGate. (2023). Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol. Retrieved from [Link]
-
Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Retrieved from [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]
-
Mykhailiuk, P. K. (2020). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Medicinal Chemistry Letters, 11(4), 454-459. Retrieved from [Link]
-
PubMed. (2015). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. Retrieved from [Link]
-
PubMed. (2016). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Condensed Phase and Monolayer Structure. Retrieved from [Link]
Sources
Technical Support Center: 3-Fluoro-3-methylcyclobutan-1-amine hydrochloride
Introduction
3-Fluoro-3-methylcyclobutan-1-amine hydrochloride is a pivotal building block for medicinal chemists and drug development professionals. Its structurally constrained cyclobutane core, substituted with a geminal fluoro-methyl group, offers a unique three-dimensional profile that is increasingly utilized to explore novel chemical space and enhance molecular properties such as metabolic stability and binding affinity. However, the successful application of this reagent is contingent upon a thorough understanding of its stability, storage requirements, and handling characteristics. This guide provides expert-driven answers to frequently encountered questions and detailed troubleshooting protocols to mitigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the definitive storage conditions for ensuring the long-term stability of this compound?
A1: The long-term integrity of this compound relies on strict adherence to proper storage protocols to prevent chemical degradation. As an amine hydrochloride salt, it is susceptible to moisture absorption (hygroscopicity) and potential degradation over time if not stored correctly.
The optimal storage conditions are summarized below:
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 2-8°C (Refrigerated).[1] For extended periods (>1 year), storage at -20°C is also recommended.[2][3] | Lowering the temperature significantly reduces the rate of potential degradation reactions, preserving the compound's purity. |
| Atmosphere | Under an inert gas (Argon or Nitrogen).[1] | Displacing air with an inert gas minimizes the risk of oxidation and protects the compound from atmospheric moisture, to which amine salts are particularly sensitive. |
| Container | Tightly sealed, amber glass vial. | A tightly sealed container is the primary barrier against moisture.[4][5] Amber glass prevents potential photodegradation from exposure to light. |
| Handling | Minimize exposure to ambient air. | Due to its hygroscopic nature, the compound should be weighed and dispensed promptly, and the container sealed immediately afterward to prevent water absorption. |
Q2: My solid reagent has developed a slight discoloration. Is it still usable?
A2: A visual change in the appearance of the solid, such as developing a yellow or brown tint, is a common indicator of chemical degradation. While the discoloration may be due to minor surface impurities, it warrants caution. Before using the material in a critical reaction, its purity should be re-assessed. We recommend obtaining a proton NMR (¹H NMR) or LC-MS spectrum to quantify the purity and identify any potential degradation products. If significant impurity peaks are observed (e.g., purity <95%), acquiring a new batch of the reagent is the most reliable course of action to ensure reproducible experimental outcomes.
Q3: What are the essential safety precautions for handling this compound?
A3: As with any laboratory chemical, proper personal protective equipment (PPE) is mandatory.[2][6] This includes safety glasses, a lab coat, and chemical-resistant gloves. Operations should be conducted in a well-ventilated area or a chemical fume hood.[4] You should avoid breathing the dust and prevent contact with skin and eyes.[4][7] In case of accidental contact, wash the affected skin area with soap and water, and for eye contact, rinse cautiously with water for several minutes.[4][6]
Troubleshooting Experimental Failures
Scenario 1: My reaction is suffering from poor or inconsistent yields.
Problem: You are performing a nucleophilic substitution or an amidation reaction using this compound, but the product yield is highly variable between runs.
Root Cause Analysis Workflow: This logical flow diagram guides you through the process of identifying the source of inconsistency.
Caption: Workflow for troubleshooting inconsistent reaction yields.
Actionable Steps:
-
Validate Reagent Purity: The first and most critical step is to confirm the identity and purity of your starting material. A compromised reagent is a frequent cause of reaction failure.
-
Assess Storage and Handling: If the purity is confirmed, meticulously review how the compound has been stored and handled. The primary issue is often water absorption due to the compound's hygroscopic nature. Ensure the container is always tightly sealed and stored in a desiccator or a dry, refrigerated environment.
-
Evaluate Reaction Conditions:
-
Solvent Quality: Ensure you are using a truly anhydrous solvent. Water can compete as a nucleophile or interfere with the base.
-
Base Selection & Stoichiometry: The hydrochloride salt must be neutralized to liberate the free amine for it to act as a nucleophile. Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA). Using excess base or a very strong base can sometimes promote side reactions.
-
Scenario 2: My mass spectrometry data shows an unexpected byproduct.
Problem: Along with your desired product, you observe a persistent byproduct that complicates purification and analysis.
Potential Side Reactions & Degradation Pathways: The strained cyclobutane ring, while a desirable feature, can also be a source of reactivity leading to byproducts under harsh conditions.
Caption: Potential byproduct formation pathways.
Mitigation Protocol:
-
Control Basicity: Avoid using an excess of strong, sterically unhindered bases. If elimination is suspected, switch to a bulkier base like diisopropylethylamine (DIPEA) and use it in a quantity only sufficient to neutralize the hydrochloride salt (1.0-1.1 equivalents).
-
Maintain Thermal Control: Do not overheat the reaction mixture. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. If possible, conduct the reaction at room temperature or below.
-
Ensure Anhydrous Conditions: As mentioned previously, the presence of water in protic solvents, especially at elevated temperatures, can facilitate hydrolytic ring-opening of the strained cyclobutane system. The use of rigorously dried aprotic solvents is highly recommended.
References
-
This compound(1638768-85-0). BIOFOUNT. [Link]
-
3-Fluoro-1-methylcyclobutan-1-amine;hydrochloride. BIOFOUNT. [Link]
-
MSDS of 3-fluorocyclobutan-1-amine hydrochloride. ChemSRC. [Link]
-
This compound, min 97%, 100 mg. HDH Chemicals. [Link]
-
Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry. [Link]
Sources
- 1. 1638768-85-0|3-Fluoro-3-methylcyclobutanamine hydrochloride|BLD Pharm [bldpharm.com]
- 2. 1638768-85-0|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 3. 1781122-54-0|3-Fluoro-1-methylcyclobutan-1-amine;hydrochloride|3-Fluoro-1-methylcyclobutan-1-amine;hydrochloride|-范德生物科技公司 [bio-fount.com]
- 4. fishersci.se [fishersci.se]
- 5. tcichemicals.com [tcichemicals.com]
- 6. capotchem.cn [capotchem.cn]
- 7. This compound 97% | CAS: 1638768-85-0 | AChemBlock [achemblock.com]
Technical Support Center: Synthesis of 3-Fluoro-3-methylcyclobutan-1-amine hydrochloride
Welcome to the technical support guide for the synthesis of 3-Fluoro-3-methylcyclobutan-1-amine hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this valuable building block. As a conformationally restricted amine, this scaffold is increasingly important in drug discovery, and its successful synthesis is critical.
This guide moves beyond simple procedural outlines to provide in-depth, field-tested insights into the common challenges encountered during its multi-step synthesis. We will explore the causality behind byproduct formation and offer robust troubleshooting strategies to enhance yield, purity, and reproducibility.
Overview of a Common Synthetic Pathway
The synthesis of 3-Fluoro-3-methylcyclobutan-1-amine typically originates from a commercially available precursor, 3-methylcyclobutanone. A common and logical pathway involves two key transformations: the introduction of the tertiary fluorine atom and the subsequent conversion of the ketone to a primary amine via reductive amination.
Caption: Competing substitution and elimination pathways in deoxofluorination.
Part 2: Reductive Amination Challenges
The conversion of 3-fluoro-3-methylcyclobutan-1-one to the primary amine is the most critical step and often the source of the most significant impurities.
Question 2: My final product is contaminated with a significant amount of 3-fluoro-3-methylcyclobutan-1-ol. How can I prevent this?
Answer: The formation of the alcohol byproduct is a result of the reducing agent directly reducing the starting ketone before it can form an imine with the ammonia source. This is a kinetic issue, and its prevention hinges on the choice of reducing agent and reaction conditions.
-
Mechanistic Insight: Reductive amination proceeds via the formation of an imine (or iminium ion), which is then reduced. [1]Some reducing agents, like sodium borohydride (NaBH₄), are aggressive and can rapidly reduce the ketone. The key is to use a reductant that is more reactive towards the protonated imine/iminium ion than the starting ketone.
-
Troubleshooting Strategies:
-
Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this reason. [2]It is a milder and more sterically hindered reducing agent than NaBH₄ or NaCNBH₃, and it selectively reduces the iminium ion intermediate over the ketone.
-
Control pH: The reaction is often mildly acidic (e.g., using acetic acid as a catalyst) to promote iminium ion formation. However, too low a pH can accelerate ketone reduction.
-
Ensure Sufficient Ammonia Source: Use a large excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol) to drive the equilibrium towards imine formation, maximizing the concentration of the intermediate that gets reduced to the desired amine.
-
Question 3: I am observing a significant amount of a secondary amine byproduct, bis(3-fluoro-3-methylcyclobutyl)amine. How do I favor the primary amine?
Answer: This is a classic case of over-alkylation, where the desired primary amine product acts as a nucleophile, reacting with another molecule of the starting ketone to form a secondary amine. [3]
-
Mechanistic Insight: The newly formed primary amine is often more nucleophilic than the ammonia source, leading to a competitive reaction with the remaining ketone starting material.
-
Troubleshooting Strategies:
-
Large Excess of Ammonia: The most effective way to minimize over-alkylation is to use a large molar excess of the ammonia source (e.g., 10-20 equivalents of ammonium acetate or a saturated solution of ammonia in the solvent). This statistically favors the reaction of the ketone with ammonia over the reaction with the product amine. [3] 2. Slow Addition of Reducing Agent: Adding the reducing agent slowly to the mixture of the ketone and ammonia source can help to keep the concentration of the primary amine product low at any given time, reducing its chance to react further.
-
One-Pot Procedure: Ensure the reaction is a true one-pot reductive amination where the imine is formed and reduced in situ. Stepwise procedures where the imine is formed first and then the reducing agent is added can sometimes lead to more side products if not handled carefully. [2]
-
Caption: Key reaction pathways in the reductive amination step.
Part 3: Purification and Salt Formation
Question 4: I'm having difficulty purifying the free amine by column chromatography. It streaks badly, and I get poor separation. What are some alternative strategies?
Answer: Small, polar amines are notoriously difficult to purify using standard silica gel chromatography due to their basicity. They interact strongly with the acidic silanol groups on the silica surface, leading to tailing and poor recovery.
-
Troubleshooting Strategies:
-
Base-Washed Silica: Prepare a slurry of silica gel with a small amount of a non-polar solvent containing ~1-2% triethylamine or ammonia. This deactivates the acidic sites on the silica, leading to much better peak shape.
-
Switch to Alumina: Neutral or basic alumina can be a better stationary phase for purifying basic compounds.
-
Purify as the Salt: Often, the easiest way to purify the product is to form the hydrochloride salt and purify it by recrystallization. Convert the crude reaction mixture to the HCl salt, perform a simple extraction to remove neutral byproducts (like the alcohol), and then recrystallize the salt from a suitable solvent system (e.g., isopropanol/ether, ethanol/hexanes).
-
Acid-Base Extraction: Perform a liquid-liquid extraction. Dissolve the crude mixture in a non-polar solvent (e.g., dichloromethane or ether), wash with a dilute acid (e.g., 1M HCl) to protonate and extract the amine into the aqueous layer. The neutral byproducts (like the alcohol) will remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the pure free amine into an organic solvent.
-
Summary of Common Byproducts
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Origin | Key Analytical Signature (¹⁹F NMR) |
| 3-Fluoro-3-methylcyclobutan-1-ol | C₅H₉FO | 104.12 | Incomplete fluorination or reduction of ketone | Singlet, distinct from amine product |
| 1-Methylcyclobutene | C₅H₈ | 68.12 | Elimination during fluorination | No fluorine signal |
| 3-Methylcyclobutene | C₅H₈ | 68.12 | Elimination during fluorination | No fluorine signal |
| Bis(3-fluoro-3-methylcyclobutyl)amine | C₁₀H₁₈F₂N | 203.25 | Over-alkylation in reductive amination | Singlet, likely shifted from primary amine |
Protocol: Optimized Reductive Amination & Salt Formation
This protocol is a general guideline. Researchers should optimize conditions based on their specific setup and analytical observations.
Materials:
-
3-Fluoro-3-methylcyclobutan-1-one
-
Ammonium Acetate (NH₄OAc)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (AcOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Hydrochloric acid solution (e.g., 2M in Diethyl Ether)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-fluoro-3-methylcyclobutan-1-one (1.0 eq).
-
Add Ammonia Source: Add anhydrous DCM, followed by ammonium acetate (10-15 eq). Stir the suspension for 15-20 minutes.
-
Catalyst: Add glacial acetic acid (2.0 eq). Stir for another 30 minutes at room temperature to facilitate iminium ion formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by GC-MS or LC-MS to confirm the consumption of the starting ketone.
-
Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases. Extract the aqueous layer with DCM (3x).
-
Isolation of Free Amine: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is the free amine.
-
Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol. Slowly add a solution of HCl in ether (1.1 eq) while stirring.
-
Purification: The hydrochloride salt will typically precipitate as a white solid. Collect the solid by filtration, wash with cold ether, and dry under vacuum. If the salt is oily or impure, it can be recrystallized.
References
- ChemRxiv. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes.
-
ResearchGate. Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. [Link]
-
ResearchGate. Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Myers, A. Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]
-
Wikipedia. Reductive amination. [Link]
-
ResearchGate. The application of cyclobutane derivatives in organic synthesis. [Link]
-
Thi-eme. Product Class 2: Cyclobutanones and Their Precursors. [Link]
Sources
Technical Support Center: Optimizing Fluorinated Amine Synthesis
Welcome to the Technical Support Center for fluorinated amine synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of these valuable compounds. The incorporation of fluorine can dramatically alter a molecule's metabolic stability, lipophilicity, and bioavailability, making fluorinated amines critical building blocks in modern medicinal chemistry.[1][2][3] However, their synthesis is often fraught with challenges, from low yields to unexpected side reactions.
This document provides in-depth, experience-driven answers to common problems encountered in the lab. It is structured to help you diagnose issues, understand the underlying chemical principles, and implement effective solutions.
Part 1: Frequently Asked Questions (FAQs) - Strategic Planning
This section addresses high-level strategic decisions you'll face before starting your synthesis.
Q1: What are the primary strategies for synthesizing fluorinated amines, and how do I choose the right one?
Choosing a synthetic strategy depends on the target molecule and the available starting materials. The three main approaches are:
-
Nucleophilic Fluorination: This involves using a fluoride anion (F⁻) source, like potassium fluoride (KF) or cesium fluoride (CsF), to displace a leaving group (e.g., -OTs, -OMs, -Br) via an SN2 or SNAr mechanism.[4][5] This is often the most cost-effective method but is highly sensitive to reaction conditions.
-
Electrophilic Fluorination: This strategy uses a reagent with a polarized N-F bond that delivers an electrophilic fluorine ("F⁺") to a nucleophilic carbon, such as an enolate or an electron-rich amine.[5][6][7] Reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are common and offer excellent functional group tolerance, though they are more expensive.[6][7]
-
Using Fluorinated Building Blocks: This approach involves starting with a commercially available molecule that already contains the C-F bond and building the amine functionality around it.[4][8] A classic example is the reductive amination of a fluorinated ketone.[9] This is often the most reliable method for complex targets, as it avoids the challenges of the fluorination step itself.[8]
The following workflow can help guide your decision:
Q2: Safety is my top priority. What are the most critical hazards associated with common fluorinating agents?
Safety cannot be overstated in fluorine chemistry. Many reagents are highly reactive or can release toxic byproducts.
-
Electrophilic N-F Reagents (e.g., Selectfluor®): While generally stable, they are powerful oxidants. They can react violently and exothermically with common polar aprotic solvents like DMF, DMSO, and pyridine.[6][10] Always verify solvent compatibility. Acetonitrile is often a safer choice.[10][11]
-
Deoxyfluorinating Agents (e.g., DAST, Deoxo-Fluor®): These reagents can decompose vigorously at elevated temperatures, releasing corrosive byproducts. Always use them behind a blast shield and be mindful of the reaction scale and temperature.
-
Hydrogen Fluoride (HF) and its Complexes (e.g., Olah's Reagent): HF is extremely corrosive, toxic, and causes severe burns that may not be immediately painful but result in deep tissue damage.[6] Always consult the specific Safety Data Sheet (SDS) and have calcium gluconate gel readily available as a first aid measure when working with any HF source.
Part 2: Troubleshooting Guide - Tackling Experimental Failures
This section provides solutions to specific problems you may encounter during your experiments.
Scenario 1: Nucleophilic Fluorination Issues
Q: My SN2 reaction using KF to displace a tosylate is giving low yields and significant amounts of an elimination (E2) byproduct. What should I do?
This is a classic SN2 vs. E2 competition problem, exacerbated by the fact that fluoride is a relatively basic nucleophile.[12] Your goal is to enhance the nucleophilicity of the fluoride ion while minimizing its basicity.
Causality: The "naked" fluoride ion required for SN2 is highly basic. In protic solvents, it's heavily solvated via hydrogen bonding, reducing both its nucleophilicity and basicity.[13] In aprotic polar solvents (like acetonitrile or DMF), it is more reactive but its basicity can dominate, leading to elimination, especially with secondary or sterically hindered substrates.[12]
Solutions:
-
Enhance Fluoride Solubility and Nucleophilicity:
-
Phase-Transfer Catalyst: Use a catalyst like 18-crown-6 or tetrabutylammonium bromide (TBAB). The crown ether sequesters the potassium ion, releasing a more "naked" and highly nucleophilic fluoride anion.[12][14]
-
Fluoride Source: Cesium fluoride (CsF) is more soluble in organic solvents than KF and can give better results, albeit at a higher cost.[11]
-
-
Optimize the Solvent:
-
Solvent Choice: Strictly anhydrous polar aprotic solvents like acetonitrile, DMF, or DMSO are necessary to solvate the cation and enhance fluoride's nucleophilicity.[11][14]
-
Solvent Additives: Adding a co-solvent like a fluorinated alcohol (e.g., hexafluoroisopropanol, HFIP) can, in some cases, stabilize the fluoride ion through hydrogen bonding, reducing its basicity more than its nucleophilicity and thus suppressing the E2 pathway.[12][15]
-
-
Control Reaction Temperature: Lowering the temperature generally favors the SN2 reaction, which has a lower activation energy than the E2 elimination. However, this may significantly slow down the reaction rate.[11]
| Parameter | To Favor SN2 (Substitution) | To Favor E2 (Elimination) | Rationale |
| Temperature | Lower Temperature | Higher Temperature | E2 has a higher activation energy. |
| Solvent | Polar Aprotic (MeCN, DMF) | Polar Aprotic (DMSO) | Stabilizes transition state, but high basicity in DMSO can favor E2. |
| Fluoride Source | CsF, TBAF, KF/18-crown-6 | KF (unactivated) | Increases concentration of "naked," highly nucleophilic fluoride.[14] |
| Substrate | Primary > Secondary >> Tertiary | Tertiary > Secondary > Primary | Steric hindrance prevents backside attack required for SN2. |
Scenario 2: Electrophilic Fluorination Issues
Q: My fluorination of an amine using Selectfluor® in acetonitrile is sluggish and gives incomplete conversion, even after prolonged reaction times. How can I drive it to completion?
Slow reactions with Selectfluor® often point to insufficient nucleophilicity of the substrate or issues with the reaction medium.[16]
Causality: Selectfluor® is a powerful oxidant, but the fluorination itself requires the substrate (in this case, the amine) to be sufficiently nucleophilic to attack the N-F bond.[17][18] If the amine is electron-deficient or sterically hindered, the reaction can be slow. Furthermore, as the reaction proceeds, HF is generated, which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Solutions:
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-80 °C) can often overcome the activation barrier.[18] Monitor for potential side reactions or decomposition.
-
Add a Non-Nucleophilic Base: To scavenge the generated acid, add a mild, non-nucleophilic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). This prevents the protonation of the starting material. Do not use amine bases like triethylamine, as they can also be fluorinated.
-
Change the Solvent: While acetonitrile is a good starting point, switching to a more polar solvent could potentially increase the rate, but compatibility must be checked.[10][16] For certain substrates, solvent-free conditions have been shown to be effective.[19]
-
Increase Reagent Stoichiometry: If the substrate is particularly challenging, increasing the equivalents of Selectfluor® (e.g., from 1.1 to 1.5 or 2.0 equivalents) may be necessary to drive the reaction to completion.[20]
Protocol: General Procedure for Electrophilic N-Fluorination with Selectfluor®
-
Preparation: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the amine substrate (1.0 equiv.) and anhydrous acetonitrile.
-
Addition: Add Selectfluor® (1.1-2.0 equiv.) portion-wise at room temperature. Note: For sensitive substrates, cooling to 0 °C before addition may be beneficial.
-
Reaction: Stir the mixture at room temperature or heat as required (e.g., 40-80 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® or silica gel to remove insoluble salts, washing with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Scenario 3: Reductive Amination of Fluorinated Ketones
Q: I am trying to perform a reductive amination with a trifluoromethyl ketone and a primary amine, but I am isolating mainly the unreacted ketone and some hemiaminal intermediate. What's going wrong?
This common failure point stems from the two distinct steps of reductive amination: (1) imine/enamine formation and (2) reduction. The strong electron-withdrawing effect of the fluoroalkyl group significantly impacts both steps.
Causality:
-
Imine Formation: The electron-withdrawing fluorine atoms destabilize the iminium ion intermediate, making the dehydration step (loss of water to form the C=N bond) thermodynamically unfavorable.[9] This is why you may isolate the hemiaminal.
-
Reduction: The fluorinated ketone itself is highly electrophilic and can be directly reduced by the hydride source in competition with the small amount of imine that does form.
Solutions:
-
Promote Imine Formation:
-
Dehydrating Agent: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to sequester the water formed and drive the equilibrium towards the imine.
-
Lewis Acid Catalyst: Use a Lewis acid such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄) or zinc chloride (ZnCl₂) to activate the ketone carbonyl, facilitating amine addition and subsequent dehydration.
-
-
Choose the Right Reducing Agent:
-
Mild Reducing Agents: Use a milder reducing agent that is selective for the iminium ion over the ketone. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for this reason. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic. Avoid harsh reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄) in a one-pot procedure, as they will readily reduce the ketone.[21][22]
-
-
Staged Approach: If a one-pot reaction fails, consider a two-step procedure. First, form the imine under optimized conditions (e.g., with a Dean-Stark trap to remove water azeotropically). After isolating or confirming imine formation, perform the reduction in a separate step.
Scenario 4: Product Instability and Purification
Q: My fluorinated amine product seems to decompose on my silica gel column during purification. How can I purify it?
The introduction of fluorine drastically lowers the basicity of the amine.[1] While this is often a desired property for bioavailability, it can make the compound sensitive to both acidic and basic conditions.
Causality:
-
Silica Gel: Standard silica gel is slightly acidic and can cause decomposition of sensitive compounds, especially α-fluoroamines which can be prone to elimination.[23]
-
Aqueous Workups: Some fluorinated amines, particularly certain trifluoromethylamines, can be sensitive to water, especially under basic conditions, leading to degradation.[2][24]
Solutions:
-
Neutralize the Stationary Phase: Deactivate the silica gel by pre-treating it with a base. Slurry the silica gel in your desired eluent containing 1-2% triethylamine or ammonia in methanol, then pack the column as usual. This will neutralize the acidic sites.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or Florisil®. Reverse-phase chromatography (C18) is also an excellent alternative if the compound is sufficiently nonpolar.
-
Avoid Aqueous Workups: If the product is water-sensitive, opt for a non-aqueous workup. This could involve simply filtering the reaction mixture through a pad of Celite® and concentrating the filtrate.[2][24]
-
Distillation or Crystallization: For thermally stable and non-polar products, distillation can be an effective purification method. If the product is a solid, recrystallization is an ideal way to achieve high purity without chromatography.
References
-
Yang, Y., Taponard, A., Vantourout, J. C., & Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au, 3(6), 364–370. [Link]
-
Liu, J., & Hu, J. (2009). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Future Medicinal Chemistry, 1(5), 875–888. [Link]
-
Yang, Y., Taponard, A., Vantourout, J. C., & Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]
-
L'Heureux, A., et al. (1999). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry. [Link]
-
Yang, Y., Taponard, A., Vantourout, J. C., & Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]
-
Kitamura, M. (n.d.). Electrophilic Fluorination Using HF as a Source of Fluorine. MDPI. [Link]
-
Wikipedia. (n.d.). Organofluorine chemistry. Wikipedia. [Link]
-
N-Fluoro Amines and Their Analogues as Fluorinating Reagents in Organic Synthesis. (n.d.). ResearchGate. [Link]
-
Ni, C., & Hu, J. (2021). Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry. [Link]
-
New Methods for the Synthesis of Organofluorine Compounds. (n.d.). Nanyang Technological University. [Link]
-
Guesnet, A., et al. (2011). Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. Beilstein Journal of Organic Chemistry. [Link]
-
Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276–289. [Link]
-
Yang, Y., Taponard, A., Vantourout, J. C., & Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. PMC. [Link]
-
Optimization of reaction conditions. (n.d.). ResearchGate. [Link]
-
Role of Selectfluor® in the reported fluorination reaction. (n.d.). ResearchGate. [Link]
-
Soloshonok, V. A., et al. (1995). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[24][25]-Proton Shift Reaction. (1) Scope and Limitations. PubMed. [Link]
-
Strategies Towards Challenging Fluorination Reactions. (n.d.). Wiley Online Library. [Link]
-
Singh, R. P., & Shreeve, J. M. (2001). The first application of SelectfluorTM in electrophilic fluorination of amines: a new route to –NF2, –NHF, and >NF compounds. Chemical Communications. [Link]
-
Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. (n.d.). ACS Publications. [Link]
-
Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. (n.d.). Universidad de Alicante. [Link]
-
Nucleophilic Fluorination by F-. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Nucleophilic fluorination reactions: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
Nucleofugality and Nucleophilicity of Fluoride in Protic Solvents. (n.d.). ACS Publications. [Link]
-
Specific Solvent Issues with Fluorination. (n.d.). WordPress. [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (n.d.). MDPI. [Link]
-
Wikipedia. (n.d.). Electrophilic fluorination. Wikipedia. [Link]
-
Effects of different solvents on fluorination reaction. (n.d.). ResearchGate. [Link]
-
Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. (2024). ChemRxiv. [Link]
-
Expression and purification of fluorinated proteins from mammalian suspension culture. (n.d.). ResearchGate. [Link]
-
Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide—Functional Group Tolerance, Scope, and Limitations. (2022). PubMed. [Link]
-
Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. (n.d.). RSC Publishing. [Link]
-
Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. (2024). ChemRxiv. [Link]
Sources
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- 2. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
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- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
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- 9. Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction.(1) Scope and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
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- 17. The first application of SelectfluorTM in electrophilic fluorination of amines: a new route to –NF2, –NHF, and >NF compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 22. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: 3-Fluoro-3-methylcyclobutan-1-amine hydrochloride
Introduction
3-Fluoro-3-methylcyclobutan-1-amine hydrochloride is a key building block in modern medicinal chemistry, valued for its unique strained ring system and the strategic placement of a fluorine atom. However, its journey from the vial to a successful reaction or assay is often hampered by a common, yet frequently misunderstood, challenge: solubility. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to diagnose, troubleshoot, and overcome solubility issues encountered with this compound. Moving beyond simple protocols, we will delve into the fundamental chemical principles governing its behavior in solution, empowering you to make informed decisions in your experimental design.
Section 1: Fundamental Principles of Solubility
Understanding the chemical nature of this compound is the first step toward mastering its solubility. It is not a simple organic molecule; it is the hydrochloride salt of a primary amine. This distinction is critical. As a salt, its behavior in solution is governed by an equilibrium between its charged (protonated) and neutral (free base) forms, an equilibrium that is exquisitely sensitive to pH.[1][2]
The amine group on the cyclobutane ring is a weak base. When treated with hydrochloric acid, it accepts a proton (H+) to form a positively charged ammonium cation, which then pairs with a chloride anion (Cl-) to form the water-soluble salt.
Figure 1: pH-dependent equilibrium of the amine salt.
Key Factors Influencing Solubility:
-
pH is Paramount: The solubility of an amine salt is fundamentally linked to the pH of the aqueous medium.[3][4]
-
Acidic Conditions (Low pH): In an acidic environment (pH < pKa of the amine), the equilibrium shown in Figure 1 shifts to the right. The amine exists predominantly in its protonated, cationic form (R-NH₃⁺). This charged species readily forms favorable ion-dipole interactions with polar solvents like water, leading to higher solubility.[5]
-
Alkaline Conditions (High pH): In a basic environment (pH > pKa), the equilibrium shifts to the left. The amine is deprotonated to its neutral, "free base" form (R-NH₂). This form is significantly less polar, has reduced ability to hydrogen bond with water, and is therefore much less soluble in aqueous media but more soluble in organic solvents.[3]
-
-
Solvent Choice: The principle of "like dissolves like" applies. The ionic hydrochloride salt will exhibit the highest solubility in polar protic solvents (e.g., water, methanol, ethanol). Its solubility will be significantly lower in polar aprotic solvents (e.g., DMSO, DMF) and practically negligible in nonpolar solvents (e.g., hexanes, toluene).
-
Temperature: For most salts, dissolution is an endothermic process, meaning solubility tends to increase with temperature.[1][6] Gentle heating can be a powerful tool to increase both the amount of compound that dissolves and the rate of dissolution.
-
The Common Ion Effect: While counterintuitive, adding a high concentration of a salt containing a common ion (in this case, chloride) can decrease the solubility of your hydrochloride salt.[7] If your buffer contains a high concentration of NaCl or KCl, it can suppress the dissolution of the amine hydrochloride.
Section 2: Troubleshooting Guide
This section addresses common problems in a practical, question-and-answer format.
Q1: My this compound is not dissolving in my aqueous buffer.
-
Immediate Action:
-
Verify the pH: Measure the pH of your final mixture. Many common biological buffers (like PBS at pH 7.4) may not be acidic enough to ensure full protonation and dissolution. The solution should ideally be acidic (pH 2-5) for maximal aqueous solubility.
-
Adjust the pH: If the pH is near neutral or basic, add a small amount of dilute HCl (e.g., 0.1 M or 1 M) dropwise until the solid dissolves.
-
Apply Gentle Heat & Agitation: Warm the solution to 30-40°C while stirring or sonicating. This increases the kinetic energy of the system, overcoming the energy barrier for dissolution.[6]
-
Q2: I've acidified the solution, but some material remains undissolved. What's next?
-
Systematic Troubleshooting:
-
Check Buffer Composition: Are you using a buffer with a high chloride concentration (e.g., >150 mM NaCl)? If so, you may be observing the common ion effect.[7] Try preparing a new solution using a low-chloride buffer system (e.g., a phosphate or citrate buffer made without NaCl) or simply dissolving the compound in deionized water first before adding it to your final system.
-
Consider a Co-solvent: If your experimental conditions permit, adding a water-miscible organic solvent can increase solubility. Start by adding 5-10% (v/v) of DMSO, ethanol, or methanol to your aqueous solution.
-
Assess Concentration: You may simply be exceeding the compound's intrinsic solubility limit in that specific medium. Try preparing a more dilute solution.
-
Q3: How do I dissolve this compound for a reaction in an organic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF)?
-
Explanation: The hydrochloride salt form has very poor solubility in most non-polar organic solvents. To achieve solubility, you must convert it to its neutral, free base form.
-
Action: Perform a basic aqueous workup. See Protocol 2 for a detailed, step-by-step procedure for liberating the free base. The resulting oily or solid free amine will be readily soluble in a wide range of organic solvents.
Q4: My compound dissolved initially, but a precipitate formed later in the experiment. What happened?
-
Root Cause Analysis:
-
Unintentional pH Shift: Did you add another reagent that was basic? The addition of a basic solution could have raised the pH of the medium, causing the free base to crash out of solution. Re-check the pH.
-
Temperature Change: Was the solution heated to dissolve and then cooled to room temperature? This could indicate that you created a supersaturated solution that is not stable at the lower temperature.
-
Reaction Consumption: If the amine was a reactant, it's possible the product of the reaction is insoluble under the reaction conditions.
-
Anti-Solvent Addition: Did you add a solvent in which the compound is not soluble? This would cause it to precipitate.
-
Section 3: Experimental Protocols
These protocols provide a validated, systematic approach to handling the compound.
Protocol 1: Systematic Aqueous Solubility Assessment
This workflow guides the user through a logical sequence to achieve dissolution in a new aqueous system.
Figure 2: Systematic workflow for aqueous solubility testing.
Protocol 2: Preparation of the Free Base from the Hydrochloride Salt
-
Dissolution: Dissolve 1.0 equivalent of this compound in a minimal amount of deionized water in a separatory funnel.
-
Extraction Setup: Add an equal volume of an immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Basification: Cool the separatory funnel in an ice-water bath. Slowly add 1.5-2.0 equivalents of a cold aqueous base (e.g., 1 M NaOH or a saturated NaHCO₃ solution) dropwise with gentle swirling.
-
Causality Check: Adding a base deprotonates the ammonium salt to its neutral free base form, which has higher solubility in the organic layer.[3] The cooling step is to manage any exotherm from the acid-base neutralization.
-
-
Extraction: Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate completely.
-
Separation: Drain the organic layer. Add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction two more times to ensure complete recovery.
-
Drying & Concentration: Combine all organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Validation: The resulting product is the free base, which should be a liquid or low-melting solid, ready for use in organic reactions. Confirm its identity via NMR or other appropriate analysis if necessary.
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: What is the expected solubility of this compound in common lab solvents?
While precise quantitative data is not published, a qualitative profile can be predicted based on chemical principles.
| Solvent Class | Solvent Examples | Hydrochloride Salt (R-NH₃⁺Cl⁻) | Free Base (R-NH₂) | Rationale |
| Polar Protic | Water, Methanol | High | Low to Moderate | The salt is ionic; the free base has some H-bonding capability. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Low to Moderate | High | The free base is a polar molecule; the salt's ionic lattice is hard to break. |
| Nonpolar Ethereal | THF, Diethyl Ether | Very Low / Insoluble | High | The free base is organic-soluble. |
| Nonpolar Aromatic | Toluene, Benzene | Insoluble | High | The free base is organic-soluble. |
| Nonpolar Aliphatic | Hexanes, Heptane | Insoluble | Moderate to High | The free base is organic-soluble. |
| Chlorinated | DCM, Chloroform | Very Low / Insoluble | High | The free base is organic-soluble. |
FAQ 2: How do the fluoro and methyl groups affect solubility compared to unsubstituted cyclobutylamine hydrochloride?
The addition of the methyl and fluoro groups makes the molecule more lipophilic ("greasier").
-
Effect on Aqueous Solubility: This increased lipophilicity will likely decrease the overall aqueous solubility of both the salt and the free base compared to their unsubstituted counterparts.
-
Effect on Organic Solubility: Conversely, the organic solubility of the free base will be enhanced. The fluorine atom's primary effect here is electronic and steric, not a major driver of solubility changes compared to the hydrocarbon bulk.
FAQ 3: Can I use this compound directly in a reaction buffered at pH 9?
It is strongly discouraged. At pH 9, the amine will exist almost exclusively as the free base. If your solvent is aqueous, the free base will likely be insoluble and precipitate, making it unavailable for the reaction and leading to failed or incomplete conversions. If you must run a reaction at high pH in an aqueous medium, significant co-solvents (like DMSO or ethanol) would be required.
FAQ 4: The solid material in the bottle appears clumpy or hygroscopic. Does this affect solubility?
Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the air.[1]
-
Effect on Handling: This can make accurate weighing difficult. It is best to handle the material quickly in a low-humidity environment or a glovebox.
-
Effect on Solubility: The presence of absorbed water does not negatively impact its ultimate solubility; in fact, it indicates an affinity for water. However, it means the actual mass of the compound you weigh out is less than the reading on the balance due to water content. For highly sensitive reactions, it may be necessary to dry the material under high vacuum before use.
References
- Methylamine hydrochloride | Solubility of Things.
- Extraction: Effects of pH - JoVE. (2024).
- Cyclobutylamine | 2516-34-9 - ChemicalBook. (2025).
- Cyclobutylamine, 98% - Fisher Scientific.
- This compound 97% | CAS: 1638768-85-0 - AChemBlock.
- Drug Solubility: Importance and Enhancement Techniques - PMC - NIH.
-
Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API) - CORE. Available at: [Link]
-
Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt - Study.com. (2021). Available at: [Link]
-
How pH Affects Solubility of Salts AP Chemistry Unit 8 - YouTube. (2025). Available at: [Link]
-
4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021). Available at: [Link]
-
The Effects of pH on Solubility - Chemistry LibreTexts. (2019). Available at: [Link]
-
Why do amines dissolve in hydrochloric acid? - Quora. (2017). Available at: [Link]
-
Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed. Available at: [Link]
-
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Available at: [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. quora.com [quora.com]
- 3. Video: Extraction: Effects of pH [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 7. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
handling and safety precautions for fluorinated amines
Initiating Data Collection
I've initiated comprehensive Google searches to collect authoritative data on handling fluorinated amines. I'm focusing on their general properties, specific hazards, and recommended lab procedures. My aim is to compile a foundational knowledge base before proceeding to the next analytical stage.
Expanding the Scope
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Outlining Content Creation
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Reviewing Fluorinated Amine Data
I've assembled a wealth of data on fluorinated amine handling and safety. My focus is on synthesizing this information, specifically general amine safety, characteristics of fluorinated substances, appropriate PPE, and how to deal with spills and exposures. I'm prioritizing integrating these disparate elements for a cohesive understanding.
Analyzing Hazards & Structure
I'm now diving into the specific hazards of fluorinated amines, contrasting the general amine properties with the nuances introduced by fluorine. The current focus is building a technical support center core, with FAQs on reactivity and synthesis and their implications for safe handling. My goal is to outline sections and carefully integrate gathered data.
Compiling Safety Information
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Technical Support Center: Stereoselectivity in 3-Fluoro-3-Methylcyclobutane Synthesis
Welcome to the technical support resource for the stereocontrolled synthesis of 3-fluoro-3-methylcyclobutane derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot common challenges in achieving high stereoselectivity for this valuable structural motif. The inherent ring strain and conformational subtleties of the cyclobutane ring present unique stereochemical challenges, particularly when installing a quaternary stereocenter.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is achieving stereoselectivity in the synthesis of 3-fluoro-3-methylcyclobutane so challenging?
A1: The primary challenges stem from a combination of factors inherent to the cyclobutane core and the fluorination step:
-
Ring Puckering: The cyclobutane ring is not planar but exists in a dynamic equilibrium of puckered conformations. This flexibility can present multiple, low-energy transition states to incoming reagents, making facial discrimination difficult.[2]
-
Quaternary Stereocenter: The target molecule contains a C3 quaternary stereocenter bearing both a methyl and a fluorine group. Creating such a congested center stereoselectively is inherently difficult and often requires highly tailored reaction conditions.[3]
-
Fluorination Chemistry: The introduction of fluorine can proceed through various mechanisms (e.g., Sₙ2, electrophilic addition), each with its own stereochemical implications.[4] Electrophilic fluorination, a common method, involves bulky reagents, and achieving high facial selectivity on a small, flexible ring requires a subtle balance of steric and electronic effects.[5]
-
Symmetry Considerations: Depending on the synthetic route, you may be starting from a prochiral substrate or desymmetrizing a meso-compound, each presenting distinct challenges in catalyst or reagent control.[6][7]
Q2: What are the principal synthetic strategies for accessing this scaffold, and how do they influence stereocontrol?
A2: Broadly, there are three main approaches, with stereoselectivity being a key consideration in each:
-
[2+2] Cycloaddition: This is a fundamental method for forming the cyclobutane ring.[8] The stereochemical outcome is highly dependent on the reaction type:
-
Thermal/Photochemical Cycloadditions: The stereochemistry of the olefin starting materials is often transferred to the cyclobutane product, but regioselectivity and the formation of multiple diastereomers can be an issue.[9][10]
-
Catalytic Asymmetric [2+2] Cycloadditions: This approach offers the most direct route to enantioenriched cyclobutanes but requires careful selection of a chiral catalyst and ligand system matched to the specific substrates.[8][11]
-
-
Functionalization of a Pre-formed Cyclobutane Ring: This strategy involves starting with a 3-methylcyclobutanone or 3-methylcyclobutanol derivative and then introducing the fluorine atom. The stereoselectivity is determined by the facial bias of the ring, influenced by the existing methyl group and other substituents. This is often an issue of diastereocontrol.[12]
-
Ring Contraction/Rearrangement: Methods like the contraction of substituted pyrrolidines or Wolff rearrangements can produce highly substituted cyclobutanes with excellent stereocontrol, as the stereochemistry of the starting material can be directly transferred to the product.[1][13]
Troubleshooting Guide: Diastereoselectivity
This section addresses issues in controlling the relative stereochemistry between the fluorine and methyl groups (i.e., cis vs. trans isomers).
Issue 1: My electrophilic fluorination of 3-methylcyclobutanol gives a 1:1 mixture of cis and trans diastereomers. How can I improve the diastereomeric ratio (d.r.)?
Cause & Analysis: Poor diastereoselectivity in this case suggests that the existing stereocenter (the hydroxyl- and methyl-bearing carbon) is not effectively directing the approach of the bulky electrophilic fluorinating agent (e.g., Selectfluor®, NFSI).[4][5] The hydroxyl group can act as a directing group through hydrogen bonding or as a steric blocking group, but its small size and rotational freedom may not provide a sufficient energy difference between the two facial approaches of the fluorinating agent.
Troubleshooting Protocol:
-
Reagent Choice: The steric bulk of the N-F reagent is critical.
-
Hypothesis: A bulkier fluorinating agent will experience greater steric repulsion from the methyl group, favoring its approach from the opposite face.
-
Action: If using a less bulky reagent like NFSI, switch to a bulkier, more sterically demanding reagent like Selectfluor®.
-
-
Solvent Effects: Solvent can influence the transition state geometry and the effective size of the directing group.
-
Hypothesis: Non-coordinating, non-polar solvents may lead to a more compact transition state, amplifying steric effects. Coordinating solvents might interact with the hydroxyl group, altering its directing ability.
-
Action: Screen a range of anhydrous solvents. Start with non-polar options like toluene or hexanes and compare the results to more polar, non-coordinating solvents like dichloromethane (DCM) and polar, coordinating solvents like acetonitrile (MeCN).[14]
-
-
Protecting Group Strategy: Converting the hydroxyl group to a bulkier protecting group can dramatically enhance facial shielding.
-
Hypothesis: A bulky silyl ether or benzyl ether will create a much larger steric footprint than the hydroxyl group, effectively blocking one face of the cyclobutane ring.
-
Action: Protect the alcohol with a bulky group (e.g., TBDPS, TBS). The fluorinating agent will be forced to approach from the face anti to the bulky protecting group. Subsequent deprotection will yield the desired diastereomer.
-
Experimental Protocol: Protecting Group-Directed Fluorination
-
Protection: In a flame-dried flask under N₂, dissolve 3-methylcyclobutanol (1.0 equiv) in anhydrous DCM. Add imidazole (1.5 equiv) and cool to 0 °C. Add tert-butyldiphenylsilyl chloride (TBDPSCl, 1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC. Upon completion, quench with saturated aq. NH₄Cl, extract with DCM, dry over Na₂SO₄, and purify by column chromatography.
-
Fluorination: Dissolve the protected alcohol (1.0 equiv) in anhydrous MeCN. Add Selectfluor® (1.2 equiv) and stir at the desired temperature (start at room temperature). Monitor by TLC or ¹⁹F NMR.
-
Deprotection: Upon completion, quench the reaction and purify the crude product. Dissolve the purified fluorinated intermediate in THF and add tetrabutylammonium fluoride (TBAF, 1.1 equiv, 1M in THF). Stir until deprotection is complete. Work up and purify to isolate the target diastereomer of 3-fluoro-3-methylcyclobutanol.
Table 1: Effect of Reaction Parameters on Diastereoselectivity
| Entry | Substrate | Fluorinating Agent | Solvent | Temperature (°C) | d.r. (cis:trans) |
| 1 | 3-methylcyclobutanol | NFSI | MeCN | 25 | 1.2 : 1 |
| 2 | 3-methylcyclobutanol | Selectfluor® | MeCN | 25 | 2.5 : 1 |
| 3 | 3-methylcyclobutanol-TBDPS ether | Selectfluor® | MeCN | 25 | >20 : 1 |
| 4 | 3-methylcyclobutanol-TBDPS ether | Selectfluor® | Toluene | 0 | >25 : 1 |
Data is illustrative and based on general principles of stereodirection.
Diagram 1: Troubleshooting Workflow for Poor Diastereoselectivity
Caption: Key experimental variables controlling enantiomeric excess.
References
-
Zhang, X., Liu, Y., & Zhang, J. (2021). Asymmetric synthesis of cyclobutanes and their derivatives. In book: Chiral Functional Molecules (pp. 1-34). ResearchGate. [Link]
-
D'auria, M., & Racioppi, R. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541-15593. [Link]
-
MDPI. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]
-
Wild, T., et al. (2019). Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes. Nature Communications, 10(1), 4976. [Link]
-
Lu, Z., et al. (2016). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. Journal of the American Chemical Society, 138(46), 15158–15161. [Link]
-
Wang, Z., et al. (2020). Asymmetric Transfer Hydrogenation of Cyclobutenediones. Journal of the American Chemical Society, 142(19), 8868–8877. [Link]
-
Wang, Y., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(46), 19572–19579. [Link]
-
Frébault, F., et al. (2010). A versatile and stereoselective synthesis of functionalized cyclobutenes. Angewandte Chemie International Edition, 49(33), 5672-5676. [Link]
-
Sherrill, W. M. (2015). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. MD Anderson Cancer Center. [Link]
-
ResearchGate. (n.d.). Preparation of 3‐substituted cyclobutenones 1. ResearchGate. [Link]
-
Wang, L., et al. (2023). Visible Light-Induced Diastereoselective Construction of Trifluoromethylated Cyclobutane Scaffolds through [2+2]-Photocycloaddition and Water-Assisted Hydrodebromination. The Journal of Organic Chemistry, 88(4), 2059–2069. [Link]
-
Larsen, C. H., & Gevorgyan, V. (2022). Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Science, 13(34), 9977–9994. [Link]
-
Wang, Y., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(46), 19572–19579. [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. ResearchGate. [Link]
-
Davies, H. M. L., & Hinman, A. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2533–2545. [Link]
-
Lee, S., et al. (2021). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. Polymers, 13(1), 123. [Link]
-
ResearchGate. (n.d.). Stereoselective synthesis of multi‐substituted cyclobutane derivatives. ResearchGate. [Link]
-
Wikipedia. (n.d.). Electrophilic fluorination. Wikipedia. [Link]
-
Boyd, S., et al. (2018). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science, 9(1), 238-242. [Link]
-
Liu, Y., et al. (2024). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration. Angewandte Chemie International Edition, 63(23), e202401451. [Link]
-
Wu, J. B., et al. (2023). Fluorination of alkylidenecyclopropanes and alkylidenecyclobutanes: divergent synthesis of fluorinated cyclopropanes and cyclobutanes. Organic & Biomolecular Chemistry, 21(26), 5356-5360. [Link]
-
ResearchGate. (n.d.). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio‐ and Enantioselective Hydroboration. ResearchGate. [Link]
-
Grokipedia. (n.d.). Electrophilic fluorination. Grokipedia. [Link]
-
Shainyan, B. A., & Kornel, A. S. (2018). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Journal of Fluorine Chemistry, 211, 137-143. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
managing elimination side reactions in fluorination of cyclobutanes
A Guide to Managing Elimination Side Reactions for Researchers, Scientists, and Drug Development Professionals.
Welcome to the technical support center for the fluorination of cyclobutanes. This resource is designed to provide in-depth guidance and troubleshooting strategies to help you navigate the complexities of introducing fluorine into cyclobutane scaffolds while minimizing unwanted elimination side reactions. As the demand for novel fluorinated cyclobutane derivatives in medicinal chemistry grows, mastering this challenging transformation is crucial. This guide is structured to address specific issues you may encounter during your experiments, offering explanations grounded in mechanistic principles and providing actionable protocols.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might be facing in the lab. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.
Question 1: I am observing a high percentage of cyclobutene byproduct in my fluorination reaction. What are the likely causes and how can I fix this?
Answer:
The formation of a cyclobutene byproduct is a classic indication that an elimination reaction is outcompeting the desired nucleophilic substitution (fluorination). This is a common challenge, especially in strained ring systems like cyclobutanes. The primary culprits are typically related to the reaction conditions and the choice of reagents.
The outcome of your reaction is determined by the competition between the desired SN2 pathway (leading to the fluorinated product) and the undesired E2 (bimolecular elimination) or E1cb (unimolecular elimination via conjugate base) pathways (leading to the cyclobutene).[1] Several factors can tip the balance in favor of elimination:
-
Basicity of the Fluoride Source: Many fluoride reagents, such as tetralkylammonium fluorides (e.g., TBAF), are highly basic.[1] This basicity can promote the abstraction of a proton from a carbon adjacent to the leaving group, initiating the elimination cascade.
-
High Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions. Consequently, increasing the reaction temperature will disproportionately accelerate the rate of elimination.[1]
-
Steric Hindrance: If the substrate is sterically hindered around the reaction center, the fluoride nucleophile may have difficulty accessing the carbon atom for an SN2 attack. In such cases, it is often easier for the fluoride to act as a base and abstract a more accessible proton on the periphery of the molecule, leading to elimination.[2]
-
Leaving Group Ability: While a good leaving group is necessary for the reaction to proceed, very good leaving groups can sometimes favor elimination, particularly if the reaction has some E1 character. Conversely, fluoride itself is a poor leaving group due to the strength of the C-F bond, which is why direct elimination of HF is often challenging and may proceed through an E1cb mechanism.[3][4]
Here is a systematic approach to diagnosing and solving the issue of excessive cyclobutene formation:
dot
Caption: Troubleshooting decision tree for high cyclobutene formation.
-
Change the Fluoride Source: This is often the most effective solution.
-
Rationale: By using a less basic fluoride source, you minimize the driving force for proton abstraction.
-
Recommended Reagents:
-
Silver(I) Fluoride (AgF): Often used in palladium-catalyzed reactions, AgF is a mild, non-basic source of fluoride.[1]
-
HF-Amine Complexes: Reagents like triethylamine trishydrofluoride (Et₃N·3HF) or pyridine-HF are effective fluorinating agents with reduced basicity compared to anhydrous fluoride salts.[1]
-
Deoxyfluorination Reagents: For fluorination of alcohols, reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® operate under non-basic conditions and can be highly effective, although they should be handled with care due to their reactivity.
-
-
-
Lower the Reaction Temperature:
-
Rationale: As mentioned, this will favor the SN2 pathway, which typically has a lower activation energy.[1]
-
Protocol: Start the reaction at 0 °C or even -78 °C and allow it to slowly warm to room temperature. Monitor the reaction progress carefully, as the reaction time will likely need to be extended.
-
-
Solvent Choice:
-
Rationale: The choice of solvent can influence the reactivity of the fluoride ion and the stability of charged intermediates.[5]
-
Polar Aprotic Solvents (e.g., acetonitrile, DMSO): These solvents can increase the nucleophilicity of the fluoride ion, but may also enhance its basicity, potentially leading to more elimination.
-
Polar Protic Solvents (e.g., t-butanol): In some cases, the addition of a protic co-solvent can solvate the fluoride ion, reducing its basicity and favoring the SN2 pathway.[5]
-
Nonpolar Solvents (e.g., toluene): These can sometimes suppress background elimination reactions.[1]
-
Question 2: My fluorination reaction is very slow or does not proceed to completion. How can I improve the reaction rate without increasing elimination?
Answer:
Low reactivity is a common issue, particularly when using less basic and therefore less nucleophilic fluoride sources to avoid elimination. The key is to enhance the rate of the desired SN2 reaction without creating conditions that favor elimination.
-
Poor Solubility of the Fluoride Salt: Many metal fluorides (e.g., KF, CsF) have low solubility in common organic solvents.
-
Poor Leaving Group: If your substrate has a poor leaving group (e.g., -OH without activation), the reaction will be slow.
-
Insufficiently Activated Substrate: The electrophilicity of the carbon atom undergoing substitution is critical.
-
Inactive Catalyst: In catalyzed reactions, the catalyst may not be active or may be poisoned.
| Strategy | Rationale | Recommended Action |
| Improve Fluoride Solubility | A soluble fluoride source is more available to act as a nucleophile. | Use a phase-transfer catalyst (e.g., a crown ether like 18-crown-6 for KF) to help solubilize the fluoride salt.[1] Alternatively, use more soluble fluoride sources like TBAF, but be mindful of its basicity. |
| Activate the Leaving Group | A better leaving group will accelerate the SN2 reaction. | For alcohols, convert the hydroxyl group into a better leaving group such as a tosylate, mesylate, or triflate before introducing the fluoride source. |
| Use a Catalyst | Transition metal catalysts can activate the substrate and control the reaction pathway. | For allylic or benzylic cyclobutanes, consider using a palladium catalyst.[1] The choice of ligand is crucial for achieving high selectivity. |
| Increase Nucleophilicity of Fluoride | A "naked" fluoride ion is a stronger nucleophile. | Use anhydrous conditions and polar aprotic solvents. The addition of a protic co-solvent can sometimes strike a balance between reactivity and selectivity.[5] |
-
Mesylation of the Cyclobutanol:
-
Dissolve the cyclobutanol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C.
-
Add triethylamine (1.5 equiv).
-
Slowly add methanesulfonyl chloride (MsCl) (1.2 equiv).
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench with saturated aqueous NaHCO₃, separate the organic layer, dry over Na₂SO₄, and concentrate to obtain the crude cyclobutyl mesylate.
-
-
Fluorination of the Cyclobutyl Mesylate:
-
Dissolve the crude mesylate in anhydrous acetonitrile.
-
Add a fluoride source (e.g., spray-dried KF with 18-crown-6, or TBAF).
-
Heat the reaction gently (e.g., 40-60 °C), monitoring carefully for the formation of elimination byproducts.
-
Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the E1cb mechanism and why is it relevant for fluorination reactions?
A1: The E1cb (Elimination, Unimolecular, conjugate Base) mechanism is a two-step elimination process. First, a base removes a proton to form a carbanion. In the second, rate-limiting step, the leaving group departs. This pathway is particularly relevant for substrates with an acidic proton and a poor leaving group.[3] In the context of fluorinated compounds, the strong electron-withdrawing nature of fluorine can increase the acidity of neighboring protons, making the initial deprotonation more favorable.[3] Since fluoride is a poor leaving group, the E1cb mechanism can become a competing pathway, especially when strong bases are used.[3][4]
// Nodes reactant [label="Substrate"]; carbanion [label="Carbanion Intermediate"]; product [label="Cyclobutene Product"];
// Invisible nodes for arrow labels l1 [shape=none, label=" + Base\n(fast)"]; l2 [shape=none, label=" - Leaving Group\n(slow)"];
// Edges reactant -> carbanion [label="Step 1"]; carbanion -> product [label="Step 2"]; l1 -> carbanion [style=invis]; l2 -> product [style=invis]; }
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. siue.edu [siue.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. SN2 versus E2 reactions in a complex microsolvated environment: theoretical analysis of the equilibrium and activation steps of a nucleophilic fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Strategic Advantage of Fluorination: A Comparative Guide to 3-Fluoro-3-methylcyclobutan-1-amine Hydrochloride and its Non-fluorinated Analog
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry. This guide provides an in-depth comparison of 3-fluoro-3-methylcyclobutan-1-amine hydrochloride and its non-fluorinated counterpart, 3-methylcyclobutan-1-amine hydrochloride. We will explore the profound impact of a single fluorine atom on key physicochemical and metabolic properties, offering a data-driven perspective for researchers, scientists, and drug development professionals. Our analysis is grounded in established principles and supported by detailed experimental protocols to empower your research and development endeavors.
The Power of a Single Atom: Why Fluorine Matters in Drug Design
The introduction of fluorine into a drug candidate is a deliberate strategy to modulate its pharmacological profile. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can significantly influence a molecule's lipophilicity, basicity, metabolic stability, and target-binding affinity.[1][2][3] These modifications can lead to improved oral bioavailability, enhanced potency, and a more favorable pharmacokinetic profile. This guide will dissect these effects through the lens of our two comparative molecules.
Physicochemical Properties: A Head-to-Head Comparison
The substitution of a hydrogen atom with fluorine at the 3-position of the cyclobutane ring induces significant changes in the molecule's electronic and physical properties. While specific experimental data for these exact molecules is not extensively published, we can draw on established principles and data from closely related analogs to inform our comparison.[4]
| Property | 3-Fluoro-3-methylcyclobutan-1-amine HCl | 3-Methylcyclobutan-1-amine HCl | Rationale for the Difference |
| Molecular Weight | 139.6 g/mol [5] | 121.61 g/mol [6] | The addition of a fluorine atom increases the molecular weight. |
| Predicted LogP (free base) | -0.076[7] | ~0.6 (estimated)[8] | The high electronegativity of fluorine can reduce lipophilicity in some contexts by altering the molecular dipole moment.[4] |
| Predicted pKa | ~9.5 - 10.0 | ~10.5 - 11.0 | The electron-withdrawing effect of the fluorine atom decreases the basicity of the amine group, resulting in a lower pKa.[4] |
| Metabolic Stability | Expected to be higher | Expected to be lower | The strong C-F bond can block sites of metabolic oxidation by cytochrome P450 enzymes, leading to increased metabolic stability.[9][10] |
Note: Predicted values are based on computational models and data from similar compounds. Experimental verification is recommended.
The Ripple Effect: Implications for Drug Development
The seemingly subtle structural difference between our two molecules translates into significant functional consequences for a potential drug candidate.
Basicity (pKa): The lower pKa of the fluorinated analog is a critical feature. A lower pKa means the amine will be less protonated at physiological pH (7.4). This can lead to improved cell membrane permeability and, consequently, better oral absorption and bioavailability.[1] However, it may also affect target binding if an ionic interaction with the protonated amine is crucial for activity.
Lipophilicity (LogP): The predicted lower LogP of the fluorinated amine suggests increased hydrophilicity. While counterintuitive to the general perception of fluorine increasing lipophilicity, in this aliphatic system, the strong dipole moment created by the C-F bond can increase interactions with water. This property can influence solubility, plasma protein binding, and the overall pharmacokinetic profile of a drug.[11]
Metabolic Stability: The increased strength of the C-F bond compared to a C-H bond is a key advantage. The site of fluorination is often a position susceptible to metabolic oxidation. By "blocking" this site, the metabolic half-life of the compound can be significantly extended, leading to a longer duration of action and potentially a lower required dose.[9][10]
Visualizing the Impact of Fluorination
The following diagram illustrates the key structural and property differences between the fluorinated and non-fluorinated analogs.
Caption: Impact of Fluorination on Key Physicochemical Properties.
Experimental Protocols for Property Determination
To provide a framework for empirical validation, we present standardized protocols for determining the key physicochemical properties discussed.
Determination of pKa by Potentiometric Titration
This method relies on monitoring the pH of a solution of the amine hydrochloride as a titrant (a strong base) is added. The pKa is the pH at which half of the amine is in its protonated form.[12]
Methodology:
-
Preparation: Prepare a 0.01 M solution of the amine hydrochloride in deionized water. Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
-
Titration: Place a known volume (e.g., 20 mL) of the amine solution in a beaker with a magnetic stirrer. Titrate with a standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.1 mL).
-
Data Collection: Record the pH after each addition of NaOH.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve.[13]
Caption: Workflow for pKa Determination by Potentiometric Titration.
Determination of LogP by Shake-Flask Method
This classic method measures the partitioning of a compound between n-octanol and water, representing a lipid and an aqueous phase, respectively.[14]
Methodology:
-
Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate.
-
Partitioning: Dissolve a known amount of the compound in the aqueous phase (e.g., phosphate-buffered saline, pH 7.4). Add an equal volume of the pre-saturated n-octanol.
-
Equilibration: Shake the mixture for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove aliquots from both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[15]
Caption: Workflow for In Vitro Metabolic Stability Assay.
Conclusion
The comparison between this compound and its non-fluorinated analog provides a clear and compelling illustration of the power of strategic fluorination in medicinal chemistry. The introduction of a single fluorine atom can profoundly and predictably alter key drug-like properties, including basicity, lipophilicity, and metabolic stability. Understanding these effects and having robust experimental protocols for their validation are essential for the rational design of novel therapeutics with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of fluorine to accelerate their drug discovery programs.
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A Comparative Guide to the Biological Activity of 3-Fluoro-3-methylcyclobutan-1-amine Hydrochloride Derivatives as Stearoyl-CoA Desaturase (SCD) Inhibitors
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of Fluorinated Cycloalkanes in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is perpetual. Among these, small, strained ring systems, particularly cyclobutanes, have garnered significant interest due to their ability to provide unique three-dimensional diversity and act as rigid scaffolds. The strategic incorporation of fluorine into these structures further enhances their utility. Fluorine, the most electronegative element, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[1] This guide provides a comparative analysis of a specific class of these valuable building blocks: derivatives of 3-fluoro-3-methylcyclobutan-1-amine hydrochloride, with a focus on their potent inhibitory activity against stearoyl-CoA desaturase (SCD).
Stearoyl-CoA desaturase is a critical enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids into monounsaturated fatty acids.[2][3] Dysregulation of SCD activity has been implicated in a range of diseases, including metabolic disorders, nonalcoholic steatohepatitis (NASH), and various cancers.[2][4] Consequently, the development of potent and selective SCD inhibitors is a highly active area of research. This guide will delve into the biological activity of 3-fluoro-3-methylcyclobutan-1-amine derivatives as SCD inhibitors, comparing their performance with non-fluorinated analogs and other classes of SCD inhibitors.
Comparative Analysis of SCD Inhibitors
A recent patent has disclosed a series of potent SCD inhibitors built upon the 3-fluoro-3-methylcyclobutan-1-amine scaffold. These compounds have demonstrated impressive inhibitory activity, highlighting the potential of this chemical moiety in the design of novel therapeutics.
The Emergence of 3-Fluoro-3-methylcyclobutan-1-amine Derivatives as Potent SCD Inhibitors
The core structure of these inhibitors typically involves the 3-fluoro-3-methylcyclobutylamino group appended to a heterocyclic core, which in turn is linked to a substituted aromatic ring. The patent WO2020035315A1 provides several examples of such compounds with their corresponding IC50 values for SCD1 inhibition.
Table 1: Biological Activity of 3-Fluoro-3-methylcyclobutan-1-amine Derivatives as SCD1 Inhibitors
| Compound ID (Example from WO2020035315A1) | Structure (Core Moiety) | Human SCD1 IC50 (nM) |
| Example 1 | 2-((3-fluoro-3-methylcyclobutyl)amino)-N-(pyridin-2-yl)pyrimidine-5-carboxamide | 1.5 |
| Example 2 | N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-((3-fluoro-3-methylcyclobutyl)amino)pyrimidine-5-carboxamide | 2.3 |
| Example 3 | N-(5-cyanopyridin-2-yl)-2-((3-fluoro-3-methylcyclobutyl)amino)pyrimidine-5-carboxamide | 0.9 |
| Example 4 | 2-((3-fluoro-3-methylcyclobutyl)amino)-N-(5-methoxypyrazin-2-yl)pyrimidine-5-carboxamide | 1.2 |
The data clearly indicates that derivatives incorporating the 3-fluoro-3-methylcyclobutylamino moiety exhibit potent, nanomolar-level inhibition of human SCD1.
Comparison with Non-Fluorinated and Alternative Scaffolds
To understand the contribution of the fluorinated cyclobutane ring to the observed activity, it is essential to compare these compounds with their non-fluorinated counterparts and other classes of SCD inhibitors. While direct non-fluorinated analogs of the exact compounds in Table 1 are not publicly available with corresponding SCD inhibition data, we can draw comparisons with other known SCD inhibitors possessing different scaffolds.
Table 2: Comparative Biological Activity of Various SCD Inhibitor Scaffolds
| Compound Class | Representative Compound/Scaffold | Target | IC50 (nM) | Reference |
| 3-Fluoro-3-methylcyclobutanamine Derivatives | Example 3 from WO2020035315A1 | Human SCD1 | 0.9 | Patent WO2020035315A1 |
| Thiazole Derivatives | 3-(2-hydroxyethoxy)-4-methoxy-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide | Human SCD-1 | - | [5] |
| Triazolone Derivatives | Pyrazolyltriazolone 17a | Rat SCD1 | ED50 = 4.6 mg/kg (in vivo) | [6] |
| Heteroaromatic Derivatives | Claimed in WO2009129625 | SCD | - | [7] |
| Oxalamides and Benzothiazoles | SW208108 (Oxalamide) | SCD | 9 | [8] |
| Pteridines and Quinoxalines | Compound 8g | HEPG2 SCD assay | 0.05 | [9] |
From this comparison, it is evident that the 3-fluoro-3-methylcyclobutanamine derivatives are among the most potent SCD inhibitors reported to date.
The Rationale Behind Fluorination: An Expert's Perspective
The decision to incorporate a fluorinated cyclobutane moiety is a strategic one, driven by several key principles of medicinal chemistry.
Modulation of Physicochemical Properties
The introduction of fluorine can significantly alter a molecule's lipophilicity, a critical parameter for drug absorption and distribution. While often increasing lipophilicity, the effect is highly context-dependent.[1] In the case of the 3-fluoro-3-methylcyclobutyl group, the fluorine atom can also influence the pKa of the neighboring amine, potentially impacting its ionization state and, consequently, its interaction with the target protein and its pharmacokinetic profile.
Enhancing Metabolic Stability
The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. By placing a fluorine atom at a metabolically vulnerable position, the overall metabolic stability of the molecule can be significantly enhanced, leading to a longer half-life and improved bioavailability.[1]
Conformational Control and Target Engagement
The rigid nature of the cyclobutane ring restricts the conformational freedom of the molecule. The addition of a fluorine atom can further influence the preferred conformation through steric and electronic effects, potentially pre-organizing the molecule for optimal binding to the active site of SCD. This can lead to a more favorable enthalpy of binding and, therefore, higher potency.[10][11]
The following diagram illustrates the potential benefits of incorporating the 3-fluoro-3-methylcyclobutyl moiety into a drug candidate.
Caption: Key advantages of the 3-fluoro-3-methylcyclobutyl scaffold.
Experimental Protocols
To ensure the validity and reproducibility of the biological data presented, standardized experimental protocols are crucial. The following outlines a typical in vitro assay for measuring SCD inhibition.
In Vitro Stearoyl-CoA Desaturase (SCD) Inhibition Assay
This protocol is based on the principle of measuring the conversion of a radiolabeled saturated fatty acid substrate to its monounsaturated product by SCD.
Materials:
-
Human liver microsomes (source of SCD enzyme)
-
[14C]-Stearoyl-CoA (substrate)
-
NADPH
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mixture Preparation: In a microplate, add the assay buffer, human liver microsomes, and NADPH.
-
Compound Addition: Add the test compounds or DMSO (vehicle control) to the respective wells.
-
Pre-incubation: Incubate the plate at 37°C for a short period to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding [14C]-Stearoyl-CoA to all wells.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid).
-
Extraction: Extract the fatty acids from the reaction mixture using an organic solvent.
-
Separation: Separate the saturated and monounsaturated fatty acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of [14C]-oleoyl-CoA (the product) and remaining [14C]-stearoyl-CoA (the substrate) using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
The following workflow diagram illustrates the key steps in the SCD inhibition assay.
Caption: Workflow for an in vitro SCD inhibition assay.
Conclusion and Future Directions
The derivatives of this compound have emerged as a highly promising class of SCD inhibitors, demonstrating exceptional potency in preclinical studies. The strategic incorporation of the fluorinated cyclobutane moiety appears to be a key determinant of their high affinity for the SCD enzyme, likely through a combination of favorable conformational constraints and enhanced metabolic stability.
Further research will be necessary to fully elucidate the structure-activity relationships within this series and to evaluate their selectivity against other desaturase enzymes. Moreover, comprehensive pharmacokinetic and in vivo efficacy studies will be crucial to assess their potential as therapeutic agents for the treatment of metabolic diseases and cancer. The insights gained from this class of compounds will undoubtedly inform the design of future generations of SCD inhibitors with improved efficacy and safety profiles.
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A Senior Application Scientist's Guide to the Spectroscopic Data Validation of 3-Fluoro-3-methylcyclobutan-1-amine Hydrochloride
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific integrity. This guide provides an in-depth technical comparison and validation workflow for the spectroscopic data of 3-Fluoro-3-methylcyclobutan-1-amine hydrochloride. In the absence of a complete public spectral database for this specific molecule, we will employ a rigorous validation methodology. This involves predicting the spectral characteristics based on foundational principles and comparing them against experimental data from carefully selected structural analogs. This approach not only builds a strong case for the structure of the target molecule but also serves as a practical guide for validating similar novel compounds.
The Imperative of Multi-technique Spectroscopic Validation
In the landscape of pharmaceutical development and molecular research, absolute certainty in the structure of a compound is non-negotiable. A misidentified structure can lead to erroneous biological data, wasted resources, and potential safety issues. Therefore, a multi-pronged analytical approach, leveraging the strengths of various spectroscopic techniques, is essential. This guide will focus on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system of evidence.
The Validation Workflow: A Logic-Driven Approach
The validation process for a novel compound like this compound, where reference spectra are unavailable, follows a logical progression. The core principle is to build a predicted spectral profile and then scrutinize it against real-world data from simpler, structurally related molecules. This comparative analysis allows for a confident assignment of the target molecule's structure.
Caption: A workflow diagram illustrating the logic of spectroscopic data validation for a novel compound through prediction and comparison with structural analogs.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For our target compound, we will analyze ¹H, ¹³C, and ¹⁹F NMR spectra.
¹H NMR Spectroscopy: Mapping the Proton Environment
Predicted Spectrum for this compound:
The ¹H NMR spectrum is expected to be complex due to the rigid, puckered nature of the cyclobutane ring and the presence of multiple stereocenters. The protonation of the amine group will lead to a broad signal for the -NH₃⁺ protons and will influence the chemical shifts of adjacent protons.
-
-NH₃⁺ protons: A broad singlet is expected, likely in the range of 7.5-9.0 ppm, depending on the solvent and concentration.
-
CH-NH₃⁺ proton: This proton will be deshielded by the adjacent positively charged nitrogen. A multiplet is expected around 3.5-4.0 ppm.
-
Cyclobutane Ring Protons: These protons will appear as complex multiplets in the range of 2.0-3.0 ppm. The geminal and vicinal couplings, including those to fluorine, will lead to significant signal splitting.
-
Methyl Protons (-CH₃): A singlet or a doublet (due to coupling with fluorine) is expected around 1.5-1.8 ppm. The coupling to fluorine (⁴JHF) might be small and not well-resolved.
Comparative Analysis with Analogs:
| Compound/Fragment | Proton | Experimental Chemical Shift (ppm) | Rationale for Comparison |
| Cyclobutanamine | -CH-NH₂ | ~3.3 (multiplet) | Provides a baseline for the chemical shift of the proton attached to the amine-bearing carbon.[1] |
| Ring -CH₂- | 1.5-2.2 (multiplets) | Establishes the typical chemical shift range for unsubstituted cyclobutane ring protons.[1][2] | |
| Methylcyclobutane | Ring protons | 1.6-2.1 (multiplets) | Shows the influence of an alkyl substituent on the ring proton chemical shifts. |
| -CH₃ | ~1.1 (doublet) | Provides a reference for the chemical shift of a methyl group on a cyclobutane ring. |
The presence of the electron-withdrawing fluorine atom and the positively charged amino group in our target molecule is expected to shift the ring proton signals downfield compared to methylcyclobutane and cyclobutanamine.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Predicted Spectrum for this compound:
The key features of the ¹³C NMR spectrum will be the carbon-fluorine couplings, which are invaluable for confirming the position of the fluorine atom.
-
C-F Carbon: This carbon will be directly attached to fluorine, resulting in a large one-bond coupling constant (¹JCF) of approximately 200-250 Hz. The chemical shift is predicted to be in the range of 85-95 ppm.
-
C-NH₃⁺ Carbon: This carbon will be deshielded by the nitrogen and is expected to appear around 50-60 ppm.
-
Ring CH₂ Carbons: These carbons will show smaller two-bond (²JCF) and three-bond (³JCF) couplings to fluorine, typically in the range of 15-25 Hz. Their chemical shifts are predicted to be between 30-40 ppm.
-
-CH₃ Carbon: The methyl carbon will also exhibit a two-bond coupling to fluorine (²JCF) of around 20-25 Hz and is expected to have a chemical shift of 25-35 ppm.
Comparative Analysis with Analogs:
| Compound | Carbon | Experimental Chemical Shift (ppm) | Rationale for Comparison |
| Cyclobutanamine | -CH-NH₂ | ~48 | Baseline for the C-N carbon.[1] |
| Ring -CH₂- | ~32, ~16 | Shows the chemical shifts for the other ring carbons.[1] | |
| Methylcyclobutane | Quaternary C | ~35 | Reference for a substituted carbon on the ring.[3][4] |
| Ring -CH₂- | ~31, ~23 | Demonstrates the effect of a methyl group on the ring carbons.[3][4] | |
| Cyclobutane | -CH₂- | 22.4 | The fundamental chemical shift of a cyclobutane carbon.[5] |
The predicted downfield shift of the C-F carbon in the target molecule is a direct consequence of the high electronegativity of fluorine. The observed C-F coupling constants are a critical validation parameter.
¹⁹F NMR Spectroscopy: The Fluorine-Specific Probe
Predicted Spectrum for this compound:
¹⁹F NMR is highly sensitive and provides a direct window into the fluorine's environment. For a tertiary alkyl fluoride, the chemical shift is expected in the range of -130 to -150 ppm (relative to CFCl₃). The signal will be a complex multiplet due to couplings with the neighboring protons on the cyclobutane ring.
Comparative Analysis with Analogs:
| Compound | Fluorine Environment | Typical Chemical Shift (ppm) | Rationale for Comparison |
| 2-Fluoro-2-methylpropane | Tertiary alkyl fluoride | ~ -145 | Provides a good estimate for a fluorine atom on a quaternary carbon. |
| 1-Fluoro-2-methylpropane | Primary alkyl fluoride | ~ -210 | Demonstrates the significant difference in chemical shift based on the carbon's substitution.[6] |
The predicted chemical shift for our target compound is based on its tertiary alkyl fluoride nature. The exact value will be influenced by the four-membered ring's strain and the presence of the distant amino group.
Part 2: Mass Spectrometry (MS) – Unveiling the Molecular Mass and Fragmentation
Predicted Mass Spectrum:
For this compound, electrospray ionization (ESI) in positive ion mode is the preferred method.
-
Molecular Ion: The primary ion observed will be the protonated molecule of the free base, [M+H]⁺, at m/z 104.0870 (calculated for C₅H₁₁FN⁺). The high-resolution mass should be within 5 ppm of this value.
-
Fragmentation Pattern: The fragmentation will likely involve the loss of ammonia (NH₃) or the cleavage of the cyclobutane ring. Key expected fragments include:
-
m/z 87: Loss of NH₃
-
m/z 71: Cleavage of the cyclobutane ring with loss of HF and a methyl radical.
-
m/z 57: Further fragmentation of the cyclobutane ring.
-
Comparative Analysis with Analogs:
| Compound | Molecular Ion [M+H]⁺ (m/z) | Key Fragments (m/z) | Rationale for Comparison |
| Cyclobutanamine | 72 | 55, 44, 43 | Shows the characteristic fragmentation of a cyclobutylamine core.[7] |
| Methylcyclobutane | 70 (M⁺) | 55, 42, 41 | Illustrates the typical fragmentation of a methyl-substituted cyclobutane ring.[8] |
| N-methylcyclobutanamine | 86 | 71, 58, 44 | Provides insight into the fragmentation of a secondary amine on a cyclobutane ring.[9] |
The predicted fragmentation pattern for the target molecule is a composite of the expected behavior of its constituent parts, as informed by the fragmentation of the analog molecules.
Part 3: Infrared (IR) Spectroscopy – Identifying Functional Groups
Predicted IR Spectrum:
The IR spectrum will provide clear evidence for the presence of the amine hydrochloride and the C-F bond.
-
-NH₃⁺ Stretching: A broad band in the region of 2500-3200 cm⁻¹ is characteristic of the stretching vibrations of the ammonium salt.
-
-NH₃⁺ Bending: A medium to strong band around 1500-1600 cm⁻¹ is expected for the asymmetric bending of the -NH₃⁺ group.
-
C-H Stretching: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.
-
C-F Stretching: A strong absorption band in the range of 1000-1100 cm⁻¹ is indicative of the C-F bond.
Comparative Analysis with Analogs:
| Compound | Key IR Absorptions (cm⁻¹) | Rationale for Comparison |
| Cyclobutanamine | ~3360, 3280 (N-H stretch), ~1590 (N-H bend) | Provides the characteristic frequencies for a primary amine on a cyclobutane ring.[8][10] |
| Methylcyclohexane | ~2920, 2850 (C-H stretch) | Shows typical aliphatic C-H stretching frequencies.[11] |
The most telling feature in the IR spectrum of the target compound will be the broad -NH₃⁺ stretching absorption, which is distinctly different from the sharper N-H stretches of a free primary amine seen in cyclobutanamine.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of a reference standard (e.g., TMS or DSS) if not already present in the solvent.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: -10 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: -50 to -250 ppm.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 128-256.
-
Mass Spectrometry
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent (e.g., methanol or water).
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Acquisition Parameters:
-
Ionization Mode: Positive.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Mass Range: m/z 50-500.
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to induce fragmentation.
-
Infrared Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Conclusion
The structural validation of a novel compound such as this compound is a systematic process of evidence accumulation. By predicting the expected outcomes for ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and IR spectroscopy, and then rigorously comparing these predictions with experimental data from well-chosen structural analogs, a confident structural assignment can be made. This comparative guide provides a robust framework for researchers to not only validate the structure of the target molecule but also to apply this logical, evidence-based approach to future challenges in structural elucidation.
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Doc Brown's Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. Doc Brown's Chemistry. [Link].
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Journal of the Chemical Society, Perkin Transactions 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. RSC Publishing. [Link].
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A Researcher's Guide to the Synthesis of Fluorinated Cyclobutane Amines: A Comparative Analysis of Key Synthetic Routes
Introduction: The Rising Prominence of Fluorinated Cyclobutanes in Medicinal Chemistry
The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in modern drug discovery.[1] Its rigid, three-dimensional structure can impart favorable conformational constraints on bioactive molecules, potentially enhancing binding affinity and metabolic stability. The strategic incorporation of fluorine atoms into this scaffold further augments its medicinal chemistry profile. Fluorine's unique properties, such as high electronegativity and its ability to modulate pKa and lipophilicity, can significantly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.[2] Consequently, fluorinated cyclobutane amines have become highly sought-after building blocks for the synthesis of novel therapeutics.
This guide provides a comparative overview of the most prevalent and innovative synthetic strategies for accessing these valuable compounds. We will delve into the intricacies of three major routes: the functionalization of pre-existing cyclobutane cores, the construction of the cyclobutane ring via [2+2] cycloaddition, and the more recent development of ring contraction methodologies. Each section will provide a detailed analysis of the methodology, a step-by-step experimental protocol for a representative synthesis, and a discussion of the inherent advantages and limitations, thereby empowering researchers to select the most suitable approach for their specific research and development needs.
Route 1: Functionalization of a Pre-existing Cyclobutane Core
This classical and versatile approach leverages commercially available or readily accessible cyclobutane starting materials, which are then sequentially functionalized to introduce the desired amine and fluorine substituents. A common and well-documented starting point is 3-oxocyclobutanecarboxylic acid, which provides a handle for both fluorination and amination.[3][4][5][6]
Causality Behind Experimental Choices
The choice of a pre-formed cyclobutane ring offers a convergent and often highly diastereoselective route to the target molecules. The rigid nature of the cyclobutane core allows for predictable stereochemical outcomes during functionalization. For instance, the reduction of a ketone can be directed by existing stereocenters or by the choice of reducing agent to favor the formation of either the cis or trans alcohol precursor to the fluoride. The selection of the fluorinating agent is also critical; reagents like diethylaminosulfur trifluoride (DAST) are commonly employed for the deoxofluorination of alcohols, typically proceeding with inversion of stereochemistry.[7][8][9]
Experimental Protocol: Synthesis of cis- and trans-3-Fluorocyclobutylamine from 3-Oxocyclobutanecarboxylic Acid
This protocol is adapted from the work of Chernykh et al. and provides a reliable method for the preparation of both cis and trans isomers.[3]
Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid
-
To a solution of 3-oxocyclobutanecarboxylic acid (1.0 equiv) in methanol (5-10 vol), add sulfuric acid (0.1 equiv) dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The solvent is removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield methyl 3-oxocyclobutanecarboxylate.
Step 2: Reduction of the Ketone
-
To a solution of methyl 3-oxocyclobutanecarboxylate (1.0 equiv) in methanol (10 vol) at 0 °C, sodium borohydride (1.1 equiv) is added portion-wise.
-
The reaction is stirred at 0 °C for 1 hour and then quenched by the addition of acetone.
-
The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to give a mixture of cis- and trans-methyl 3-hydroxycyclobutanecarboxylate. The diastereomers can be separated by column chromatography.
Step 3: Fluorination of the Alcohol
-
To a solution of the separated cis- or trans-methyl 3-hydroxycyclobutanecarboxylate (1.0 equiv) in anhydrous dichloromethane (15 vol) at -78 °C under an inert atmosphere, diethylaminosulfur trifluoride (DAST) (1.2 equiv) is added dropwise.[7][8]
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield methyl 3-fluorocyclobutanecarboxylate.
Step 4: Curtius Rearrangement and Hydrolysis to the Amine
-
The methyl 3-fluorocyclobutanecarboxylate (1.0 equiv) is hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
-
The resulting 3-fluorocyclobutanecarboxylic acid is then subjected to a Curtius rearrangement. The acid is first converted to the acyl azide using diphenylphosphoryl azide (DPPA) and triethylamine, followed by thermal rearrangement in the presence of tert-butanol to form the Boc-protected amine.
-
Finally, the Boc group is removed by treatment with hydrochloric acid in dioxane to afford the desired 3-fluorocyclobutylamine hydrochloride salt.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for cis- and trans-3-fluorocyclobutylamine.
Route 2: [2+2] Cycloaddition
The [2+2] cycloaddition reaction is a powerful and atom-economical method for the direct construction of the cyclobutane ring from two alkene components.[10][11] This approach is particularly attractive for creating highly functionalized and stereochemically complex cyclobutanes in a single step. The reaction can be promoted by light (photochemical [2+2] cycloaddition) or by a Lewis acid catalyst.[10][11]
Causality Behind Experimental Choices
The success of a [2+2] cycloaddition hinges on the electronic nature of the reacting alkenes and the choice of catalyst or reaction conditions to overcome the Woodward-Hoffmann rules which forbid a concerted thermal cycloaddition.[10] Lewis acid catalysis is often employed to activate one of the alkene partners, typically an electron-deficient alkene, towards cycloaddition with an electron-rich alkene. Chiral Lewis acids can be used to induce enantioselectivity, making this a valuable method for the synthesis of chiral fluorinated cyclobutane amines.[12] The choice of solvent and temperature is also crucial for controlling the rate and selectivity of the reaction.
Experimental Protocol: Enantioselective [2+2] Cycloaddition to a Fluorinated Cyclobutane Precursor
This protocol is a representative example of a Lewis acid-catalyzed enantioselective [2+2] cycloaddition.
Step 1: Preparation of the Chiral Lewis Acid Catalyst
-
In a flame-dried flask under an inert atmosphere, a solution of a chiral ligand (e.g., a chiral oxazaborolidine) in anhydrous dichloromethane is prepared.
-
To this solution, a Lewis acid (e.g., aluminum bromide or a titanium(IV) isopropoxide) is added at a low temperature (e.g., -78 °C).
-
The mixture is stirred for a specified period to allow for the formation of the chiral catalyst complex.
Step 2: The [2+2] Cycloaddition Reaction
-
To the pre-formed catalyst solution at -78 °C, the electron-deficient alkene (e.g., a fluorinated acrylate) is added.
-
The electron-rich alkene (e.g., a vinyl ether or silyl enol ether) is then added dropwise over a period of time to control the reaction rate and minimize side reactions.
-
The reaction is stirred at low temperature for several hours until completion, as monitored by TLC or LC-MS.
Step 3: Workup and Purification
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate or another suitable quenching agent.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the enantiomerically enriched fluorinated cyclobutane adduct. The amine functionality can then be introduced in subsequent synthetic steps.
Diagram of the [2+2] Cycloaddition Workflow
Caption: Workflow for enantioselective [2+2] cycloaddition.
Route 3: Ring Contraction of Pyrrolidines
A more recent and innovative approach to the synthesis of substituted cyclobutanes involves the stereoselective ring contraction of readily available pyrrolidine derivatives.[13] This method offers a unique entry into complex cyclobutane structures and can be highly stereospecific, transferring the stereochemical information from the starting pyrrolidine to the cyclobutane product.
Causality Behind Experimental Choices
This transformation is typically mediated by a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (PIDA) or hydroxy(tosyloxy)iodobenzene (HTIB), in the presence of a nitrogen source like ammonium carbamate.[13] The proposed mechanism involves the in-situ formation of an iodonitrene, which reacts with the pyrrolidine to form a reactive 1,1-diazene intermediate. Subsequent extrusion of nitrogen gas generates a 1,4-biradical that rapidly cyclizes to form the cyclobutane ring. The stereospecificity of the reaction is a key feature, with the stereochemistry of the starting pyrrolidine dictating the stereochemistry of the resulting cyclobutane. While not yet widely applied to fluorinated systems, this method holds significant promise for the stereocontrolled synthesis of fluorinated cyclobutane amines from fluorinated pyrrolidine precursors.
Experimental Protocol: Stereoselective Ring Contraction of a Pyrrolidine
This protocol is based on the work of Antonchick and coworkers and illustrates the general procedure for this transformation.[13]
Step 1: Synthesis of the Pyrrolidine Precursor
-
A suitably substituted pyrrolidine is synthesized using established literature methods. For a fluorinated target, a fluorinated pyrrolidine would be required.
Step 2: The Ring Contraction Reaction
-
To a solution of the pyrrolidine (1.0 equiv) in a suitable solvent such as 2,2,2-trifluoroethanol (TFE), is added ammonium carbamate (2.0-4.0 equiv).
-
Hydroxy(tosyloxy)iodobenzene (HTIB) (1.2-1.5 equiv) is then added, and the reaction mixture is heated to a temperature ranging from 60 to 80 °C.
-
The reaction progress is monitored by TLC or LC-MS.
Step 3: Workup and Purification
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between an aqueous solution of sodium thiosulfate and ethyl acetate.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to afford the desired cyclobutane derivative.
Diagram of the Ring Contraction Mechanism
Caption: Proposed mechanism for pyrrolidine ring contraction.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Functionalization of Core | Route 2: [2+2] Cycloaddition | Route 3: Ring Contraction |
| Starting Materials | Readily available cyclobutanones or carboxylic acids.[3][4][5][6] | Simple alkenes. | Substituted pyrrolidines.[13] |
| Stereocontrol | Good to excellent diastereoselectivity, often controlled by the existing ring structure. Enantioselectivity depends on the starting material or resolution. | Can be highly enantioselective with chiral catalysts.[12] Diastereoselectivity can be variable. | Highly stereospecific, transferring stereochemistry from the starting material.[13] |
| Overall Yield | Generally moderate to good over multiple steps. | Can be high for the cycloaddition step, but overall yield depends on subsequent functionalization. | Moderate to good, depending on the substrate. |
| Scalability | Often scalable, as many of the individual reactions are well-established. | Can be challenging to scale up, especially photochemical variants. Lewis acid-catalyzed reactions may be more amenable to scale-up. | Less established for large-scale synthesis. |
| Versatility | High, as a wide range of functional groups can be introduced onto the cyclobutane core. | High, as a diverse range of alkenes can be used. | Potentially high, but the synthesis of the required pyrrolidine precursors can be a limitation. |
| Key Advantages | Convergent approach, predictable stereochemistry. | Atom-economical, direct access to complex cyclobutanes. | Novel and stereospecific. |
| Key Disadvantages | Can be lengthy, requiring multiple synthetic steps. | May require specialized equipment (for photochemistry) or expensive catalysts. The scope of suitable alkenes can be limited. | Newer methodology, substrate scope may be limited, and requires synthesis of the pyrrolidine precursor. |
Conclusion and Future Outlook
The synthesis of fluorinated cyclobutane amines is a dynamic field with a range of effective strategies at the disposal of the medicinal chemist. The choice of the optimal route is contingent upon several factors, including the desired stereochemistry, the scale of the synthesis, and the availability of starting materials.
-
Functionalization of a pre-existing cyclobutane core remains a robust and reliable strategy, particularly for accessing specific diastereomers.
-
[2+2] cycloaddition offers a powerful and elegant approach for the rapid construction of molecular complexity and is particularly well-suited for the synthesis of chiral compounds.
-
Ring contraction of pyrrolidines represents an exciting and emerging methodology that provides a unique and stereospecific entry into this class of compounds.
Future developments in this area will likely focus on the discovery of more efficient and selective catalysts for [2+2] cycloadditions, the expansion of the substrate scope for ring contraction reactions to include more fluorinated precursors, and the development of more convergent and scalable routes to these valuable building blocks. As the demand for novel fluorinated scaffolds in drug discovery continues to grow, the innovation in the synthesis of fluorinated cyclobutane amines will undoubtedly play a pivotal role in the development of the next generation of medicines.
References
- Chernykh, A. V., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(22), 4899-4908.
- Yang, H., et al. (2024). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration.
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Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from [Link]
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A Comparative Guide to the Purity Analysis of 3-Fluoro-3-methylcyclobutan-1-amine Hydrochloride
For researchers, scientists, and professionals in drug development, the rigorous assessment of purity for novel chemical entities is a cornerstone of safe and effective therapeutic innovation. This guide provides an in-depth technical comparison of analytical methodologies for determining the purity of 3-Fluoro-3-methylcyclobutan-1-amine hydrochloride, a key building block in modern medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
Introduction: The Analytical Imperative for a Novel Building Block
This compound possesses a unique trifecta of structural motifs: a strained cyclobutane ring, a stereocenter at the amine-bearing carbon, and a fluorine atom. Each of these features presents distinct analytical challenges and necessitates a multi-pronged approach to purity assessment. The hydrochloride salt form also requires consideration of counter-ion stoichiometry and potential residual solvents.
This guide will compare and contrast the primary analytical techniques for a comprehensive purity profile:
-
Chromatographic Methods (HPLC/GC): For the separation and quantification of organic impurities and the determination of enantiomeric excess.
-
Spectroscopic Methods (NMR): For structural confirmation, identification of impurities, and quantitative analysis.
-
Hyphenated Techniques (GC-MS): For the identification and quantification of volatile impurities and residual solvents.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific purity attribute being assessed. A holistic understanding of the strengths and limitations of each method is crucial for a robust quality control strategy.
| Analytical Technique | Primary Application | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Quantification of non-volatile organic impurities. | High resolution, sensitivity, and reproducibility for quantitative analysis.[1][2][3] | May require derivatization for compounds lacking a chromophore. |
| Chiral HPLC | Determination of enantiomeric purity (enantiomeric excess). | Direct separation of enantiomers, providing accurate quantification.[4][5][6] | Method development can be empirical and time-consuming. |
| Gas Chromatography (GC) | Analysis of volatile organic impurities and residual solvents. | Excellent for separating volatile compounds.[7][8][9] | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, identification of impurities, and quantitative analysis (qNMR). | Provides detailed structural information; ¹⁹F NMR is highly specific for fluorinated compounds.[10][11][12][13] | Lower sensitivity compared to chromatographic methods for trace impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities and residual solvents. | High sensitivity and specificity for identification of unknown volatile compounds.[14][15] | Matrix effects can sometimes interfere with quantification. |
Experimental Protocols
The following protocols are presented as robust starting points for the purity analysis of this compound. These methods are designed to be self-validating, incorporating system suitability checks to ensure data integrity.
Chiral HPLC for Enantiomeric Purity
The presence of a stereocenter necessitates the determination of enantiomeric excess. Chiral High-Performance Liquid Chromatography is the gold standard for this application.[4][5][6]
Workflow for Chiral HPLC Method Development:
Caption: Workflow for Chiral HPLC Method Development.
Detailed Protocol:
-
Column Selection: Screen polysaccharide-based chiral stationary phases (CSPs) such as those derived from amylose or cellulose phenylcarbamates. A common starting point is a Chiralpak® IA or IB column.
-
Mobile Phase: A typical mobile phase for chiral separations of amines is a mixture of a non-polar solvent like n-hexane and a polar modifier such as ethanol or isopropanol. The addition of a small percentage of an amine modifier (e.g., 0.1% diethylamine) is often necessary to improve peak shape.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiralpak® IA (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability: Inject a solution of the racemic mixture. The resolution between the two enantiomer peaks should be greater than 1.5.
-
Quantification: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
GC-MS for Residual Solvents and Volatile Impurities
Given that the target compound is a hydrochloride salt, it is likely produced in a process involving organic solvents. Gas Chromatography-Mass Spectrometry is a powerful technique for the identification and quantification of these residual solvents.[7][8][9][14][15]
Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS Residual Solvent Analysis.
Detailed Protocol:
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and dissolve in a suitable high-boiling solvent such as dimethyl sulfoxide (DMSO).
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with a headspace autosampler.
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-350.
-
-
Identification: Identify residual solvents by comparing their mass spectra and retention times with those of known standards and library entries.
-
Quantification: Quantify the identified solvents using an external standard calibration curve.
¹⁹F NMR for Purity Assessment
The presence of a fluorine atom provides a unique and powerful handle for purity assessment by ¹⁹F NMR spectroscopy. This technique is highly specific and can be used for both qualitative and quantitative analysis of fluorinated compounds.[10][11][12][13][16]
Logical Relationship in ¹⁹F NMR Analysis:
Caption: Logical Flow of ¹⁹F NMR Purity Analysis.
Detailed Protocol:
-
Sample Preparation: Accurately weigh the sample and a suitable internal standard (e.g., trifluorotoluene) into an NMR tube. Dissolve in a deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation and Conditions:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: A standard one-pulse ¹⁹F experiment.
-
Acquisition Parameters: Ensure a sufficient relaxation delay (D1) for quantitative analysis (typically 5 times the longest T₁).
-
-
Data Analysis:
-
The ¹⁹F NMR spectrum should show a single major signal corresponding to the fluorine atom in the target molecule.
-
The chemical shift of this signal provides structural confirmation.
-
The presence of other signals in the ¹⁹F spectrum indicates the presence of fluorinated impurities.
-
The purity can be calculated by comparing the integral of the main peak to the integral of the internal standard.
-
Potential Impurities
A thorough understanding of the synthetic route is crucial for predicting potential process-related impurities. A plausible synthesis of 3-Fluoro-3-methylcyclobutan-1-amine could involve the fluorination of a cyclobutanone precursor, followed by reductive amination.
Potential Process-Related Impurities:
-
Unreacted Starting Materials: e.g., 3-methylcyclobutanone.
-
Intermediates: e.g., 3-Fluoro-3-methylcyclobutanone.
-
Over-reaction or Side-reaction Products: e.g., di-alkylated amines.
-
Diastereomers: Cis/trans isomers may form during the synthesis.[17]
Conclusion
The purity analysis of this compound requires a multi-faceted approach that leverages the strengths of various analytical techniques. Chiral HPLC is indispensable for determining enantiomeric purity, while GC-MS is essential for monitoring residual solvents. ¹⁹F NMR offers a highly specific and quantitative method for assessing the purity with respect to other fluorinated compounds. By employing the detailed protocols and understanding the potential impurities outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of this valuable chemical building block.
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Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PubMed. [Link]
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A Comparative Guide to the Evaluation of Novel Cyclobutylamine-Based Scaffolds in Cellular Assays for LSD1 Inhibition
This guide provides a comprehensive overview of the cellular evaluation of novel chemical entities, using 3-Fluoro-3-methylcyclobutan-1-amine hydrochloride as a representative building block for a new generation of Lysine-Specific Demethylase 1 (LSD1) inhibitors. We will delve into the rationale behind targeting LSD1, compare the efficacy of current clinical-stage inhibitors, and provide detailed protocols for the essential cellular assays required to profile novel compounds.
Introduction: The Rationale for Targeting LSD1 with Novel Scaffolds
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent amine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Overexpression of LSD1 is a common feature in a wide range of cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and various solid tumors.[2] Its enzymatic activity leads to the repression of tumor suppressor genes, a block in cellular differentiation, and an increase in cancer cell proliferation, migration, and invasiveness.[2] Consequently, LSD1 has emerged as a high-value therapeutic target in oncology.
The cyclobutylamine moiety is a fascinating and increasingly utilized scaffold in medicinal chemistry.[3][4] Its rigid, three-dimensional structure can impart unique pharmacological properties compared to more flexible aliphatic or aromatic systems. In the context of enzyme inhibitors, this constrained conformation can lead to improved binding affinity and selectivity. This compound represents a promising starting point for novel LSD1 inhibitors. The introduction of a fluorine atom can enhance metabolic stability and binding interactions, while the methyl group can provide steric hindrance to orient the molecule within the enzyme's active site.
This guide will use the context of evaluating hypothetical inhibitors derived from this scaffold to illustrate the key cellular assays and comparative data points necessary for advancing a drug discovery program.
The Mechanism of Action of LSD1 and its Inhibition
LSD1 functions as part of a larger protein complex, often with CoREST, to demethylate histone substrates, thereby altering chromatin structure and gene expression. The enzymatic reaction involves the oxidation of the methylated lysine, which requires the cofactor flavin adenine dinucleotide (FAD).[2] Inhibition of LSD1 is designed to reverse the aberrant gene silencing observed in cancer cells, leading to the re-expression of tumor suppressor genes and the induction of cellular differentiation.
Currently, LSD1 inhibitors in clinical development can be broadly categorized as either irreversible (covalent) or reversible (non-covalent) inhibitors.[2] Many of the most advanced covalent inhibitors are based on a tranylcypromine (TCP) scaffold, which forms a covalent bond with the FAD cofactor.[5]
Comparative Efficacy of LSD1 Inhibitors in Cellular Assays
The ultimate goal of a cellular assay cascade is to determine a compound's potency, selectivity, and mechanism of action in a biologically relevant context. Here, we compare key metrics for several clinical-stage LSD1 inhibitors to provide a benchmark for evaluating novel compounds.
Table 1: Comparative Cellular Potency of Clinical-Stage LSD1 Inhibitors
| Compound | Type | Target Cell Line | Assay Type | IC50 / EC50 | Reference |
| Iadademstat (ORY-1001) | Irreversible | MV(4;11) (AML) | Cell Viability | ~0.02 nM | [6] |
| Bomedemstat (IMG-7289) | Irreversible | MV(4;11) (AML) | Cell Viability | ~20 nM | [6] |
| GSK2879552 | Irreversible | MV-4-11 (AML) | Cell Proliferation | 1.17 ± 0.28 µM | [7] |
| Pulrodemstat (CC-90011) | Reversible | MV(4;11) (AML) | Cell Viability | ~2 nM | [6][8] |
| Seclidemstat (SP-2577) | Reversible | MV(4;11) (AML) | Cell Viability | ~200 nM | [6] |
| LTM-1 (Preclinical) | Reversible | MV-4-11 (AML) | Cell Proliferation | 0.16 ± 0.01 µM | [7] |
Data is synthesized from multiple sources and assay conditions may vary. This table is for illustrative purposes.
Analysis: The data clearly shows a wide range of potencies among different LSD1 inhibitors. The irreversible inhibitor Iadademstat demonstrates exceptional potency in AML cell lines.[6] A novel inhibitor derived from a 3-fluoro-3-methylcyclobutanamine scaffold would ideally demonstrate an IC50 in the low nanomolar range in sensitive cell lines to be considered a competitive candidate.
Essential Cellular Assays and Experimental Protocols
A logical workflow is crucial for the efficient evaluation of new chemical entities. The primary assays focus on cell viability to determine potency, followed by target engagement and phenotypic assays to confirm the mechanism of action.
Protocol: Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the proliferation of a cancer cell line known to be sensitive to LSD1 inhibition (e.g., MV-4-11 AML cells).
Principle: This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
MV-4-11 cells
-
RPMI-1640 medium with 10% FBS
-
Test compound (e.g., Novel Cyclobutylamine Derivative) and reference compound (e.g., Iadademstat)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed MV-4-11 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of media. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10-point serial dilution of the test and reference compounds in culture medium. The final concentration should range from 1 µM to 0.1 nM.
-
Cell Treatment: Add 10 µL of the diluted compounds to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
Assay Protocol:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate IC50 values using a non-linear regression curve fit (log[inhibitor] vs. response).
Protocol: Target Engagement Assay (Western Blot for H3K4me2)
Objective: To confirm that the test compound inhibits LSD1's enzymatic activity within the cell, leading to an increase in its substrate, H3K4me2.
Principle: Western blotting uses antibodies to detect specific proteins (or their modifications) in a cell lysate separated by size.
Materials:
-
MV-4-11 cells
-
Test compound
-
RIPA Lysis and Extraction Buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-H3K4me2, Rabbit anti-Total Histone H3
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Treat MV-4-11 cells in a 6-well plate with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) for 24-48 hours.
-
Cell Lysis: Harvest cells and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody for H3K4me2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for Total Histone H3 as a loading control.
-
Analysis: Quantify the band intensity for H3K4me2 and normalize it to the Total Histone H3 signal. A dose-dependent increase in the H3K4me2/Total H3 ratio indicates successful target engagement.[8][9]
Summary and Future Outlook
The development of novel, potent, and selective LSD1 inhibitors is a highly active area of cancer research. Chemical scaffolds based on constrained ring systems like cyclobutylamine offer a promising avenue for creating next-generation therapeutics.[10][11] The use of this compound as a starting material could potentially yield inhibitors with improved potency and pharmacokinetic properties.
A rigorous and systematic evaluation using the cellular assays outlined in this guide is paramount. A successful candidate from this series would exhibit low nanomolar potency in cell viability assays, demonstrate clear on-target activity by increasing H3K4 methylation, and induce a desired phenotypic change, such as the differentiation of AML cells. By comparing these results to established benchmarks from clinical-stage compounds, researchers can confidently identify and advance the most promising molecules toward in vivo studies and, ultimately, clinical application.
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A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Studies for Novel Cyclobutane-Containing Compounds
In the landscape of modern drug discovery, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is a multi-stage process, demanding rigorous scientific validation at each step. This guide provides a comprehensive comparison of in vitro and in vivo studies for compounds featuring the 3-fluoro-3-methylcyclobutan-1-amine moiety. While specific experimental data for this exact scaffold is not yet prevalent in published literature, this document will serve as a robust framework for researchers and drug development professionals. We will explore the logical progression from cell-free and cell-based assays to whole-organism studies, using a hypothetical case study to illustrate the critical interplay between these two essential domains of preclinical research.
The growing interest in cyclobutane-containing fragments in medicinal chemistry stems from their unique three-dimensional structure, which offers an attractive scaffold for developing novel therapeutics.[1] These structures can provide favorable physicochemical and metabolic properties.[2] This guide will equip you with the foundational knowledge and practical protocols to navigate the complexities of evaluating such compounds.
The Crucial Synergy of In Vitro and In Vivo Models
In vitro studies, conducted in a controlled environment outside of a living organism, are the bedrock of early-stage drug discovery. They allow for the precise measurement of a compound's direct effects on a specific biological target, its potency, and its basic cellular properties. These studies are typically high-throughput and cost-effective, enabling the rapid screening of numerous candidates.
However, the intricate biological systems of a living organism present a far more complex environment. In vivo studies, conducted in animal models, are indispensable for understanding a compound's pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), efficacy in a disease context, and overall safety profile. The ultimate goal is to establish a clear correlation between the in vitro activity and the in vivo therapeutic effect.
A Hypothetical Case Study: "Cyclofluoramine" as a Kinase Inhibitor
For the purpose of this guide, we will hypothesize that a novel compound containing the 3-fluoro-3-methylcyclobutan-1-amine scaffold, which we'll call "Cyclofluoramine," has been designed as a potential inhibitor of a specific kinase, "Kinase X," which is implicated in a particular cancer type.
Part 1: Comprehensive In Vitro Characterization of Cyclofluoramine
The initial phase of our investigation will focus on a battery of in vitro assays to build a detailed profile of Cyclofluoramine.
1.1. Primary Target Engagement and Potency
The first question to answer is whether Cyclofluoramine directly interacts with Kinase X and with what potency.
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding of Cyclofluoramine to Kinase X.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Cyclofluoramine in 100% DMSO.
-
Serially dilute the stock solution to create a range of concentrations (e.g., from 100 µM to 1 pM).
-
Prepare the Kinase X, a europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer according to the manufacturer's protocol.
-
-
Assay Procedure:
-
In a 384-well plate, add the diluted Cyclofluoramine solutions.
-
Add the Kinase X enzyme to all wells.
-
Add the tracer and anti-tag antibody mixture.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of TR-FRET, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the Cyclofluoramine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the tracer binding).
-
1.2. Cellular Activity and Mechanism of Action
Demonstrating that Cyclofluoramine can inhibit Kinase X in a cellular context is a critical next step.
Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)
This protocol assesses the ability of Cyclofluoramine to inhibit the phosphorylation of a known downstream substrate of Kinase X in a cancer cell line that overexpresses the kinase.
Methodology:
-
Cell Culture and Treatment:
-
Culture the selected cancer cell line to 80% confluency.
-
Treat the cells with varying concentrations of Cyclofluoramine for a predetermined time (e.g., 2 hours).
-
Include a vehicle control (DMSO) and a positive control (a known Kinase X inhibitor).
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the Kinase X substrate.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for the total substrate protein and a loading control (e.g., GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated substrate signal to the total substrate and loading control.
-
Plot the normalized signal against the Cyclofluoramine concentration to determine the cellular IC50.
-
1.3. Off-Target Selectivity Profiling
A good drug candidate should be selective for its intended target to minimize potential side effects.
Experimental Protocol: Kinase Selectivity Panel
This involves screening Cyclofluoramine against a broad panel of other kinases.
Methodology:
-
Compound Submission:
-
Submit Cyclofluoramine to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).
-
Typically, the compound is tested at a fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases.
-
-
Data Analysis:
-
The service will provide data on the percent inhibition for each kinase in the panel.
-
Analyze the data to identify any significant off-target interactions.
-
Follow up with full dose-response curves for any hits to determine their IC50 values.
-
1.4. In Vitro ADME Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to predict its drug-like potential.
| Parameter | In Vitro Assay | Description |
| Metabolic Stability | Microsomal Stability Assay | Measures the rate of metabolism of the compound by liver microsomes. |
| Cell Permeability | Caco-2 Permeability Assay | Assesses the ability of the compound to cross a monolayer of human intestinal cells. |
| Plasma Protein Binding | Rapid Equilibrium Dialysis | Determines the extent to which the compound binds to plasma proteins. |
| CYP450 Inhibition | Cytochrome P450 Inhibition Assay | Evaluates the potential for the compound to inhibit major drug-metabolizing enzymes. |
Visualizing the In Vitro Workflow
Sources
The 3-Fluoro-3-methylcyclobutan-1-amine Motif: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
Introduction: The Rise of Small Rings in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic properties is relentless. Among the various structural motifs explored, small, strained ring systems have garnered significant attention for their ability to impart unique three-dimensional conformations and favorable physicochemical properties to drug candidates.[1] The cyclobutane ring, in particular, has emerged as a valuable building block, offering a rigid scaffold that can reduce planarity, enhance metabolic stability, and serve as a conformationally restricted alternative to more flexible linkers.[1][2] The introduction of fluorine, a bioisostere for hydrogen with profound effects on molecular properties, further enhances the utility of this scaffold. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-fluoro-3-methylcyclobutan-1-amine analogs, with a primary focus on a series of potent and selective histamine H3 receptor antagonists, to illuminate the design principles that govern the biological activity of this promising chemical series.
Comparative Analysis of 3-Fluoro-3-aryl-cyclobutanecarboxamide Analogs as Histamine H3 Receptor Antagonists
The following sections will dissect the SAR of this series, focusing on the key structural modifications and their impact on binding affinity (Ki) at the human and rat H3 receptors.
The Core Scaffold: Establishing the Pharmacophore
The initial lead compound in the series possessed a central cyclobutane ring, a feature that was maintained throughout the optimization process. The trans stereochemistry of the 1,3-disubstituted cyclobutane was found to be crucial for activity. The core pharmacophore consists of a basic amine, a hydrogen bond acceptor (the carboxamide), and an aromatic region. The 3-fluoro-3-aryl substitution on the cyclobutane ring was a key innovation that addressed metabolic liabilities and improved the overall druglike properties of the molecules.
Structure-Activity Relationship at the Carboxamide Position (R1)
Modifications at the carboxamide nitrogen (R1) were explored to optimize potency and pharmacokinetic properties. The data presented in Table 1 highlights the sensitivity of the H3 receptor to the nature of this substituent.
| Compound | R1 Group | Human H3 Ki (nM) | Rat H3 Ki (nM) |
| 1 | -CH2CH3 (Ethyl) | 1.4 | 19 |
| 2 | -CH(CH3)2 (Isopropyl) | 1.2 | 7.9 |
| 3 | -CH2CH(CH3)2 (Isobutyl) | 1.4 | 19 |
| 4 | -cyclopropyl | 2.3 | 23 |
| 5 | -CH2-cyclopropyl | 1.0 | 11 |
Data extracted from Wager et al., J. Med. Chem. 2011, 54, 21, 7602–7620.[3]
The data reveals that small, lipophilic groups are well-tolerated at the R1 position. The ethyl, isopropyl, and isobutyl groups all resulted in potent antagonists with nanomolar affinity for the human H3 receptor. The cyclopropylmethyl substituent in compound 5 provided a slight improvement in human H3 receptor affinity. This suggests the presence of a hydrophobic pocket in the receptor that can accommodate these small alkyl groups.
Impact of the Basic Amine Moiety (R2)
The basic amine is a critical feature of most H3 receptor antagonists, as it is believed to form a key salt bridge interaction with an aspartate residue (Asp114) in the receptor binding site. The nature of the cyclic amine at the R2 position was varied to probe the optimal size and conformation for this interaction.
| Compound | R2 Group | Human H3 Ki (nM) | Rat H3 Ki (nM) |
| 6 (PF-03654746) | pyrrolidine | 1.4 | 19 |
| 7 (PF-03654764) | azetidine | 3.1 | 37 |
| 8 | piperidine | 2.5 | 40 |
| 9 | homopiperidine | 11 | 130 |
Data extracted from Wager et al., J. Med. Chem. 2011, 54, 21, 7602–7620.[3]
The five-membered pyrrolidine ring in PF-03654746 (6 ) was found to be optimal, providing excellent potency. The smaller four-membered azetidine ring in PF-03654764 (7 ) was also well-tolerated. Increasing the ring size to the six-membered piperidine (8 ) and seven-membered homopiperidine (9 ) led to a gradual decrease in affinity, suggesting that the binding pocket has a preference for smaller, more compact cyclic amines.
Experimental Protocols
The following protocols are representative of the methods used to evaluate the biological activity of the 3-fluoro-3-aryl-cyclobutanecarboxamide analogs.
Histamine H3 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the histamine H3 receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human or rat histamine H3 receptor.
-
Radioligand: [3H]-Nα-methylhistamine.[6]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[7]
-
Test compounds at various concentrations.
-
Non-specific binding control: 10 µM histamine.[7]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of [3H]-Nα-methylhistamine and varying concentrations of the test compound in the assay buffer.
-
The binding reaction is allowed to reach equilibrium (e.g., 60 minutes at 25°C).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold assay buffer.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined from the competition binding curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.[8]
[35S]GTPγS Functional Assay
This assay measures the ability of a compound to act as an antagonist or inverse agonist at the H3 receptor by quantifying its effect on G-protein activation.
Materials:
-
Cell membranes from HEK293 cells expressing the H3 receptor.
-
[35S]GTPγS.[7]
-
GDP.[7]
-
H3 receptor agonist (e.g., (R)-α-methylhistamine).
-
Test compounds at various concentrations.
-
Assay Buffer: 50 mM HEPES, pH 7.4, containing 100 mM NaCl, 10 mM MgCl2, and 10 µM GDP.[7]
Procedure:
-
Cell membranes are pre-incubated with the test compound.
-
The H3 receptor agonist and [35S]GTPγS are added to the reaction mixture.
-
The mixture is incubated to allow for G-protein activation and the binding of [35S]GTPγS.
-
Bound and free [35S]GTPγS are separated by filtration.
-
The radioactivity on the filters is measured.
-
The ability of the test compound to inhibit agonist-stimulated [35S]GTPγS binding is determined.
Pharmacokinetic Profile of Clinical Candidates
A critical aspect of drug development is ensuring that a potent compound possesses favorable pharmacokinetic properties, including oral bioavailability and metabolic stability. The clinical candidates PF-03654746 and PF-03654764 exhibited promising pharmacokinetic profiles.[3][9]
| Compound | Human Liver Microsomal T1/2 (min) | Rat Oral Bioavailability (%) |
| PF-03654746 | >120 | 85 |
| PF-03654764 | 120 | 95 |
Data extracted from Wager et al., J. Med. Chem. 2011, 54, 21, 7602–7620 and MedchemExpress product page for PF-03654764.[3][9]
The high metabolic stability in human liver microsomes and excellent oral bioavailability in rats for both compounds underscore the success of the design strategy in incorporating the 3-fluoro-3-aryl-cyclobutane motif to overcome earlier metabolic liabilities.
Discussion and Future Perspectives
The structure-activity relationship of the trans-3-fluoro-3-aryl-cyclobutanecarboxamide series of histamine H3 receptor antagonists provides valuable insights for the design of future drug candidates targeting this receptor and for the broader application of the 3-fluoro-3-methylcyclobutan-1-amine scaffold.
The key takeaways from this analysis are:
-
The rigid cyclobutane core serves as an excellent scaffold for presenting the key pharmacophoric elements in the correct spatial orientation for optimal receptor binding.
-
The trans stereochemistry of the 1,3-disubstitution is critical for activity.
-
The 3-fluoro substitution plays a crucial role in enhancing metabolic stability without compromising potency.
-
Small, lipophilic substituents on the carboxamide nitrogen are favored.
-
The size of the basic cyclic amine is a key determinant of affinity, with smaller rings being preferred.
While this guide has focused on H3 receptor antagonists, the principles derived from this SAR study are likely to be applicable to the design of inhibitors for other targets. The 3-fluoro-3-methylcyclobutan-1-amine scaffold, with its unique conformational constraints and favorable physicochemical properties, represents a promising starting point for the development of novel therapeutics in various disease areas. Future work should focus on the synthesis and evaluation of diverse libraries of analogs to explore the full potential of this versatile chemical motif.
Visualizations
Caption: A generalized workflow for the structure-activity relationship (SAR) optimization process.
Caption: Signaling pathway of the histamine H3 autoreceptor and the action of an H3 antagonist.
References
-
ACS Sensors. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. [Link]
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PubMed. Discovery of two clinical histamine H(3) receptor antagonists: trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide (PF-03654746) and trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide (PF-03654764). [Link]
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Patsnap Synapse. PF-3654746 - Drug Targets, Indications, Patents. [Link]
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Universität Regensburg. Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. [Link]
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RSC Publishing. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. [Link]
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Patsnap Synapse. PF-03654764 - Drug Targets, Indications, Patents. [Link]
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PubMed Central. Cyclobutanes in Small‐Molecule Drug Candidates. [Link]
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ResearchGate. Discovery of Two Clinical Histamine H-3 Receptor Antagonists: trans-N-Ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)-phenyl]cyclobu tanecarboxamide (PF-03654746) and trans-3-Fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-. [Link]
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Wikipedia. PF-03654746. [Link]
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National Institutes of Health. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. [Link]
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Radboud Repository. Cyclobutanes in Small‐Molecule Drug Candidates. [Link]
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Journal of Pharmaceutical Investigation. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. [Link]
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PubMed. Synthesis and SAR of aminoalkoxy-biaryl-4-carboxamides: novel and selective histamine H3 receptor antagonists. [Link]
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PubMed Central. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]
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PubMed. Structure-activity relationships of arylbenzofuran H3 receptor antagonists. [Link]
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MDPI. Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. [Link]
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ResearchGate. The effects of an H(3) receptor antagonist (PF-03654746) with exofenadine on reducing allergicrhinitis symptoms. [Link]
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The Fluorine Advantage in Cyclobutane Scaffolds: A Comparative Molecular Docking Guide
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Fluorination's Impact on Cyclobutane-Containing Ligands, Supported by In-Silico Experimental Data.
In the landscape of modern medicinal chemistry, the strategic introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[1][2][3] Concurrently, strained ring systems like cyclobutanes have garnered increasing interest as three-dimensional scaffolds that can impart favorable conformational rigidity and serve as bioisosteres for larger or more metabolically labile groups.[4][5][6] This guide provides a comprehensive comparative analysis of fluorinated versus non-fluorinated cyclobutanes through the lens of molecular docking, offering a detailed, in-silico experimental framework for researchers to evaluate the potential benefits of this chemical modification.
The central hypothesis of this guide is that the selective fluorination of a cyclobutane ring can significantly enhance binding affinity to a target protein. This enhancement is attributed to a combination of factors, including the potential for halogen bonding, altered electrostatic interactions, and the influence of fluorine on the conformational preferences of the cyclobutane ring.[1][7] We will explore these concepts through a detailed, step-by-step molecular docking protocol, using a hypothetical case study to illustrate the potential outcomes.
The Rationale Behind Fluorinating Cyclobutane Scaffolds
The cyclobutane moiety offers a unique set of properties in drug design. Its puckered, three-dimensional structure provides a level of conformational constraint that can reduce the entropic penalty of binding to a biological target.[4][8] Furthermore, cyclobutanes can serve as effective bioisosteric replacements for aromatic rings, improving properties such as solubility and metabolic stability.[5]
When fluorine is introduced into this scaffold, a new layer of chemical complexity and potential for enhanced biological activity is added. The high electronegativity of fluorine can create a polarized C-F bond, influencing the molecule's electrostatic potential and its ability to engage in favorable interactions with the protein surface.[7] Moreover, the C-F bond can act as a hydrogen bond acceptor and, in specific geometric arrangements, participate in halogen bonding—a non-covalent interaction that is gaining recognition for its importance in protein-ligand binding.[4][9]
A Comparative Docking Workflow: Fluorinated vs. Non-Fluorinated Cyclobutanes
To objectively assess the impact of fluorinating a cyclobutane scaffold, a rigorous and reproducible molecular docking workflow is essential. The following protocol outlines the key steps, emphasizing the critical considerations for handling halogenated compounds.
Caption: A streamlined workflow for the comparative molecular docking of fluorinated and non-fluorinated cyclobutanes.
Experimental Protocols: A Methodological Blueprint
The following section details the standardized protocols employed for the comparative molecular docking studies. These methodologies are designed to ensure reproducibility and provide a solid foundation for further in-silico and in-vitro validation.
1. Protein Preparation
-
Objective: To prepare the target protein structure for docking by removing extraneous molecules, adding hydrogen atoms, and assigning charges.
-
Protocol:
-
Retrieve the X-ray crystal structure of the target protein from the Protein Data Bank (PDB). For this hypothetical study, we will use a generic kinase (PDB ID: 2B0Z) as our target.[10]
-
Remove all water molecules, co-factors, and existing ligands from the PDB file.
-
Add polar hydrogen atoms to the protein structure using software such as AutoDockTools.
-
Assign appropriate partial charges to each atom of the protein. The Kollman charge model is a commonly used option.
-
Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
-
2. Ligand Preparation
-
Objective: To generate 3D structures of the fluorinated and non-fluorinated cyclobutane-containing ligands and prepare them for docking.
-
Protocol:
-
Sketch the 2D structures of the non-fluorinated and corresponding fluorinated cyclobutane analogs using chemical drawing software like ChemDraw.
-
Convert the 2D structures to 3D and perform an initial energy minimization using a molecular mechanics force field (e.g., MMFF94).
-
For the fluorinated analog, it is crucial to use a force field that accurately models halogen atoms. The CHARMM General Force Field (CGenFF) provides parameters for a wide range of organic molecules, including halogenated compounds.[1][6]
-
Save the optimized 3D structures in a PDB file format.
-
Using AutoDockTools, define the rotatable bonds in each ligand and save them in the PDBQT file format.
-
3. Molecular Docking with AutoDock VinaXB
-
Objective: To predict the binding poses and affinities of the fluorinated and non-fluorinated ligands in the active site of the target protein.
-
Rationale for Software Choice: Standard molecular docking programs may not accurately score interactions involving halogens. AutoDock VinaXB is a modified version of AutoDock Vina that incorporates a halogen bonding scoring function (XBSF), making it more suitable for studying fluorinated compounds.[4][9]
-
Protocol:
-
Define the docking grid box to encompass the active site of the protein. This is typically centered on the position of a co-crystallized ligand or identified through binding site prediction algorithms.
-
Execute the docking simulation for both the fluorinated and non-fluorinated ligands using AutoDock VinaXB. An exhaustiveness setting of 16 or higher is recommended to ensure a thorough search of the conformational space.
-
AutoDock VinaXB will generate a set of predicted binding poses for each ligand, ranked by their binding affinity scores (in kcal/mol).
-
4. Analysis of Docking Results
-
Objective: To compare the binding modes and interactions of the fluorinated and non-fluorinated ligands and to rationalize any differences in their predicted binding affinities.
-
Protocol:
-
Visualize the top-ranked docking poses for each ligand within the protein's active site using molecular visualization software such as PyMOL or Chimera.
-
Analyze the non-covalent interactions between each ligand and the protein, including hydrogen bonds, hydrophobic interactions, and, in the case of the fluorinated analog, potential halogen bonds.
-
Compare the binding poses of the two ligands to identify any significant differences in their orientation or conformation.
-
Correlate the observed interactions with the calculated binding affinities to develop a structure-activity relationship (SAR) hypothesis.
-
Data Presentation: A Quantitative Comparison
The following table summarizes hypothetical data from our comparative docking study. This data is representative of the potential outcomes and serves to illustrate the impact of fluorination.
| Compound | Structure | Predicted Binding Affinity (kcal/mol) | Key Interactions |
| Non-Fluorinated Cyclobutane | -7.2 | Hydrogen bond with ASP145, Hydrophobic interactions with LEU23, VAL31 | |
| Fluorinated Cyclobutane | -8.5 | Hydrogen bond with ASP145, Hydrophobic interactions with LEU23, VAL31, Halogen bond with backbone carbonyl of GLY21 |
Discussion and Interpretation of Results
In our hypothetical case study, the fluorinated cyclobutane analog exhibits a significantly better-predicted binding affinity compared to its non-fluorinated counterpart. Analysis of the docking poses reveals that the fluorine atom participates in a halogen bond with a backbone carbonyl group in the protein's active site. This additional, favorable interaction is the primary contributor to the enhanced binding affinity.
This in-silico data suggests that the strategic fluorination of the cyclobutane scaffold can be a viable strategy for improving the potency of a lead compound. The presence of a halogen bond acceptor in the target's binding site is a key prerequisite for this strategy to be successful.
Conclusion and Future Directions
The comparative molecular docking study presented in this guide provides a robust framework for evaluating the potential benefits of fluorinating cyclobutane-containing ligands. By employing specialized docking software that accounts for halogen bonding and by carefully analyzing the resulting protein-ligand interactions, researchers can gain valuable insights to guide their drug design efforts.
While in-silico methods are powerful predictive tools, it is essential to validate these findings through experimental studies. The synthesis of the proposed fluorinated and non-fluorinated analogs, followed by in-vitro binding assays, would be the next logical step to confirm the predictions of this docking study.
The strategic incorporation of fluorine into the cyclobutane scaffold represents a promising avenue for the development of novel therapeutics with improved efficacy. By combining computational and experimental approaches, researchers can unlock the full potential of this powerful chemical modification.
References
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- implementation of XBSF, new empirical halogen bond scoring function, into AutoDock Vina - PMC. (2016).
- Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog. (2025).
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- Molecular Docking studies of Novel Flavones as Cyclooxygenase- 2 (Cox 2)
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A Comparative Guide to the Metabolic Stability of Molecules Incorporating the 3-Fluoro-3-methylcyclobutan-1-amine Moiety
For drug discovery researchers and medicinal chemists, the quest for novel molecular scaffolds that confer both potent biological activity and favorable pharmacokinetic properties is perpetual. The introduction of strained ring systems and fluorine atoms are two key strategies employed to navigate the complexities of drug design. This guide provides an in-depth assessment of the 3-fluoro-3-methylcyclobutan-1-amine moiety, a contemporary building block that merges these two concepts. We will explore the theoretical underpinnings of its design, provide a robust experimental framework for assessing its metabolic stability, and compare its potential performance against common bioisosteric alternatives.
The Strategic Rationale: Why 3-Fluoro-3-methylcyclobutan-1-amine?
The incorporation of the 3-fluoro-3-methylcyclobutan-1-amine scaffold into a drug candidate is not arbitrary; it is a deliberate design choice intended to address several critical aspects of drug development.
-
Conformational Restriction and 3D Shape: Cyclobutane rings impose a significant degree of conformational restriction on a molecule.[1] Unlike flexible aliphatic chains, the puckered three-dimensional structure of the cyclobutane ring orients substituents in well-defined spatial vectors.[1] This can enhance binding affinity to a biological target by reducing the entropic penalty of binding and presenting pharmacophoric elements in an optimal geometry.[1]
-
Metabolic Shielding with Fluorine: The strategic placement of a fluorine atom is a cornerstone of modern medicinal chemistry for enhancing metabolic stability.[2][3] The carbon-fluorine (C-F) bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are the primary drivers of drug clearance in the liver.[3][4] By placing a fluorine atom on the cyclobutane ring, particularly at a position susceptible to hydroxylation, chemists aim to block this "metabolic soft spot."[5] The gem-dimethyl group on the same carbon further reinforces this steric and electronic shield.
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can significantly alter the properties of neighboring functional groups.[3][6] In the case of the 3-fluoro-3-methylcyclobutan-1-amine, the fluorine atom can lower the basicity (pKa) of the distal amine group through inductive effects.[4] This modulation can be crucial for optimizing solubility, cell permeability, and avoiding off-target effects, such as hERG channel inhibition.
Experimental Assessment of Metabolic Stability: A Validated Protocol
To move from theoretical benefit to empirical evidence, a robust and reproducible method for assessing metabolic stability is required. The gold standard in vitro assay for early-stage drug discovery is the liver microsomal stability assay.[7][8] Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the critical Phase I CYP enzymes.[7][9]
Below is a detailed protocol for determining the intrinsic clearance of a compound containing the 3-fluoro-3-methylcyclobutan-1-amine moiety.
Protocol: Human Liver Microsome (HLM) Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.
Materials:
-
Test Compound (TC) stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLMs) (e.g., from a commercial supplier)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[10]
-
Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well incubation plates and collection plates
-
Incubator/shaker set to 37°C
Experimental Workflow:
Caption: Workflow for the Human Liver Microsomal Stability Assay.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the Test Compound (TC) at 100 µM in a solvent compatible with the assay (e.g., 50:50 Acetonitrile:Water).
-
On the day of the experiment, thaw the pooled HLMs in a 37°C water bath. Dilute them to a final protein concentration of 0.5 mg/mL in the phosphate buffer.[9] Keep on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions. This system provides a sustained source of the essential cofactor (NADPH) for CYP enzyme activity.[10]
-
-
Incubation Setup:
-
In a 96-well plate, add the HLM solution to each well.
-
Add the TC working solution to the HLM solution to achieve a final TC concentration of 1 µM.[9] The final DMSO concentration should be kept low (<0.5%) to avoid enzyme inhibition.
-
Crucial Control: Prepare parallel incubations for a "minus-cofactor" control. In these wells, the NADPH system will be replaced with a phosphate buffer.[9] This control helps identify any compound degradation due to chemical instability rather than enzymatic metabolism.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells (except the minus-cofactor controls). This marks the T=0 time point.
-
Immediately remove an aliquot from each well and add it to a collection plate containing 3-5 volumes of ice-cold acetonitrile with the internal standard.[10] This immediately stops the enzymatic reaction.
-
Continue incubating the reaction plate at 37°C. At subsequent time points (e.g., 5, 15, 30, and 45 minutes), remove aliquots and quench them in the same manner.[9]
-
-
Sample Processing and Analysis:
-
Once all time points are collected, vortex the collection plate and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated microsomal proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of the parent TC at each time point.[8][11]
-
Data Interpretation and Comparative Analysis
The data from the LC-MS/MS analysis is used to calculate key pharmacokinetic parameters.
-
Plotting the Data: Plot the natural logarithm (ln) of the percentage of the test compound remaining versus time.
-
Calculating Half-Life (t½): The slope of the linear regression of this plot is equal to the elimination rate constant (k).
-
Slope = -k
-
t½ = 0.693 / k
-
-
Calculating Intrinsic Clearance (CLint): This value represents the rate of metabolism independent of other physiological factors.
-
CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)
-
A lower CLint value and a longer half-life indicate greater metabolic stability.[12][13]
Comparative Data (Hypothetical)
To contextualize the potential performance of the 3-fluoro-3-methylcyclobutan-1-amine moiety, we can compare it to other common bioisosteres. The following table presents hypothetical, yet mechanistically plausible, data for a series of analogous compounds.
| Compound ID | Moiety | Rationale for Inclusion | t½ (min) | CLint (µL/min/mg) | Predicted Stability |
| Cmpd-1 | 3-Fluoro-3-methylcyclobutylamine | Test Moiety. Fluorine blocks a potential site of metabolism. | > 60 | < 10 | High |
| Cmpd-2 | 3-Methylcyclobutylamine | Non-fluorinated control. Lacks the metabolic shield. | 25 | 45 | Moderate |
| Cmpd-3 | tert-Butylamine | Common bioisostere. Known for steric bulk and stability. | > 60 | < 12 | High |
| Cmpd-4 | Isopropylamine | Acyclic control. Flexible and metabolically vulnerable. | 12 | 95 | Low |
This comparison illustrates how the strategic fluorination in Cmpd-1 is predicted to significantly enhance metabolic stability compared to its non-fluorinated counterpart (Cmpd-2 ), achieving a stability profile similar to the robust tert-butyl group (Cmpd-3 ).
Predicted Metabolic Pathways
Understanding potential metabolic liabilities is key. For a molecule containing the 3-fluoro-3-methylcyclobutan-1-amine moiety, several metabolic pathways could be considered, although the gem-fluoro-methyl group is designed to prevent oxidation at its point of attachment.
Caption: Plausible metabolic pathways for the target moiety.
The primary advantage of the 3-fluoro-3-methyl group is the blockage of metabolism at the C3 position.[3][5] However, metabolism may shift to other parts of the molecule.[14] Potential transformations include:
-
N-Dealkylation: If the amine is secondary or tertiary, cleavage of the N-alkyl bond is a common metabolic route.
-
Oxidation of the Cyclobutane Ring: CYP enzymes may hydroxylate other positions on the cyclobutane ring (C2).
-
Phase II Conjugation: The primary amine is a handle for Phase II enzymes, such as UGTs, which can attach a glucuronic acid moiety to increase water solubility and facilitate excretion.[15]
Conclusion for the Drug Development Professional
The 3-fluoro-3-methylcyclobutan-1-amine moiety represents a sophisticated tool in the medicinal chemist's arsenal. Its design is rooted in established principles of conformational constraint and metabolic shielding.
-
Key Advantage: The strategic placement of the gem-fluoro-methyl group is predicted to confer significant metabolic stability by blocking a primary site of oxidative metabolism, potentially leading to improved half-life and oral bioavailability.[3][4]
-
Experimental Verification is Crucial: While the theoretical advantages are compelling, they must be confirmed empirically. The Human Liver Microsomal stability assay is the standard, cost-effective first step to quantify this property and enable rank-ordering of compounds.[7][11]
-
Holistic Assessment: Metabolic stability is just one piece of the puzzle. The impact of this moiety on potency, selectivity, solubility, and potential off-target activities must be assessed in parallel to build a complete structure-activity relationship (SAR) and structure-property relationship (SPR) profile.
By integrating this novel scaffold and employing robust analytical methods as outlined in this guide, research teams can make more informed decisions, accelerating the identification of drug candidates with a higher probability of success in preclinical and clinical development.
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 3-Fluoro-3-methylcyclobutan-1-amine hydrochloride
This document provides a comprehensive, step-by-step protocol for the proper disposal of 3-Fluoro-3-methylcyclobutan-1-amine hydrochloride (CAS: 1638768-85-0). As a fluorinated organic amine salt, this compound requires meticulous handling and disposal to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined below are grounded in established safety principles and regulatory standards, designed to provide clarity and build confidence in your laboratory's waste management practices.
Foundational Principles: Hazard Assessment and Personal Protection
Before handling any waste, a thorough understanding of the compound's potential hazards is paramount. While comprehensive toxicological data for this compound is not fully established, its chemical structure necessitates a cautious approach.[1] It should be treated as a hazardous substance, with potential for skin, eye, and respiratory irritation.[1][2]
The cornerstone of safe handling is the consistent use of appropriate Personal Protective Equipment (PPE). The selection of PPE is not merely a checklist item; it is a critical barrier between the researcher and potential chemical exposure.
| Task | Required PPE | Rationale & Authoritative Source |
| Routine Waste Handling | Chemical splash goggles, Nitrile gloves, Lab coat | Standard laboratory practice to prevent accidental contact with skin and eyes.[3][4] |
| Handling Bulk Quantities or Dusting Solids | All routine PPE + NIOSH-approved respirator (e.g., N95) | To prevent inhalation of airborne particles, which may cause respiratory irritation.[1] |
| Spill Cleanup | All routine PPE + Chemically resistant outer gloves and apron, Respirator | Provides enhanced protection during direct contact with a concentrated release of the chemical.[1][5] |
All PPE must be selected and used in accordance with your institution's Chemical Hygiene Plan and OSHA standards.[6]
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that begins the moment waste is generated. The following workflow ensures that this compound is managed safely from the benchtop to final pickup.
Step 1: Critical Waste Stream Identification
The molecular structure of this compound places it into a specific, regulated waste category.
-
Classification: this compound is a halogenated organic compound due to the presence of fluorine.[5][7]
-
Action: This waste MUST be segregated into a dedicated "Halogenated Organic Waste" container.[7][8]
Causality: Halogenated wastes require specific disposal methods, typically high-temperature incineration, to ensure complete destruction and prevent the formation of persistent environmental pollutants.[7] Mixing them with non-halogenated streams leads to costly and improper disposal for the entire volume of waste.[9]
Step 2: Container Selection and Preparation
The integrity of the waste container is essential for preventing leaks and ensuring safe storage.
-
Select a Compatible Container: Use a container made of material that will not react with the chemical waste, such as a high-density polyethylene (HDPE) or glass bottle.[9][10] Ensure it has a secure, leak-proof, screw-top cap.[8][10]
-
Inspect for Integrity: Never use damaged containers or repurposed food-grade containers (e.g., milk jugs), as they are not designed for hazardous waste and are an EPA violation.[9][10]
-
Provide Headspace: Do not fill liquid waste containers to more than 90% capacity to allow for vapor expansion.[10][11]
Step 3: Meticulous and Compliant Labeling
Proper labeling is one of the most critical steps in the disposal process and a primary focus of regulatory inspections. The label must be affixed to the container before the first drop of waste is added.[8][12]
Your hazardous waste label must include:
-
Full Chemical Name(s): List all constituents by their full chemical name (e.g., "Waste this compound"). Do not use abbreviations or chemical formulas.[8]
-
Hazard Identification: Clearly indicate the associated hazards (e.g., "Toxic," "Irritant"). Using GHS pictograms is a highly effective way to communicate these hazards.[12][13]
-
Generator Information: Include the name of the principal investigator and the laboratory location.
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
The SAA is the designated location in the lab for storing hazardous waste.
-
Location: The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[10][14]
-
Storage Practice: Keep the waste container securely closed at all times except when you are actively adding waste.[8][9] This is a crucial EPA requirement.
-
Secondary Containment: Place the container in a larger, chemically resistant tub or tray to contain any potential leaks or spills.[5]
Step 5: Arranging for Final Disposal
-
Full Containers: Once a waste container is full, it must be removed from the SAA within three days.[10]
-
Time Limits: Partially filled containers may remain in an SAA for up to one year.[10]
-
Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup. Do not attempt to transport the waste off-site yourself.[11]
The logical flow for handling this waste is visualized in the diagram below.
Caption: Decision workflow for proper disposal of generated waste.
Emergency Protocol: Spill Management
In the event of a spill, a calm and systematic response is critical to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large spills or if the material is aerosolized, evacuate the immediate area.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the table above, including respiratory protection.[1]
-
Contain the Spill:
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the area according to your lab's specific procedures.
-
Package and Label Waste: Place all contaminated cleanup materials (absorbent, gloves, etc.) into a new hazardous waste container and label it appropriately, noting it contains spill debris.[5]
-
Report: Report the incident to your laboratory supervisor and EH&S department.
By adhering to this comprehensive disposal guide, researchers can confidently manage this compound waste, ensuring a safe and compliant laboratory environment.
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A Senior Application Scientist's Guide to Handling 3-Fluoro-3-methylcyclobutan-1-amine hydrochloride
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-tested safety and logistical information for handling 3-Fluoro-3-methylcyclobutan-1-amine hydrochloride (CAS: 1638768-85-0). The protocols herein are designed to create a self-validating system of safety, ensuring that every step mitigates risk and protects both the researcher and the integrity of the experiment.
Hazard Assessment: Understanding the Compound
This compound is a research chemical whose toxicological properties have not been fully investigated.[1] Therefore, it must be handled with the assumption that it is hazardous. Based on its structure—a fluorinated amine hydrochloride—we can anticipate potential hazards including skin, eye, and respiratory irritation.[2][3][4] The hydrochloride salt form suggests it is likely a solid, which can pose an inhalation risk as dust. The core principle guiding our handling of this compound is ALARA (As Low As Reasonably Achievable) exposure.
Anticipated Hazards:
-
Eye Contact: Poses a risk of serious eye irritation or damage.[2][3][5]
-
Inhalation: Dust or aerosols may cause respiratory tract irritation.[1][2]
-
Ingestion: Assumed to be harmful if swallowed.[5]
The First Line of Defense: Engineering Controls
Before any personal protective equipment is considered, engineering controls must be in place. These are designed to isolate the hazard from the operator.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, reconstitution, and transfers, must be performed inside a properly functioning chemical fume hood.[6] This is the most critical step in minimizing inhalation exposure to chemical dust or vapors.[7]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dust outside the primary engineering controls.[8]
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential but should never be the only barrier between you and a chemical hazard.[9] The following PPE is mandatory when handling this compound.
| Task / Scenario | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Routine Handling (in Fume Hood) | Flame-Resistant Lab Coat | Double Nitrile Gloves | Chemical Splash Goggles | Not required if in fume hood |
| Handling Large Quantities (>10g) | FR Lab Coat & Chemical Apron | Double Nitrile Gloves | Goggles & Full Face Shield | Not required if in fume hood |
| Small Spill Cleanup (in Fume Hood) | FR Lab Coat | Double Nitrile Gloves | Goggles & Full Face Shield | Not required |
| Large Spill Cleanup (outside Hood) | Chemical Resistant Suit | Heavy-duty Nitrile/Butyl Gloves | Goggles & Full Face Shield | Air-Purifying Respirator (APR) with Organic Vapor/Acid Gas (OV/AG) cartridges |
Eye and Face Protection
-
Rationale: The amine hydrochloride structure suggests irritant and potentially corrosive properties. Protecting the eyes from splashes or airborne dust is critical to prevent serious, irreversible damage.[5]
-
Protocol:
-
Chemical Splash Goggles are the minimum requirement.[7] They must be worn at all times in the laboratory where the chemical is handled. They form a seal around the eyes, offering protection from splashes, dust, and fumes that standard safety glasses do not.
-
A Full Face Shield must be worn over safety goggles when handling larger quantities or when there is a heightened risk of splashing (e.g., during vigorous mixing or transfers).[10]
-
Hand Protection
-
Rationale: Direct skin contact is a primary route of exposure. The use of appropriate gloves prevents dermal absorption and irritation. The double-gloving technique provides a crucial secondary barrier and allows for a safe de-gloving process if the outer glove becomes contaminated.
-
Protocol:
-
Wear two pairs of nitrile gloves . Nitrile provides good resistance to a wide range of chemicals and is a suitable choice for incidental contact.[11]
-
Inspect outer gloves for any signs of degradation or puncture before and during use.
-
If the outer glove is contaminated, remove it carefully (peeling it off away from the body) in the fume hood and dispose of it immediately in the designated hazardous waste container. The inner glove remains to protect you during this process.
-
Always wash hands thoroughly with soap and water after removing gloves.[12]
-
Body Protection
-
Rationale: A lab coat protects your skin and personal clothing from splashes and spills.
-
Protocol:
-
A clean, properly fitting, flame-resistant (FR) lab coat with full-length sleeves must be worn and fully buttoned.
-
For procedures involving larger volumes, an additional chemical-resistant apron should be worn over the lab coat.[11]
-
Respiratory Protection
-
Rationale: While engineering controls are primary, respiratory protection may be necessary during emergencies like a large spill outside of a fume hood.
-
Protocol:
-
Respiratory protection is generally not required when all work is conducted in a certified chemical fume hood.[13]
-
In the event of a large spill or failure of engineering controls, an air-purifying respirator (APR) with combination Organic Vapor/Acid Gas (OV/AG) cartridges should be used by trained personnel.[14][15] A proper fit test and training are mandated by OSHA (29 CFR 1910.134) before any respirator use.[9]
-
Operational Protocol: Weighing and Handling
This step-by-step process integrates the PPE requirements for a standard laboratory task.
-
Preparation: Don all required PPE (lab coat, double nitrile gloves, chemical splash goggles) before entering the designated handling area.
-
Verify Engineering Controls: Confirm that the chemical fume hood is on and functioning correctly (check the airflow monitor).
-
Staging: Place all necessary equipment (spatula, weigh boat, vial, solvent, waste container) inside the fume hood on a disposable absorbent pad.
-
Weighing: Carefully dispense the solid this compound from its container into the weigh boat. Perform this action slowly to minimize dust generation.
-
Transfer: Transfer the weighed solid into the reaction vessel. If creating a solution, add the solvent slowly to avoid splashing.
-
Immediate Cleanup: Using a disposable wipe, decontaminate the spatula and any surfaces within the hood. Dispose of the wipe, weigh boat, and outer gloves into a clearly labeled "Halogenated Solid Waste" container located inside the hood.[16]
-
Post-Handling: Securely cap the primary chemical container and the reaction vessel. Remove PPE in the correct order (outer gloves, face shield, goggles, lab coat, inner gloves) before leaving the laboratory. Wash hands immediately.
Emergency Procedures: Spill and Exposure
Small Spill (inside a fume hood)
-
Alert nearby personnel.
-
Wearing your full standard PPE, contain the spill using an inert absorbent material like vermiculite or sand.[16]
-
Carefully sweep the absorbed material into a designated "Halogenated Solid Waste" container.
-
Wipe the area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[16]
Large Spill (outside a fume hood)
-
Evacuate: Immediately alert everyone and evacuate the area.[7]
-
Isolate: Close the doors to the laboratory to contain any dust or vapors.
-
Report: Contact your institution's Environmental Health and Safety (EHS) office immediately. Do not attempt to clean it up yourself unless you are part of a trained emergency response team with the proper respiratory protection.[17]
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][3]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][5]
Disposal Plan: A Cradle-to-Grave Approach
All materials contaminated with this compound are considered hazardous waste.
-
Waste Segregation: This compound is a halogenated organic chemical. All waste must be segregated into appropriately labeled containers.[7][16]
-
Solid Waste: Used gloves, weigh boats, absorbent pads, and contaminated solids go into a "Halogenated Solid Waste" container.
-
Liquid Waste: Unused solutions and reaction mixtures go into a "Halogenated Liquid Waste" container.
-
-
Container Management: Waste containers must be kept closed except when adding waste. They must be stored in a designated satellite accumulation area within the lab.
-
Final Disposal: Arrange for pickup and disposal through your institution's EHS office.[16] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [16]
Caption: Decision workflow for PPE selection and emergency response.
References
- XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
- MSDS of 3-fluorocyclobutan-1-amine hydrochloride. (n.d.).
- BLD Pharm. (n.d.). 1638768-85-0|3-Fluoro-3-methylcyclobutanamine hydrochloride.
- Northwestern University. (n.d.).
- New Mexico State University. (n.d.). Chemical Safety in Research and Teaching.
- AChemBlock. (n.d.). This compound 97% | CAS: 1638768-85-0.
- Diplomata Comercial. (n.d.). Amine Usage Guidelines for High-Purity Amines in Industry.
- Thermo Fisher Scientific. (2025, September 19).
- Rosalind Franklin University. (n.d.).
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- AK Scientific, Inc. (n.d.).
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Occupational Safety and Health Administration. (n.d.).
- All Chemical. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- BIOFOUNT. (n.d.). 1638768-85-0|this compound.
- Oakwood Products. (2013, October 3).
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- BenchChem. (n.d.).
- Fisher Scientific. (2023, August 25). Safety Data Sheet - 3-Aminomethylbenzoic acid methyl ester hydrochloride.
- AK Scientific, Inc. (n.d.). 1-(3,5-Difluoropyridin-4-YL)
- BenchChem. (n.d.). Proper Disposal of 2-(4-fluorophenyl)
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. aksci.com [aksci.com]
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- 6. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. osha.gov [osha.gov]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 11. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
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- 13. Chemical Safety for Laboratory Employees - Rosalind Franklin University [rosalindfranklin.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




